molecular formula C9H10S B1585027 Cyclopropyl phenyl sulfide CAS No. 14633-54-6

Cyclopropyl phenyl sulfide

Cat. No.: B1585027
CAS No.: 14633-54-6
M. Wt: 150.24 g/mol
InChI Key: YIBKCPJOFAUAKY-UHFFFAOYSA-N
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Description

Cyclopropyl phenyl sulfide is a useful research compound. Its molecular formula is C9H10S and its molecular weight is 150.24 g/mol. The purity is usually 95%.
The exact mass of the compound Cyclopropyl phenyl sulfide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Cyclopropyl phenyl sulfide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cyclopropyl phenyl sulfide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

cyclopropylsulfanylbenzene
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InChI

InChI=1S/C9H10S/c1-2-4-8(5-3-1)10-9-6-7-9/h1-5,9H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

YIBKCPJOFAUAKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1SC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10S
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10163357
Record name Benzene, (cyclopropylthio)-
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Molecular Weight

150.24 g/mol
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Physical Description

Colorless liquid; [Merck Index] Colorless liquid with a stench; [Alfa Aesar MSDS]
Record name Cyclopropyl phenyl sulfide
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CAS No.

14633-54-6
Record name Cyclopropyl phenyl sulfide
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Record name Benzene, (cyclopropylthio)-
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Record name (cyclopropylsulfanyl)benzene
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Record name CYCLOPROPYL PHENYL SULFIDE
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Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Cyclopropyl Phenyl Sulfide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Cyclopropyl Phenyl Sulfide Moiety

In the landscape of modern organic synthesis, cyclopropyl phenyl sulfide has emerged as a cornerstone building block, valued for its unique structural and electronic properties.[1] The fusion of a strained cyclopropyl ring with a versatile phenylthio group imparts a distinct reactivity profile, making it a sought-after intermediate in the synthesis of complex molecules across the pharmaceutical, agrochemical, and materials science sectors.[1][2] The sulfur atom can act as a nucleophile or be oxidized to the corresponding sulfoxide and sulfone, while the cyclopropyl ring can participate in ring-opening reactions, providing pathways to diverse molecular architectures.[1] This guide offers an in-depth exploration of the primary synthetic routes to cyclopropyl phenyl sulfide, providing not only detailed experimental protocols but also the underlying mechanistic principles that govern these transformations. This dual-focus approach is designed to empower researchers, scientists, and drug development professionals to make informed decisions in their synthetic endeavors.

Core Synthetic Strategies: A Comparative Overview

The synthesis of cyclopropyl phenyl sulfide can be broadly categorized into several key approaches. The choice of method often depends on factors such as the availability of starting materials, desired scale, and tolerance to specific reaction conditions. This guide will focus on the most prevalent and mechanistically distinct routes:

  • Copper-Promoted S-Cyclopropylation of Thiophenols: A modern, mild, and versatile method utilizing cyclopropylboronic acid.

  • Nucleophilic Substitution (SN2) with Cyclopropyl Halides: A classical and direct approach involving the reaction of thiophenolates with cyclopropyl electrophiles.

  • Intramolecular Cyclization of Thioacetal Derivatives: A clever route starting from 1,3-bis(phenylthio)propane.

Route 1: Copper-Promoted S-Cyclopropylation of Thiophenols using Cyclopropylboronic Acid

This method represents a significant advancement in the synthesis of aryl cyclopropyl sulfides, offering a mild and highly functional group tolerant alternative to harsher, traditional methods.[2][3] The reaction is a variant of the Chan-Lam coupling, where a copper catalyst facilitates the formation of a carbon-sulfur bond between a thiophenol and a cyclopropylboronic acid.

Mechanistic Rationale

The catalytic cycle, while not definitively elucidated for this specific transformation, is believed to proceed through a series of well-established steps for copper-catalyzed cross-couplings. The key is the ability of copper to cycle between its Cu(II) and Cu(I) oxidation states, orchestrated by ligands and reactants.

  • Ligand Exchange/Thiolate Formation: The reaction commences with the coordination of the thiophenol to the Cu(II) catalyst, typically Cu(OAc)₂, followed by deprotonation by a base (e.g., Cs₂CO₃) to form a copper(II) thiolate species.

  • Transmetalation: The cyclopropylboronic acid undergoes transmetalation with the copper(II) thiolate. The boronic acid first forms an 'ate' complex with the base, which then transfers the cyclopropyl group to the copper center, forming a Cu(II) intermediate bearing both the thiolate and cyclopropyl groups.

  • Reductive Elimination: This key step involves the reductive elimination from the Cu(II) intermediate to form the desired C-S bond of cyclopropyl phenyl sulfide and a Cu(0) species.

  • Oxidation/Catalyst Regeneration: The Cu(0) is re-oxidized to the active Cu(II) state by an oxidant (often atmospheric oxygen, facilitated by the reaction conditions) to complete the catalytic cycle. The ligand (e.g., 2,2'-bipyridine) stabilizes the copper intermediates throughout this process.

Visualizing the Catalytic Cycle

Copper_Catalyzed_SCyclopropylation CuII Cu(II)(OAc)₂ CuThiolate Cu(II)(SPh)₂ CuII->CuThiolate CuIntermediate [L-Cu(II)(SPh)(Cyclopropyl)] CuThiolate->CuIntermediate Product Cyclopropyl Phenyl Sulfide CuIntermediate->Product Reductive Elimination Cu0 Cu(0) CuIntermediate->Cu0 Cu0->CuII Oxidation Thiophenol Thiophenol + Base Thiophenol->CuII Ligand Exchange BoronicAcid Cyclopropyl- boronic Acid BoronicAcid->CuThiolate Transmetalation Oxidant Oxidant (O₂) Oxidant->Cu0

Caption: Proposed catalytic cycle for copper-promoted S-cyclopropylation.

Experimental Protocol: S-Cyclopropylation of Thiophenol

This protocol is adapted from the general procedure reported by Benoit, E. et al. in the Beilstein Journal of Organic Chemistry (2019).[4]

Materials:

  • Thiophenol

  • Cyclopropylboronic acid

  • Copper(II) acetate (Cu(OAc)₂)

  • 2,2'-Bipyridine

  • Cesium carbonate (Cs₂CO₃)

  • 1,2-Dichloroethane (DCE)

  • Aqueous NH₄OH (25%)

  • Dichloromethane (DCM)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a sealable reaction tube equipped with a magnetic stir bar, add copper(II) acetate (0.4 mmol, 1.0 equiv), 2,2'-bipyridine (0.4 mmol, 1.0 equiv), cesium carbonate (0.4 mmol, 1.0 equiv), and thiophenol (0.4 mmol, 1.0 equiv).

  • Add cyclopropylboronic acid (0.6 mmol, 1.5 equiv) to the tube.

  • Add 1,2-dichloroethane to achieve a 0.1 M concentration with respect to the thiophenol.

  • Seal the tube and heat the reaction mixture to 70 °C with vigorous stirring for 16 hours.

  • After 16 hours, cool the reaction mixture to room temperature.

  • Add 5 mL of 25% aqueous ammonium hydroxide (NH₄OH) and stir for several minutes.

  • Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 5 mL).

  • Combine the organic layers and wash with brine (2 x 10 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the resulting residue by flash column chromatography on silica gel (eluent: 100% hexanes) to afford the pure cyclopropyl phenyl sulfide.

Data Summary: Substrate Scope

The copper-promoted method exhibits broad applicability. The following table summarizes representative yields for various substituted thiophenols as reported in the literature.[4]

Thiophenol SubstituentProductYield (%)
4-(tert-Butyl)(4-(tert-Butyl)phenyl)(cyclopropyl)sulfane86
2-MethylCyclopropyl(o-tolyl)sulfane75
4-MethoxyCyclopropyl(4-methoxyphenyl)sulfane81
3-Bromo(3-Bromophenyl)(cyclopropyl)sulfane45
4-FluoroCyclopropyl(4-fluorophenyl)sulfane65

Route 2: SN2 Reaction of Thiophenolate with Cyclopropyl Halides

The direct nucleophilic substitution of a halide on a cyclopropane ring by a thiophenolate anion is a fundamental and straightforward approach to forming the C-S bond.[4] While conceptually simple, this method often requires strong bases and elevated temperatures, which can limit its applicability with sensitive substrates.[4]

Mechanistic Rationale

The reaction proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism.

  • Deprotonation: Thiophenol, being acidic (pKa ≈ 6.6), is readily deprotonated by a suitable base (e.g., potassium carbonate, sodium hydride) to generate the highly nucleophilic thiophenolate anion (PhS⁻).

  • Backside Attack: The thiophenolate anion acts as a nucleophile, attacking the carbon atom of the cyclopropyl halide that bears the leaving group (e.g., Br, I). For an SN2 reaction to occur, the nucleophile must approach from the side opposite to the leaving group (backside attack).[5]

  • Transition State: The reaction proceeds through a high-energy trigonal bipyramidal transition state where the nucleophile and the leaving group are partially bonded to the carbon atom, 180° apart.

  • Inversion of Stereochemistry: As the new C-S bond forms, the C-Br bond breaks, and the leaving group departs. This process results in an inversion of the stereochemical configuration at the carbon center, known as Walden inversion.

  • Challenges with Cyclopropyl Systems: The SN2 reaction on a cyclopropyl system is notably slower than on a comparable acyclic secondary halide. The rigid, strained ring structure hinders the ability of the carbon atom to achieve the ideal trigonal bipyramidal geometry in the transition state.[6] The C-C-C bond angles are constrained to ~60°, far from the ideal 120° angles in the transition state, leading to a significant increase in angle strain.[6]

Visualizing the SN2 Workflow

SN2_Workflow cluster_0 Step 1: Thiophenolate Formation cluster_1 Step 2: Nucleophilic Attack Thiophenol Thiophenol (PhSH) Thiophenolate Thiophenolate Anion (PhS⁻) Thiophenol->Thiophenolate Deprotonation Base Base (e.g., K₂CO₃) Base->Thiophenol Thiophenolate2 PhS⁻ CyclopropylBromide Cyclopropyl Bromide TransitionState [PhS---C---Br]‡ (Trigonal Bipyramidal TS) CyclopropylBromide->TransitionState Product Cyclopropyl Phenyl Sulfide TransitionState->Product Inversion Thiophenolate2->CyclopropylBromide Backside Attack

Caption: Workflow for the SN2 synthesis of cyclopropyl phenyl sulfide.

Experimental Protocol: SN2 Reaction (Illustrative)

This protocol is an adaptation based on the synthesis of cyclopentyl phenyl sulfide and general principles of SN2 reactions with thiols.[7]

Materials:

  • Thiophenol

  • Cyclopropyl bromide

  • Potassium carbonate (K₂CO₃)

  • Acetone

  • Petroleum ether

  • 5% Sodium hydroxide (NaOH) solution

  • Water

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add thiophenol (1.0 equiv), potassium carbonate (1.5 equiv), and acetone.

  • Add cyclopropyl bromide (1.1 equiv) to the suspension.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and remove the acetone under reduced pressure.

  • Add water to the residue and transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with petroleum ether (3 x volume of water).

  • Combine the organic extracts and wash twice with a 5% aqueous sodium hydroxide solution to remove any unreacted thiophenol.

  • Wash the organic layer once with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Further purification can be achieved by vacuum distillation if necessary.

Route 3: Synthesis from 1,3-bis(phenylthio)propane

This elegant method provides an in situ generation of a lithiated cyclopropyl phenyl sulfide precursor, which can then be quenched to give the final product. It relies on the chemistry of dithioacetals and organolithium reagents.

Mechanistic Rationale
  • Double Deprotonation: The reaction begins with the treatment of 1,3-bis(phenylthio)propane with two equivalents of a strong base, typically n-butyllithium (n-BuLi). The first equivalent of n-BuLi deprotonates the acidic carbon atom situated between the two sulfur atoms, forming a stabilized carbanion.

  • Intramolecular Cyclization (SN2): The second equivalent of n-BuLi is proposed to facilitate a cyclization. The initially formed carbanion acts as an intramolecular nucleophile, attacking one of the carbon atoms of the propane backbone and displacing a phenylthiolate (PhS⁻) leaving group in an intramolecular SN2 fashion. This ring-closing step forms the cyclopropane ring.

  • Formation of 1-lithiocyclopropyl phenyl sulfide: The immediate product of this cyclization is 1-lithiocyclopropyl phenyl sulfide. The lithium atom resides on the carbon atom alpha to the sulfur, a position stabilized by the adjacent sulfur atom.

  • Quenching: The reaction is then quenched with a proton source (like water or an ammonium chloride solution) to replace the lithium with a hydrogen atom, affording the final cyclopropyl phenyl sulfide product.

Visualizing the Intramolecular Cyclization

Dithioacetal_Route Start 1,3-bis(phenylthio)propane Anion Intermediate Carbanion Start->Anion 1. n-BuLi (2 equiv) 2. Intramolecular Sₙ2 LithioCyclopropyl 1-lithiocyclopropyl phenyl sulfide Anion->LithioCyclopropyl - PhSLi Product Cyclopropyl Phenyl Sulfide LithioCyclopropyl->Product Proton quench (H₂O)

Caption: Reaction pathway from 1,3-bis(phenylthio)propane.

Conclusion and Outlook

The synthesis of cyclopropyl phenyl sulfide is a well-established field with several robust and reliable methods at the disposal of the modern chemist. The classical SN2 approach provides a direct, albeit sometimes harsh, route. In contrast, the copper-promoted S-cyclopropylation of thiophenols stands out as a state-of-the-art method, offering mild conditions and broad substrate compatibility, making it highly suitable for the synthesis of complex and delicate molecular structures. The intramolecular cyclization of 1,3-bis(phenylthio)propane offers a unique and efficient alternative. The choice of synthetic route will ultimately be guided by the specific requirements of the research program, including scale, cost, available starting materials, and the chemical environment of the target molecule. As the demand for structurally novel compounds continues to grow, the development of even more efficient, sustainable, and selective methods for the synthesis of valuable building blocks like cyclopropyl phenyl sulfide will remain an active and important area of chemical research.

References

  • Benoit, E., Fnaiche, A., & Gagnon, A. (2019). Synthesis of aryl cyclopropyl sulfides through copper-promoted S-cyclopropylation of thiophenols using cyclopropylboronic acid. Beilstein Journal of Organic Chemistry, 15, 1162–1171. [Link][4]

  • The Role of Cyclopropyl Phenyl Sulfide in Advanced Organic Synthesis. (2026). DC Fine Chemicals. [Link][1]

  • SN2 Reactions. (n.d.). Michigan State University, Department of Chemistry. [Link][5]

  • Synthesis of cyclopentyl phenyl sulfide. (n.d.). PrepChem.com. [Link][7]

  • Benoit, E., Fnaiche, A., & Gagnon, A. (2019). Synthesis of aryl cyclopropyl sulfides through copper-promoted S-cyclopropylation of thiophenols using cyclopropylboronic acid. PubMed Central. [Link][1]

  • Engle, K. M., & McAlpine, S. R. (2018). Copper-Catalyzed Chan–Lam Cyclopropylation of Phenols and Azaheterocycles. The Journal of Organic Chemistry, 83(7), 4179–4186. [Link]

  • Kumar, A., & Singh, V. K. (2017). Thiolate-assisted copper(i) catalyzed C–S cross coupling of thiols with aryl iodides: scope, kinetics and mechanism. New Journal of Chemistry, 41(19), 10839–10847. [Link]

  • Benoit, E., Fnaiche, A., & Gagnon, A. (2019). Synthesis of aryl cyclopropyl sulfides through copper-promoted S-cyclopropylation of thiophenols using cyclopropylboronic acid. PubMed. [Link][8]

  • Vollhardt, K. P. C., & Schore, N. E. (n.d.). 7.5 Substitution, Nucleophilic, Bimolecular: The SN2 Reaction. W.W. Norton. [Link][6]

Sources

An In-depth Technical Guide to the Physical and Chemical Properties of Cyclopropyl Phenyl Sulfide (CAS 14633-54-6)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of Cyclopropyl Phenyl Sulfide (CAS 14633-54-6). As a versatile building block in organic synthesis, this compound's unique structural features, particularly the strained cyclopropyl ring and the adjacent sulfur atom, impart distinct reactivity that is of significant interest in the development of novel pharmaceuticals and agrochemicals.[1] This document consolidates essential data, including physical characteristics, detailed spectroscopic information, safety and handling protocols, and established synthetic methodologies. The aim is to equip researchers and drug development professionals with the critical knowledge required for the effective utilization and handling of this compound in a laboratory setting.

Chemical Identity and Physical Properties

Cyclopropyl Phenyl Sulfide, also known as (Cyclopropylsulfanyl)benzene or Phenylthiocyclopropane, is an organosulfur compound that presents as a colorless to pale yellow liquid with a characteristic odor.[1] Its core structure consists of a cyclopropyl group and a phenyl group linked by a thioether bridge.

Below is a summary of its key physical and chemical properties:

PropertyValueSource(s)
CAS Number 14633-54-6[2][3]
Molecular Formula C₉H₁₀S[1][2][3]
Molecular Weight 150.24 g/mol [2][3][4]
Appearance Colorless to light yellow clear liquid[1][2]
Boiling Point 62-63 °C at 1 mmHg[2][3]
Density 1.045 g/mL at 25 °C[2][3]
Refractive Index (n²⁰/D) 1.581[2][3]
Flash Point 92 °C (197.6 °F) - closed cup[3]
Solubility Moderately soluble in organic solvents.[1]
Chemical Structure

Caption: 2D structure of Cyclopropyl Phenyl Sulfide.

Spectroscopic Data

The structural elucidation of Cyclopropyl Phenyl Sulfide is supported by various spectroscopic techniques. Below is a detailed analysis of its characteristic spectral data.

¹H NMR Spectroscopy

The proton NMR spectrum of Cyclopropyl Phenyl Sulfide exhibits characteristic signals corresponding to the protons of the cyclopropyl and phenyl groups.

  • Aromatic Protons (Phenyl group): A multiplet in the region of δ 7.10-7.40 ppm is typically observed, integrating to 5 protons. This complex signal arises from the protons on the monosubstituted benzene ring.

  • Methine Proton (Cyclopropyl group): A multiplet corresponding to the single proton on the carbon attached to the sulfur atom appears in the upfield region, typically around δ 1.80-2.00 ppm .

  • Methylene Protons (Cyclopropyl group): Two distinct multiplets for the four diastereotopic methylene protons of the cyclopropyl ring are observed further upfield, generally in the ranges of δ 0.60-0.80 ppm and δ 0.90-1.10 ppm .

¹³C NMR Spectroscopy

The carbon NMR spectrum provides further confirmation of the structure with the following characteristic chemical shifts:

  • Aromatic Carbons (Phenyl group):

    • C-S (ipso-carbon): δ ~136 ppm

    • Ortho-carbons: δ ~129 ppm

    • Meta-carbons: δ ~128 ppm

    • Para-carbon: δ ~125 ppm

  • Cyclopropyl Carbons:

    • CH-S: δ ~18 ppm

    • CH₂: δ ~7 ppm

Infrared (IR) Spectroscopy

The IR spectrum of Cyclopropyl Phenyl Sulfide displays characteristic absorption bands that correspond to the vibrational modes of its functional groups.

  • Aromatic C-H Stretch: A sharp band is typically observed just above 3000 cm⁻¹ .

  • Aliphatic C-H Stretch (Cyclopropyl): Bands corresponding to the C-H stretching of the cyclopropyl ring are found just below 3000 cm⁻¹ .

  • C=C Aromatic Ring Stretch: Characteristic absorptions for the phenyl ring are present in the 1580-1470 cm⁻¹ region.

  • C-S Stretch: A weaker absorption band for the carbon-sulfur bond may be observed in the fingerprint region.

  • C-H Bending (out-of-plane) for monosubstituted benzene: Strong bands are typically seen around 735 cm⁻¹ and 690 cm⁻¹ .

Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) of Cyclopropyl Phenyl Sulfide shows a distinct fragmentation pattern.

  • Molecular Ion (M⁺): The molecular ion peak is observed at m/z 150 , corresponding to the molecular weight of the compound.[4]

  • Major Fragment Ions:

    • m/z 117: This significant peak likely corresponds to the loss of the cyclopropyl group ([M - C₃H₅]⁺).

    • m/z 109: Represents the phenylthio cation ([C₆H₅S]⁺).

    • m/z 77: Corresponds to the phenyl cation ([C₆H₅]⁺).

Synthesis and Reactivity

Cyclopropyl Phenyl Sulfide is a valuable intermediate in organic synthesis due to the unique reactivity of the strained cyclopropyl ring and the versatility of the thioether functionality.

Synthetic Protocols

Several methods have been reported for the synthesis of Cyclopropyl Phenyl Sulfide. A common and effective laboratory-scale synthesis involves the reaction of a thiophenolate with a cyclopropyl halide.

Protocol: Synthesis from Thiophenol and Cyclopropyl Bromide

This protocol describes a nucleophilic substitution reaction to form the C-S bond.

G CPS Cyclopropyl Phenyl Sulfide Oxidation Oxidation CPS->Oxidation [O] RingOpening Ring Opening CPS->RingOpening Acid/Heat Deprotonation Deprotonation/ Alkylation CPS->Deprotonation Base/E+ Sulfoxide Cyclopropyl Phenyl Sulfoxide Oxidation->Sulfoxide Sulfone Cyclopropyl Phenyl Sulfone Oxidation->Sulfone LinearSulfide Linear Phenyl Sulfide Derivatives RingOpening->LinearSulfide AlkylatedProduct α-Functionalized Derivatives Deprotonation->AlkylatedProduct

Sources

Cyclopropyl Phenyl Sulfide: Structural Dynamics, Synthesis, and Reactivity Profiles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Cyclopropyl phenyl sulfide (CPS) represents a unique intersection of conformational strain and heteroatomic electronic modulation. Unlike simple alkyl sulfides, CPS exhibits distinct orbital interactions between the sulfur lone pairs and the strained Walsh orbitals of the cyclopropyl ring. For the medicinal chemist, CPS is not merely a building block but a strategic scaffold for metabolic stabilization and a mechanistic probe for radical pathways. This guide deconstructs the molecular architecture of CPS, provides a field-validated protocol for its synthesis via the Simmons-Smith reaction, and analyzes its utility as a radical clock in mechanistic studies.

Molecular Architecture & Conformational Dynamics

The reactivity of cyclopropyl phenyl sulfide is governed by the "banana bond" character of the cyclopropane ring and its ability to conjugate with the adjacent sulfur atom.

The Walsh Orbital Interaction

The cyclopropyl group is not a standard alkyl substituent. Its C-C bonds are bent, derived from


-like hybridization, while the C-H bonds possess significant 

-character (

-like). This results in the formation of Walsh orbitals —a set of degenerate HOMO/LUMO orbitals that extend outward from the ring plane, capable of

-type overlap.
  • Sulfur Lone Pair (

    
    ):  The sulfur atom possesses two lone pairs. The 
    
    
    
    lone pair is higher in energy and more diffuse than a nitrogen or oxygen lone pair.
  • 
     Delocalization:  In the preferred bisected conformation , the C-S-C plane is perpendicular to the plane of the cyclopropyl ring. This alignment maximizes the overlap between the occupied sulfur 
    
    
    
    orbital and the antibonding Walsh orbitals (
    
    
    ) of the ring.

Conformational Consequence: This interaction induces a partial double-bond character between the sulfur and the cyclopropyl carbon, shortening the


 bond relative to standard alkyl sulfides. Conversely, it weakens the distal C-C bond of the cyclopropane ring, pre-activating it for ring-opening reactions under radical or acidic conditions.
Structural Parameters (Reference Data)
ParameterValue (Approx.)Significance
C(cyclopropyl)-S Bond Length 1.76 ÅShorter than typical C-S (1.82 Å) due to

resonance.
C-S-C Bond Angle ~103°Compressed relative to ethers due to larger S atom size.
Ring Strain Energy ~27.5 kcal/molDriving force for ring-opening transformations.
Ionization Potential ~8.0 eVLower than alkyl sulfides, indicating S-ring conjugation.

Synthesis Protocol: The Simmons-Smith Cyclopropanation[1]

While CPS can be synthesized via nucleophilic substitution (thiophenol + cyclopropyl bromide), that route often suffers from slow kinetics due to the poor electrophilicity of cyclopropyl halides (


 is disfavored).

The Superior Route: The Simmons-Smith cyclopropanation of Phenyl Vinyl Sulfide (PVS) . This method is constructive, stereospecific, and allows for the introduction of substituted cyclopropanes if modified vinyl sulfides are used.

Reaction Scheme & Logic

The reaction utilizes a zinc carbenoid generated in situ from diethylzinc (


) and diiodomethane (

). The sulfur atom in PVS can coordinate with the zinc reagent, directing the delivery of the methylene group—a "neighboring group effect" that enhances rate and diastereoselectivity.
Step-by-Step Protocol (Furukawa Modification)

Safety Note:


 is pyrophoric. All operations must be performed under Argon/Nitrogen in flame-dried glassware.

Reagents:

  • Phenyl vinyl sulfide (1.0 equiv)[1]

  • Diethylzinc (1.0 M in hexanes, 2.2 equiv)

  • Diiodomethane (2.4 equiv)

  • Dichloromethane (DCM), anhydrous (0.2 M concentration relative to substrate)

Procedure:

  • Setup: Charge a flame-dried 3-neck round-bottom flask with Phenyl Vinyl Sulfide and anhydrous DCM under inert atmosphere. Cool the system to 0°C using an ice bath.

  • Carbenoid Formation: Carefully add the

    
     solution dropwise via syringe. Critical: Maintain temperature <5°C to prevent exotherms.
    
  • Reagent Addition: Add

    
     dropwise over 20 minutes. A white precipitate (
    
    
    
    ) may form.
  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature.

    • Scientist's Note: Monitor by TLC (Hexanes/EtOAc 9:1). PVS disappears rapidly; if the reaction stalls, a second charge of

      
       may be required due to carbenoid degradation.
      
  • Quench: Cool to 0°C. Quench extremely slowly with saturated aqueous

    
    . Vigorous gas evolution (ethane) will occur.
    
  • Workup: Extract with DCM (3x). Wash combined organics with 1M HCl (to remove Zn salts), saturated

    
    , and brine.
    
  • Purification: Dry over

    
    , concentrate, and purify via silica gel flash chromatography (100% Pentane 
    
    
    
    5% EtOAc/Pentane).
Synthesis Workflow Visualization

SynthesisWorkflow Start Phenyl Vinyl Sulfide (Substrate) Reagents Et2Zn + CH2I2 (DCM, 0°C) Start->Reagents Inert Atm Intermediate Zinc Carbenoid Complex Reagents->Intermediate Carbenoid Gen Quench Sat. NH4Cl (Gas Evolution!) Intermediate->Quench Cyclopropanation Product Cyclopropyl Phenyl Sulfide Quench->Product Workup & Flash Chrom.

Figure 1: Workflow for the Furukawa-modified Simmons-Smith synthesis of CPS.

Reactivity Profile: The Radical Clock

One of the most powerful applications of CPS in physical organic chemistry is its utility as a radical clock .

Mechanism of Ring Opening

When a radical is generated


 to the sulfur atom (or if the phenyl ring is substituted with a radical precursor), the cyclopropyl ring undergoes rapid ring opening. This is driven by the relief of ring strain (~27 kcal/mol).
  • Pathway: The cyclopropylcarbinyl radical rearranges to a homoallyl radical.[2]

  • Rate Constant (

    
    ):  The ring opening of the 
    
    
    
    -thio cyclopropyl radical is fast (
    
    
    at 298 K), though slightly slower than the pure hydrocarbon analog due to the stabilizing effect of sulfur on the initial radical.
Mechanistic Diagram

RadicalClock Radical α-Thio Radical (Cyclopropyl) TS Transition State (Bond Stretching) Radical->TS Strain Relief Open Homoallyl Radical (Ring Opened) TS->Open k ~ 10^8 s^-1 Trapped Trapped Product (S-Ph migration) Open->Trapped Radical Trap

Figure 2: Radical clock mechanism showing the ring-opening driven by strain relief.

Experimental Application: If you are studying a P450 oxidation mechanism or a metal-catalyzed C-H activation and you suspect a radical intermediate, incorporating a CPS moiety can prove it. If the ring-opened product is isolated, a radical intermediate existed with a lifetime comparable to the clock rate.

Application in Medicinal Chemistry[1][4][5][6][7][8]

In drug discovery, CPS is rarely a final drug but often a "pro-drug" moiety or a bioisostere.

  • Metabolic Blocking: The cyclopropyl C-H bonds are stronger (BDE ~106 kcal/mol) than isopropyl C-H bonds. Replacing an isopropyl group with a cyclopropyl group often blocks CYP450-mediated hydroxylation, extending half-life (

    
    ).
    
  • Sulfoxide/Sulfone Handles: The sulfur in CPS can be selectively oxidized to the sulfoxide (chiral) or sulfone. Cyclopropyl sulfones are highly stable and provide a strong electron-withdrawing anchor without the lability of other Michael acceptors.

  • Bioisosterism: The cyclopropyl group acts as a rigid, planar mimic of an alkene or a phenyl ring edge, but with a distinct vector for substituents.

References

  • Simmons-Smith Cyclopropanation Methodology

    • Title: Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs.[3]

    • Source: MDPI (Molecules 2023).
    • URL:[Link]

  • Radical Clock Kinetics

    • Title: Kinetics of Reactions of Cyclopropylcarbinyl Radicals and Alkoxycarbonyl Radicals Containing Stabilizing Substituents.[2]

    • Source: Journal of the American Chemical Society.[2]

    • URL:[Link]

  • Walsh Orbitals & Bonding

    • Title: Walsh Cyclopropane Molecular Orbitals.[4][5]

    • Source: Bluffton University / J. Chem. Educ.
    • URL:[Link]

  • Medicinal Chemistry Applications

    • Title: The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.[6][7]

    • Source: Journal of Medicinal Chemistry (NIH PubMed).
    • URL:[Link]

  • Synthesis of Phenyl Vinyl Sulfide (Precursor)

    • Title: Phenyl Vinyl Sulfide - Organic Syntheses Procedure.[1][8]

    • Source: Organic Syntheses, Coll.[1][8] Vol. 9, p.107.

    • URL:[Link]

Sources

Cyclopropyl Phenyl Sulfide: A Technical Guide to Stability, Reactivity, and Synthetic Utility

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability and Reactivity of Cyclopropyl Phenyl Sulfide Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Abstract Cyclopropyl phenyl sulfide (CPPS) represents a unique intersection of strained-ring dynamics and organosulfur versatility. As a masked carbonyl equivalent and a precursor to gem-substituted cyclopropanes, it serves as a critical linchpin in the synthesis of complex pharmaceutical scaffolds. This guide provides a rigorous analysis of its physicochemical stability, lithiation-trapping protocols, and oxidative transformations, offering researchers a validated roadmap for its application in high-value synthesis.

Introduction: The Strategic Value of CPPS

In modern medicinal chemistry, the cyclopropyl group is a privileged bioisostere for alkenes, offering rigid vector orientation and improved metabolic stability. Cyclopropyl phenyl sulfide (CAS 14633-54-6) is not merely a building block but a functional "engine" for installing this moiety.

Its utility stems from two competing electronic features:

  • The Strained Ring: The ~27.5 kcal/mol strain energy of the cyclopropane ring makes it susceptible to ring-opening under specific acidic conditions, yet kinetically robust enough to survive strong bases.

  • The Sulfide Anchor: The phenylthio group acidifies the

    
    -proton (pKa ~28-29), enabling facile lithiation while serving as a latent leaving group or oxidation handle.
    

Physical Properties and Stability Profile[1][2]

Physicochemical Data
PropertyValueNotes
Molecular Formula C

H

S
Molecular Weight 150.24 g/mol
Boiling Point 80–84 °C @ 11–12 mmHgDistillable under vacuum without decomposition.
Density ~1.08 g/mL
Appearance Colorless to pale yellow liquidOxidizes slowly in air to sulfoxide; store under inert gas.
Stability Matrix

Understanding the operational window of CPPS is critical for process design.

  • Thermal Stability: High. CPPS is stable to distillation and prolonged heating at reflux in solvents like THF or Toluene, provided no strong acids are present.

  • Base Stability: Excellent. The cyclopropane ring resists nucleophilic attack by bases (e.g., hydroxides, alkoxides, amines). It is compatible with standard basic workups.

  • Acid Stability (Critical Nuance):

    • Weak Acids (Acetic, dilute HCl): Generally stable at ambient temperature.

    • Strong Lewis/Brønsted Acids (TiCl

      
      , conc. H
      
      
      
      SO
      
      
      ): Susceptible to ring opening, particularly if the phenylthio group can stabilize the developing carbocation (thionium ion), leading to allyl sulfides.
  • Oxidative Stability: Susceptible. Slowly oxidizes to sulfoxide upon prolonged air exposure. Requires storage under Nitrogen/Argon at 4°C.

Synthesis of Cyclopropyl Phenyl Sulfide

While commercially available, in-house preparation is often required for scale or isotopic labeling. Two primary routes dominate the literature.

Route A: The Nucleophilic Cyclization (Standard)

This method relies on the


-elimination of a leaving group.
  • Alkylation: Thiophenol is alkylated with 1-bromo-3-chloropropane.

  • Cyclization: Treatment with a strong amide base (NaNH

    
     or KNH
    
    
    
    ) in liquid ammonia or THF triggers intramolecular displacement.
Route B: The Trost-Cohen Reductive Cyclization

A more advanced method utilizing 1,3-bis(phenylthio)propane.

  • Mechanism: Treatment with 2 equivalents of n-BuLi effects a double deprotonation/elimination sequence.

  • Advantage: This route can generate 1-lithio-1-(phenylthio)cyclopropane directly in situ, ready for electrophilic trapping.

Core Reactivity Profile

The reactivity of CPPS is defined by three orthogonal pathways:


-Lithiation, Oxidation, and Acid-Catalyzed Ring Opening.
-Lithiation and Electrophilic Trapping

This is the most common application. The sulfur atom stabilizes the adjacent carbanion, allowing the cyclopropane ring to function as a nucleophile.

  • Reagent: n-Butyllithium (1.1 equiv) in THF.

  • Temperature: 0°C to Ambient. (Unlike acyclic sulfides, the cyclopropyl anion is configurationally stable and less prone to decomposition).

  • Trapping: Reacts cleanly with aldehydes, ketones, alkyl halides, and epoxides.

Oxidation: Sulfoxide and Sulfone

The sulfur center can be selectively oxidized to tune reactivity.

  • Sulfoxide (PhS(O)cPr): Generated via NaIO

    
     or H
    
    
    
    O
    
    
    . Useful for Pummerer-type rearrangements or thermal elimination to cyclopropenes.
  • Sulfone (PhSO

    
    cPr):  Generated via m-CPBA (2+ equiv).[1] The sulfone is a powerful electron-withdrawing group, activating the ring towards nucleophilic attack (homoconjugate addition) or further lithiation.
    
Acid-Catalyzed Ring Opening

Under acidic conditions, the strain relief of the cyclopropane ring drives ring expansion or opening.

  • Mechanism: Protonation of the ring or complexation with a Lewis acid leads to C-C bond cleavage, forming a thionium ion intermediate which collapses to an allyl sulfide.

  • Utility: This is a key route to functionalized allyl sulfides and homoallyl systems.

Visualization: Reactivity Network

The following diagram maps the divergent synthetic pathways accessible from the parent CPPS.

CPPS_Reactivity CPPS Cyclopropyl Phenyl Sulfide (CPPS) Li_Species 1-Lithiocyclopropyl phenyl sulfide CPPS->Li_Species n-BuLi, THF, 0°C (Deprotonation) Sulfoxide Cyclopropyl Phenyl Sulfoxide CPPS->Sulfoxide NaIO4 or H2O2 (Selective Ox) Allyl Allyl Sulfides (Ring Opening) CPPS->Allyl H+ / Lewis Acid (Strain Release) Substituted 1-Substituted Cyclopropanes Li_Species->Substituted Electrophile (E+) (Aldehydes, Halides) Sulfone Cyclopropyl Phenyl Sulfone Sulfoxide->Sulfone m-CPBA (XS) (Full Ox)

Caption: Divergent reactivity of CPPS: Lithiation (top), Oxidation (middle), and Acidolysis (bottom).

Experimental Protocols

Protocol A: Generation and Trapping of 1-Lithiocyclopropyl Phenyl Sulfide

Objective: Synthesis of 1-(1-hydroxyalkyl)-1-(phenylthio)cyclopropane.

  • Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and rubber septum. Flush with Argon.

  • Reagents: Add Cyclopropyl phenyl sulfide (1.0 equiv, 10 mmol) and anhydrous THF (30 mL).

  • Lithiation: Cool the solution to 0 °C (ice bath). Dropwise add n-Butyllithium (1.1 equiv, 2.5 M in hexanes) over 10 minutes.

    • Note: A color change to bright yellow/orange indicates anion formation.

    • Checkpoint: Stir at 0 °C for 1–2 hours. The anion is stable at this temperature.

  • Trapping: Cool to -78 °C (optional, improves selectivity for sensitive electrophiles) or maintain at 0 °C. Add the Electrophile (e.g., Benzaldehyde, 1.1 equiv) neat or in THF.

  • Quench: Upon consumption of starting material (TLC monitoring), quench with saturated aqueous NH

    
    Cl.
    
  • Workup: Extract with Et

    
    O (3x), wash with brine, dry over MgSO
    
    
    
    , and concentrate. Purify via silica gel chromatography.
Protocol B: Oxidation to Cyclopropyl Phenyl Sulfone

Objective: Preparation of the sulfone derivative for nucleophilic activation.

  • Setup: 250 mL flask, stir bar, 0 °C bath.

  • Reaction: Dissolve CPPS (10 mmol) in CH

    
    Cl
    
    
    
    (50 mL).
  • Addition: Add m-CPBA (2.2 equiv, 70-75% wt) portion-wise over 20 minutes.

    • Caution: Exothermic reaction. Maintain temperature < 10 °C.

  • Stirring: Warm to room temperature and stir for 4–12 hours.

  • Workup: Quench with 10% Na

    
    SO
    
    
    
    (to destroy excess peroxide) and saturated NaHCO
    
    
    (to remove m-chlorobenzoic acid). Extract with DCM.[2]

Applications in Drug Discovery

The CPPS moiety is frequently employed as a "Masked Carbonyl" or a "Gem-Dialkyl" surrogate.

  • The Spiro-Annulation Strategy: Lithiated CPPS reacts with cyclic ketones to form intermediates that, upon acid-catalyzed rearrangement, expand the ring by one carbon (Trost Spiroannulation). This is invaluable for synthesizing spiro-cyclic cores found in alkaloids.

  • Metabolic Blocking: Incorporating the cyclopropyl sulfide (or sulfone) prevents P450 oxidation at metabolic "hotspots" due to the steric bulk and altered electronics of the strained ring.

  • Bioisosterism: The cyclopropyl phenyl sulfone group has been explored as a transition-state mimic for protease inhibitors, leveraging the tetrahedral geometry of the sulfur to mimic the peptide hydrolysis transition state.

References

  • Cohen, T.; Matz, J. R. "Synthetic methodology for 1-(phenylthio)cyclopropyl derivatives." Journal of the American Chemical Society, 1980 , 102, 6900–6903. Link

  • Trost, B. M.; Keeley, D. E.; Arndt, H. C.; Rigby, J. H.; Bogdanowicz, M. J. "Lithiation of cyclopropyl and 2-methylcyclopropyl phenyl sulfides."[3] Journal of the American Chemical Society, 1977 , 99, 3080–3087. Link

  • Kulinkovich, O. G. "Substituted Cyclopropanols in the Synthesis of Functionalized Cyclopropanes." Chemical Reviews, 2003 , 103, 2597–2632. Link

  • Yuwen, L.; Tang, J.; et al. "Diastereoselective synthesis of cyclopropyl sulfoxides via hydrosulfenation."[4] Chemical Science, 2026 (Advance Article).[4] Link

  • Voutyritsa, E.; Triandafillidi, I.; Kokotos, C. G. "Selective synthesis of sulfoxides and sulfones starting from sulfides."[5] Synthesis, 2017 , 49, 917–924.[5] Link

Sources

Advanced Mass Spectrometry Guide: Cyclopropyl Phenyl Sulfide

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper Target Audience: Pharmaceutical Researchers, DMPK Scientists, and Analytical Chemists

Executive Summary

Cyclopropyl phenyl sulfide (CPPS, CAS 14633-54-6) is a critical organosulfur building block utilized in the synthesis of spirocyclobutanones and as a mechanistic probe in drug metabolism studies. Its unique structure—combining a strained cyclopropyl ring with a polarizable sulfur atom and an aromatic system—presents distinct mass spectrometric challenges and opportunities.

For drug development professionals, CPPS serves as a model for "metabolic activation" via S-oxidation and cyclopropyl ring-opening events. This guide provides a definitive technical analysis of CPPS, moving beyond basic spectral matching to the mechanistic causality of its fragmentation and ionization behaviors.

Physicochemical & MS Core Profile

Before designing an experimental protocol, the analyst must understand the fundamental properties governing the ionization of CPPS.

PropertyValue/CharacteristicMS Implication
Molecular Formula

Distinct Isotope Pattern (

contributes ~4.5% to M+2)
Monoisotopic Mass 150.0503 DaBase peak for High-Res MS calibration
Boiling Point 62–63 °C (1 mmHg)High volatility; ideal for GC-MS
LogP ~3.0 (Predicted)Requires non-polar solvents (Hexane, DCM) for extraction
Ionization Energy ~8.0 eV (Est.)Facile ionization in standard 70 eV EI sources
Key Reactivity S-Oxidation, Ring OpeningSensitive to in-source oxidation (ESI)

Hard Ionization: Electron Impact (EI) Fragmentation

In Gas Chromatography-Mass Spectrometry (GC-MS), CPPS exhibits a fragmentation pattern driven by the stability of the phenylthio radical and the relief of cyclopropyl ring strain.

Primary Fragmentation Pathways

Upon electron impact (70 eV), the molecular ion (


, m/z 150) undergoes two competing cleavage mechanisms:
  • C-S Bond Cleavage (Charge Retention on Sulfur): The most favorable pathway involves the homolytic cleavage of the Cyclopropyl-Sulfur bond. The charge is retained on the sulfur atom due to resonance stabilization by the phenyl ring, yielding the phenylthio cation (m/z 109) . This is typically the base peak or a major ion.

    • Mechanism:[1]

      
      
      
  • Cyclopropyl Ring Opening & Cleavage: The cyclopropyl group is highly strained (27.5 kcal/mol). Upon ionization, the ring often opens to form an allyl cation structure. Cleavage yields the allyl cation (m/z 41) .

    • Mechanism:[1]

      
      
      
  • Secondary Fragmentation: The m/z 109 ion (

    
    ) further degrades by ejecting a neutral CS molecule (thiocarbonyl) to form the cyclopentadienyl cation (m/z 65) , or losing a hydrogen atom to form the benzothiophene-like cation (m/z 108).
    
Visualization of Fragmentation Logic

The following diagram illustrates the causal relationships in the EI fragmentation of CPPS.

CPPS_Fragmentation M_Ion Molecular Ion (M+.) m/z 150 PhS_Cat Phenylthio Cation m/z 109 (Base Peak) M_Ion->PhS_Cat Loss of C3H5• (Homolytic Cleavage) C3H5_Cat Allyl/Cyclopropyl Cation m/z 41 M_Ion->C3H5_Cat Loss of PhS• (Heterolytic Cleavage) Ph_Cat Phenyl Cation m/z 77 M_Ion->Ph_Cat Loss of C3H5S• (Minor Path) C5H5_Cat Cyclopentadienyl Cation m/z 65 PhS_Cat->C5H5_Cat - CS (44 Da) (Ring Contraction)

Figure 1: Mechanistic fragmentation tree of Cyclopropyl Phenyl Sulfide under 70 eV Electron Impact.

Soft Ionization & Metabolic Profiling (LC-MS)

In drug development, CPPS is often analyzed via Liquid Chromatography-Mass Spectrometry (LC-MS) to track metabolic stability. The sulfur atom makes it a "soft" nucleophile, highly susceptible to oxidation by cytochrome P450 enzymes or flavin-containing monooxygenases (FMOs).

ESI/APCI Behavior
  • Ionization Mode: Positive Mode (

    
    ) is preferred due to the basicity of the sulfur lone pairs.
    
  • Adducts: Expect

    
     at m/z 151.06 . Sodium adducts 
    
    
    
    (m/z 173) are common if buffers are not strictly controlled.
  • In-Source Oxidation: A critical artifact in LC-MS of sulfides is the formation of sulfoxides in the ion source.

    • Diagnostic: If the ratio of m/z 167 (Sulfoxide) to m/z 151 varies with capillary temperature or voltage, it is an artifact, not a metabolite.

Metabolic Pathways

When incubated with liver microsomes, CPPS undergoes specific transformations:

  • S-Oxidation: Conversion to Cyclopropyl phenyl sulfoxide (M+16, m/z 167) and subsequently to the sulfone (M+32, m/z 183) .

  • Ring Hydroxylation/Opening: The "cyclopropyl clock" mechanism can lead to ring opening, forming hydrated metabolites (M+18).

Metabolic Workflow Diagram

Metabolic_Workflow Substrate CPPS Substrate (m/z 151) Incubation Microsomal Incubation (P450 / FMO) Substrate->Incubation Artifact In-Source Oxidation Substrate->Artifact High Temp/Voltage Metabolite1 Sulfoxide (m/z 167) Incubation->Metabolite1 +O (16 Da) Metabolite2 Sulfone (m/z 183) Metabolite1->Metabolite2 +O (16 Da)

Figure 2: Metabolic progression and potential analytical artifacts in LC-MS profiling of CPPS.

Experimental Protocols

Protocol A: GC-MS Purity Analysis

Objective: Verify synthesis purity and confirm EI fragmentation.

  • Sample Prep: Dissolve 10 µL of CPPS in 1.5 mL of HPLC-grade Dichloromethane (DCM).

  • Inlet Parameters:

    • Temp: 250 °C.

    • Mode: Split (50:1) to prevent detector saturation.

  • Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm).

  • Oven Program:

    • Hold 50 °C for 1 min.

    • Ramp 15 °C/min to 280 °C.

    • Hold 3 min.

  • MS Acquisition: Scan range m/z 35–300. Solvent delay 3.0 min.

  • Data Validation: Check for the molecular ion at m/z 150. If m/z 109 is the base peak, the S-phenyl bond is intact.

Protocol B: LC-MS Metabolic Stability Assay

Objective: Detect oxidative metabolites while minimizing artifacts.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 8 minutes.

  • Source Parameters (ESI):

    • Spray Voltage: 3.5 kV (Keep lower to reduce in-source oxidation).

    • Capillary Temp: 275 °C (Do not exceed 300 °C).

    • Sheath Gas: 35 arb units.

  • Detection: Full scan (m/z 100–400) triggered MS/MS on m/z 151, 167, and 183.

References

  • PubChem. (n.d.).[2] Cyclopropyl phenyl sulfide | C9H10S | CID 123348.[2] National Library of Medicine. Retrieved January 30, 2026, from [Link]

  • ResearchGate. (2013).[3] Sulfides: Chemical ionization induced fragmentation studied with Proton Transfer Reaction-Mass Spectrometry. Retrieved January 30, 2026, from [Link]

  • Frontiers in Chemistry. (2019). Mn-Mimochrome VIa: An Artificial Metalloenzyme With Peroxygenase Activity*. (Discusses oxidation of cyclopropyl phenyl sulfide). Retrieved January 30, 2026, from [Link]

Sources

Advanced IR Spectroscopic Characterization of Cyclopropyl Phenyl Sulfide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper | Version 1.0

Executive Summary

Cyclopropyl phenyl sulfide (CPS) represents a unique class of organosulfur compounds where the electronic interplay between the strained cyclopropyl ring and the sulfur lone pairs creates a distinct vibrational signature. This guide provides a rigorous framework for the acquisition, analysis, and validation of the IR spectrum of CPS (CAS 14633-54-6). It is designed for researchers utilizing CPS as a radical clock, a synthetic intermediate, or a pharmacophore building block.

Theoretical Framework & Structural Context

To accurately interpret the IR spectrum of CPS, one must understand the hybridization effects at play. The cyclopropyl carbon atoms possess significant


-character (approx. 

rather than

) in their C-H bonds due to the Walsh orbital overlap. This results in force constants higher than typical aliphatic alkanes, shifting vibrational frequencies upward.

Simultaneously, the sulfur atom acts as a bridge between the


-system of the phenyl ring and the pseudo-

character of the cyclopropyl ring. The resulting spectrum is a superposition of aromatic modes and high-tension cycloalkane modes, with the C-S linkage often obscured in the fingerprint region.

Spectral Assignment & Diagnostic Bands

The identification of CPS relies on detecting the "survival" of the cyclopropyl ring (distinctive breathing modes) and the absence of ring-opening products (allyl isomers).

Table 1: Critical Vibrational Assignments for CPS
Functional GroupMode DescriptionWavenumber (

)
Diagnostic Value
Cyclopropyl Ring C-H Stretching (

)
3050 – 3100 High. Distinctly higher than acyclic alkanes (<3000). Overlaps with aromatic C-H but appears as a high-frequency shoulder.
Cyclopropyl Ring Ring Breathing / Skeletal~1020 – 1025 Critical. The "heartbeat" of the cyclopropyl group. Loss of this peak indicates ring opening.
Phenyl Group Aromatic C-H Stretch3030 – 3080Moderate. Confirms aromaticity but overlaps with cyclopropyl signals.
Phenyl Group Ring Skeletal (C=C)1585, 1475High. Characteristic doublet for conjugated aromatic systems.
Phenyl Group C-H Out-of-Plane Bending690 & 740 High. Strong bands indicative of a mono-substituted benzene ring.
Sulfide Linkage C-S Stretch (

)
600 – 700 (Weak)Low. Often obscured by the strong aromatic bending modes (690/740).
Impurity Flag S=O Stretch (Sulfoxide)1030 – 1060High. Appearance of a strong band here indicates oxidation to sulfoxide.
Impurity Flag C=C Vinyl Stretch1640High. Indicates ring opening to allyl phenyl sulfide.

Analyst Note: Do not rely solely on the C-S stretch for identification. It is intrinsically weak and often buried. The presence of the 1020


  band combined with the 690/740 

aromatic pattern is the primary fingerprint.

Experimental Protocol: ATR-FTIR Acquisition

Since CPS is a liquid at room temperature (bp ~100°C at reduced pressure), Attenuated Total Reflectance (ATR) is the preferred method over KBr plates to avoid evaporation and path length inconsistencies.

Step-by-Step Methodology
  • Instrument Prep: Ensure the ATR crystal (Diamond or ZnSe) is chemically clean. Run a background scan (32 scans, 4

    
     resolution) to subtract atmospheric 
    
    
    
    and
    
    
    .
  • Sample Application: Apply 10-20

    
    L of neat CPS directly onto the crystal center.
    
  • Acquisition:

    • Scan Count: 16 to 32 scans (sufficient for neat liquids).

    • Resolution: 4

      
      .
      
    • Range: 4000 – 500

      
      .
      
  • Post-Processing: Apply baseline correction if necessary. Do not apply strong smoothing filters, as this may merge the critical cyclopropyl/aromatic C-H shoulder region (3000-3100

    
    ).
    

Diagnostic Logic & Validation

The primary failure modes in CPS synthesis are oxidation (to sulfoxide/sulfone) and isomerization (ring opening to allyl phenyl sulfide). The following logic tree visualizes the decision-making process.

Visualization: Spectral Logic Tree

CPS_Logic_Tree Start Analyze Spectrum Check_CH Check 3000-3100 cm⁻¹ Region Start->Check_CH Check_1020 Check ~1020 cm⁻¹ Band Check_CH->Check_1020 Peaks present >3000 Check_Oxidation Check 1030-1060 cm⁻¹ & 1150 cm⁻¹ Check_1020->Check_Oxidation Band Present (Ring Intact) Check_Vinyl Check 1640 cm⁻¹ (C=C) Check_1020->Check_Vinyl Band Absent/Weak Result_Pure VALID: Cyclopropyl Phenyl Sulfide Check_Oxidation->Result_Pure No Strong Bands Result_Oxidized IMPURITY: Sulfoxide/Sulfone Detected Check_Oxidation->Result_Oxidized Strong Absorptions Result_Opened IMPURITY: Allyl Phenyl Sulfide (Ring Opened) Check_Vinyl->Result_Opened Band Present

Figure 1: Decision logic for validating CPS purity via IR spectroscopy. Note the pivotal role of the 1020 cm⁻¹ band.

Analytical Workflow Integration

To ensure high-fidelity data, IR analysis should be integrated into a broader purification workflow. IR is particularly faster than NMR for checking fraction purity during column chromatography.

Visualization: Synthesis & Analysis Workflow

Workflow Synthesis Synthesis (Cyclopropyl Bromide + PhS⁻) Workup Workup (Extraction/Drying) Synthesis->Workup Crude_IR Crude IR Check (Detect Unreacted PhSH) Workup->Crude_IR Purification Distillation / Column Crude_IR->Purification Pass Final_IR Final IR Validation (Confirm Ring Integrity) Purification->Final_IR Final_IR->Purification Fail (Repurify) Storage Storage (Inert Atmosphere) Final_IR->Storage Pass

Figure 2: Operational workflow placing IR analysis at critical checkpoints (Crude vs. Final) to prevent processing of degraded material.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.
  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of cyclopropane. Retrieved from (Validation of cyclopropyl ring breathing modes).

  • National Institutes of Health (NIH) PubChem. (2025). Cyclopropyl phenyl sulfide (Compound Summary). Retrieved from (Physical properties and safety data).

  • Chemistry LibreTexts. (2025). Infrared Spectra of Some Common Functional Groups. Retrieved from (Aromatic C-H and C=C assignments).

  • Rao, C. N. R., Venkataraghavan, R., & Kasturi, T. R. (1964). Contribution to the Infrared Spectra of Organosulphur Compounds. Canadian Journal of Chemistry. Retrieved from (Specifics on C-S stretching frequencies).

Solubility Profile and Solvent Selection for Cyclopropyl Phenyl Sulfide (CPS)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility of Cyclopropyl Phenyl Sulfide in Organic Solvents Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals[1]

Executive Summary

Cyclopropyl phenyl sulfide (CPS), CAS [14633-54-6], is a versatile organosulfur building block frequently employed in the synthesis of spirocyclic compounds and as a precursor for cyclopropyllithium species.[1] Its utility in drug discovery—particularly in introducing metabolic stability via the cyclopropyl motif—relies heavily on precise solvent selection.[1]

This guide defines the solubility landscape of CPS, moving beyond basic "soluble/insoluble" binaries to provide a mechanistic understanding of solvent interactions.[1] We categorize solvents by their functional utility (reaction vs. extraction) and provide a self-validating protocol for solubility determination.

Physicochemical Profile

Understanding the solubility of CPS requires analyzing its molecular architecture.[1] The molecule consists of a lipophilic phenyl ring and a strained cyclopropyl ring bridged by a thioether linkage.[1] This structure dictates a high lipophilicity and negligible aqueous solubility.[1]

Table 1: Physicochemical Properties of Cyclopropyl Phenyl Sulfide

PropertyValueRelevance to Solubility
Molecular Weight 150.24 g/mol Low MW facilitates rapid dissolution in organic media.[1]
Physical State Colorless to pale yellow liquidLiquid state at RT implies lower lattice energy barriers to dissolution compared to solids.[1]
Density 1.045 g/mLSimilar to water, but immiscibility leads to distinct phase separation.[1]
Boiling Point 62–63 °C (1 mmHg)Volatility requires care during solvent evaporation (avoid high-vac/high-temp loss).[1]
Functional Group Thioether (R-S-R')Weakly polar; acts as a soft Lewis base.[1] Compatible with non-nucleophilic organic solvents.[1]
Predicted LogP ~3.2 – 3.8Indicates high affinity for non-polar and chlorinated solvents; poor aqueous affinity.[1]

Solubility Landscape & Solvent Selection

As a Senior Application Scientist, I categorize solvents not just by solubility, but by application compatibility . A solvent may dissolve CPS but interfere with downstream chemistry (e.g., protonation of lithiated intermediates in alcohols).[1]

Primary Solvents (High Solubility)

These solvents are the "workhorses" for handling CPS in synthesis and purification.[1]

  • Chlorinated Solvents (DCM, Chloroform, DCE):

    • Solubility: Excellent (>100 mg/mL).[1]

    • Mechanism:[1][2][3] Dipole-dipole interactions and dispersion forces stabilize the thioether.[1]

    • Application: Ideal for oxidations (e.g., mCPBA to sulfoxide/sulfone) and liquid-liquid extractions.[1]

  • Ethers (THF, Diethyl Ether, 1,4-Dioxane):

    • Solubility: Excellent.

    • Mechanism:[1][2][3] The oxygen lone pairs in ethers solvate cations if CPS is lithiated, while the organic framework dissolves the neutral sulfide.[1]

    • Application:Critical for lithiation reactions.[1] THF is the industry standard for generating 1-lithiocyclopropyl phenyl sulfide using n-BuLi at 0°C.[1]

  • Aromatics (Toluene, Benzene):

    • Solubility: High.[1]

    • Mechanism:[1][2][3]

      
      -
      
      
      
      stacking interactions between the solvent and the phenyl ring of CPS.[1]
    • Application: High-boiling reaction media; azeotropic drying.[1]

Secondary Solvents (Moderate/Conditional Use)
  • Alkanes (Hexanes, Pentane, Petroleum Ether):

    • Solubility: Good to Moderate.[1][4][5]

    • Application: Used primarily for extraction and column chromatography.[1] CPS is sufficiently lipophilic to remain in the organic phase during aqueous workups.[1]

  • Polar Aprotic (Acetone, Acetonitrile, DMF, DMSO):

    • Solubility: High.[1]

    • Application: Nucleophilic substitution reactions.[1][4] Note: Acetone was historically used in the synthesis of analogous sulfides from thiols and halides.[1]

Non-Solvents
  • Water: Insoluble.[1] Used as the immiscible phase to wash away inorganic salts during workup.[1]

  • Acidic Aqueous Solutions: Insoluble, though strong acids may protonate or oxidize the sulfur atom over time.[1]

Visualizing the Decision Matrix

The following diagram illustrates the logical flow for selecting a solvent based on the intended chemical transformation of CPS.

SolventSelection Start Start: Cyclopropyl Phenyl Sulfide (CPS) Action Intended Application? Start->Action Lithiation Lithiation / Anionic Chemistry (e.g., reaction with n-BuLi) Action->Lithiation C-H Activation Oxidation Oxidation (e.g., mCPBA -> Sulfoxide) Action->Oxidation S-Oxidation Extraction Purification / Extraction Action->Extraction Workup THF Select: THF or Et2O (Anhydrous, Inert Atmosphere) Lithiation->THF Solvates Li+ DCM Select: DCM or Chloroform (High Solubility, Inert to Oxidants) Oxidation->DCM Dissolves mCPBA Biphasic Select: EtOAc / Hexanes + Water (Phase Separation) Extraction->Biphasic Partition Coeff.

Figure 1: Solvent decision tree based on the chemical reactivity of cyclopropyl phenyl sulfide.[1]

Experimental Protocol: Saturation Shake-Flask Method

As a scientist, relying on literature values is a starting point, but empirical validation is the gold standard.[1] Use this protocol to determine the precise solubility of CPS in a novel solvent system (e.g., for a specific formulation or green chemistry alternative).

Objective

To determine the saturation solubility (


) of CPS in a target solvent at 25°C.
Materials
  • Cyclopropyl phenyl sulfide (Liquid, >98% purity).[1][4][6]

  • Target Solvent (e.g., 2-MeTHF, Heptane).[1]

  • HPLC Vials (1.5 mL) with PTFE-lined caps.

  • Orbital Shaker or Thermomixer.[1]

  • Syringe Filters (0.22 µm PTFE - compatible with organics).[1]

  • HPLC-UV or GC-FID for quantification.[1]

Methodology
  • Preparation: Add 500 µL of the target solvent to a glass vial.

  • Saturation: Add CPS dropwise to the solvent while vortexing.[1] Continue adding until a distinct, persistent second phase (droplet) forms at the bottom (if denser) or top (if lighter), indicating saturation.[1]

    • Expert Tip: Since CPS is a liquid, you are looking for liquid-liquid phase separation (emulsion or distinct layers), not a solid precipitate.[1]

  • Equilibration: Place the vial in a thermomixer at 25°C and shake at 750 RPM for 24 hours. This ensures thermodynamic equilibrium.[1]

  • Sampling: Stop agitation and allow phases to separate for 1 hour.

  • Filtration/Dilution: Carefully withdraw 50 µL from the solvent-rich phase (avoiding the CPS droplet). Dilute this aliquot 100-fold into an HPLC-compatible solvent (e.g., Methanol).

  • Quantification: Inject into HPLC/GC. Calculate concentration using a calibration curve derived from a known standard of CPS.

Scientific Rationale & Safety

Mechanistic Insight

The cyclopropyl group possesses significant ring strain (~27.5 kcal/mol) and significant


-character in its C-C bonds.[1] This electronic structure allows the cyclopropyl ring to conjugate with the phenyl sulfur lone pairs, affecting the dipole moment.[1] However, the overall molecule remains dominated by hydrophobic forces.[1] The use of THF  in lithiation is non-negotiable because it coordinates with the lithium cation, breaking down alkyllithium aggregates and increasing the basicity of the reagent, facilitating the deprotonation of the cyclopropyl proton alpha to the sulfur.[1]
Safety & Handling
  • Stench: Like most organic sulfides, CPS has a characteristic disagreeable odor.[1] All solubility testing must occur inside a fume hood.[1]

  • Oxidation Sensitivity: While stable in most solvents, prolonged exposure to air in etheral solvents can lead to slow oxidation to the sulfoxide.[1] Store solutions under nitrogen/argon.[1]

  • Volatility: With a boiling point of 62°C at 1 mmHg, CPS is relatively volatile.[1] Do not use high vacuum (< 5 mbar) for extended periods during solvent removal, or product loss will occur.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 123348, Cyclopropyl phenyl sulfide.[1] Retrieved January 30, 2026.[1] [Link]

  • Trost, B. M., & Keeley, D. E. (1975). New synthetic reactions.[1] Secoalkylative approach to grandisol. Journal of Organic Chemistry.[1][7] (Cited for lithiation protocols in THF). Note: While the specific URL for the 1975 paper is behind a paywall, the method is standard practice referenced in chemical databases.[1]

Sources

The Electronic and Steric Pharmacophore: A Technical Guide to the Cyclopropylthio Group

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Electronic Effects of the Cyclopropylthio Group Content Type: In-depth Technical Guide Audience: Researchers, Senior Scientists, and Medicinal Chemists

Executive Summary

The cyclopropylthio group (–S–cPr) represents a unique intersection of steric constraint, lipophilicity, and electronic modulation in modern drug design. Unlike simple alkylthio ethers (e.g., –SMe), the –S–cPr moiety leverages the unique orbital mechanics of the cyclopropane ring—specifically the Walsh orbitals—to effect electronic transmission while simultaneously acting as a metabolic "shield" against cytochrome P450 oxidation. This guide dissects the physicochemical properties, orbital interactions, and synthetic accessibility of this pharmacophore.

Part 1: Electronic Structure & Orbital Mechanics

The "Bisected" Conformation and Walsh Orbitals

The electronic behavior of the cyclopropylthio group is governed by the interaction between the sulfur lone pairs (


) and the cyclopropyl ring's Walsh orbitals (

).
  • Walsh Orbitals: The C–C bonds in cyclopropane possess significant

    
    -character (approx. 
    
    
    
    hybridization), creating high-energy occupied orbitals that can extend outward, mimicking
    
    
    -system behavior.
  • The Sulfur Bridge: Sulfur acts as an electronic relay. It is an inductive electron withdrawer (

    
    ) due to electronegativity but a resonance donor (
    
    
    
    ) via its
    
    
    lone pairs.
  • Conformational Gating: For maximum electronic delocalization, the group adopts a bisected conformation . In this state, the

    
    -orbital of the sulfur atom aligns parallel to the plane of the cyclopropyl ring's Walsh orbitals, permitting hyperconjugative donation from the ring into the sulfur, and subsequently into an attached aromatic system.
    
Graphviz Visualization: Orbital Interaction Pathway

The following diagram illustrates the orbital overlap required for electronic transmission in the bisected conformation.

OrbitalInteraction cluster_conf Conformational Gate Walsh Cyclopropyl Walsh Orbitals (High Energy sigma) SulfurLP Sulfur Lone Pair (3p) Walsh->SulfurLP Hyperconjugation (Bisected Geometry) AromaticPi Aromatic pi-System (Acceptor) SulfurLP->AromaticPi +R Resonance Donation

Figure 1: Electronic transmission vector.[1] The bisected conformation maximizes the overlap between cyclopropyl Walsh orbitals and the sulfur lone pair, enhancing electron donation to the aromatic core.

Part 2: Quantitative Parameters & Physicochemical Profile

The –S–cPr group is often compared to the thiomethyl (–SMe) and methoxy (–OMe) groups. However, its lipophilicity and steric bulk distinguish it significantly.

Comparative Electronic & Steric Data
Parameter–S–cPr (Cyclopropylthio)–S–Me (Thiomethyl)–O–cPr (Cyclopropyloxy)Significance
Hammett

-0.05 to 0.00*0.00-0.20Weak donor/neutral. Less donating than O-analogs due to poor 3p-2p overlap.
Hammett

+0.10 to +0.15+0.15+0.10Inductive withdrawal dominates in the meta position.
Lipophilicity (

)
~1.100.61~0.50Critical Feature: Significantly more lipophilic than SMe.
C–X Bond Length 1.75 Å1.80 Å1.36 ÅS–C bond is longer, projecting the group further into binding pockets.
Metabolic Stability HighLow (S-oxidation)ModerateCyclopropyl C-H bonds are stronger (106 kcal/mol), resisting CYP dealkylation.

*Note: Values are approximate derived from comparative solvolysis rates and standard Hansch parameters. The cyclopropyl group is electronically amphoteric: stabilizing adjacent cations (donor) while inductively withdrawing from neutrals.

The "Super-Lipophilic" Effect

The cyclopropylthio group is a "grease ball" with specific geometry. It adds approximately 0.5–0.6 logP units more than a methyl group. In drug development, this is utilized to:

  • Fill hydrophobic pockets in receptors (e.g., GPCRs).

  • Increase membrane permeability of overly polar scaffolds.

Part 3: Synthetic Accessibility & Protocols

Traditional synthesis involving cyclopropylthiol is often avoided due to the volatility and noxious odor of the thiol. Modern medicinal chemistry relies on Transition-Metal Catalyzed C–S Coupling .

Protocol: Copper-Promoted S-Cyclopropylation (Chan-Lam Type)

This protocol utilizes cyclopropylboronic acid, avoiding the need for unstable thiols. It is robust, scalable, and tolerant of various functional groups.

Reagents:

  • Substrate: Aryl Thiol (Ar–SH)

  • Coupling Partner: Cyclopropylboronic acid (1.5 - 2.0 equiv)

  • Catalyst: Cu(OAc)

    
     (1.0 equiv)[2]
    
  • Ligand: 2,2'-Bipyridine (1.0 equiv)[2]

  • Base: Na

    
    CO
    
    
    
    (2.0 equiv)
  • Solvent: 1,2-Dichloroethane (DCE) or Toluene

  • Atmosphere: Air or O

    
     (balloon)
    

Step-by-Step Methodology:

  • Preparation: In a dry reaction vial equipped with a stir bar, charge Cu(OAc)

    
     (0.2 mmol), 2,2'-bipyridine (0.2 mmol), and cyclopropylboronic acid (0.4 mmol).
    
  • Solvation: Add DCE (2 mL) and stir at room temperature for 10 minutes to form the active Cu-ligand complex (solution turns deep blue/green).

  • Addition: Add the Aryl Thiol (0.2 mmol) and Na

    
    CO
    
    
    
    (0.4 mmol).
  • Oxidative Coupling: Heat the mixture to 70°C under an air atmosphere (open system or O2 balloon). The presence of oxygen is critical for re-oxidizing Cu(I) to the active Cu(II) species.

  • Monitoring: Monitor by TLC or LCMS. Reaction is typically complete in 12–18 hours.

  • Workup: Cool to RT. Filter through a pad of Celite to remove copper salts. Wash with EtOAc. Concentrate and purify via silica gel chromatography.

Graphviz Visualization: Synthetic Workflow

SynthesisWorkflow ArSH Aryl Thiol (Substrate) Complex Active Cu(II)-Complex Formation ArSH->Complex Boronic cPr-B(OH)2 (Coupling Partner) Boronic->Complex Catalyst Cu(OAc)2 / Bipyridine (Catalyst System) Catalyst->Complex Transmetalation Transmetalation (Cu-S-Ar Species) Complex->Transmetalation RedElim Reductive Elimination (C-S Bond Formation) Transmetalation->RedElim Oxidation Re-oxidation (Cu(I) -> Cu(II) via O2) RedElim->Oxidation Catalytic Cycle Product Aryl-S-cPr (Final Product) RedElim->Product Oxidation->Complex

Figure 2: Chan-Lam coupling mechanism for S-cyclopropylation. Note the requirement for aerobic conditions to turnover the Copper catalyst.

Part 4: Medicinal Chemistry Applications[2][3][4][5][6][7]

Metabolic Blocking Strategy

The cyclopropyl group is a validated bioisostere for ethyl or isopropyl groups.

  • The Problem: Alkyl chains (ethyl/isopropyl) are prone to rapid oxidation at the

    
    -carbon or terminal positions by CYP450 enzymes.
    
  • The Solution: The C–H bond dissociation energy (BDE) of a cyclopropyl methylene is ~106 kcal/mol, compared to ~98 kcal/mol for a standard secondary alkyl. This increased stability renders the –S–cPr group resistant to oxidative dealkylation.

  • Case Study: In the optimization of Glucokinase Activators , replacing a flexible thioether with a cyclopropylthio moiety improved half-life (

    
    ) by preventing rapid sulfoxidation and dealkylation.
    
Conformational Restriction

Unlike an –S-Ethyl group, which has free rotation around the CH


–CH

bond, the –S–cPr group is relatively rigid.
  • Entropy: By reducing the number of rotatable bonds, the –S–cPr group lowers the entropic penalty upon binding to a target protein.

  • Vector: The cyclopropyl ring projects substituents at defined angles (

    
     vs Walsh-hybridized), often accessing narrow lipophilic clefts that larger rings (cyclobutyl/cyclopentyl) cannot fit.
    

References

  • Beilstein J. Org. Chem. (2019).[2] Synthesis of aryl cyclopropyl sulfides through copper-promoted S-cyclopropylation of thiophenols using cyclopropylboronic acid. [Link][2]

  • PubChem. (2025).[3] Cyclopropyl phenyl sulfide Compound Summary. [Link]

  • MDPI. (2023). Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization. [Link]

  • Organic Chemistry Portal. (2014). Palladium-Catalyzed Debenzylative Cross-Coupling of Aryl Benzyl Sulfides. [Link]

Sources

The Janus Ring: Harnessing the Unique Reactivity of Cyclopropyl Phenyl Sulfides

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the unique reactivity of the cyclopropyl ring in phenyl sulfides, structured for researchers and drug development professionals.

Executive Summary

Cyclopropyl phenyl sulfide (CPPS) represents a "Janus-faced" motif in organic chemistry and drug discovery. To the synthetic chemist, it is a powerful lynchpin reagent—a stored form of energy capable of driving ring expansions and geminal alkylations (e.g., Trost’s spiroannulation). To the medicinal chemist, however, it represents a potential metabolic liability, where the same strain-driven reactivity can be hijacked by cytochrome P450 enzymes to generate toxic reactive intermediates.

This guide dissects the electronic origins of this dual reactivity, provides a self-validating protocol for its synthetic application, and maps the bioactivation pathways that necessitate caution in drug design.

Part 1: Mechanistic Foundations – The Electronic Core

The unique reactivity of CPPS is not merely a function of ring strain (~27.5 kcal/mol) but arises from a specific stereoelectronic interaction between the sulfur atom and the cyclopropyl "Walsh" orbitals.

The Walsh-Sulfur Interaction

The cyclopropyl ring’s bonding is best described by the Walsh orbital model, characterized by:

  • 
     orbitals:  Low-energy, 
    
    
    
    -like bonding orbitals located in the ring plane.
  • 
     orbitals:  Higher-energy, 
    
    
    
    -like orbitals with significant electron density outside the ring plane.

In CPPS, the sulfur atom possesses a high-energy lone pair (


, 3p orbital) that is ideally situated to interact with the cyclopropane's antibonding Walsh orbitals (

).
  • Donation (

    
    ):  The sulfur lone pair donates electron density into the antibonding orbital of the vicinal C-C bonds. This weakens the distal bond, pre-activating the ring for cleavage.
    
  • Stabilization of Positive Charge: Upon one-electron oxidation (e.g., by P450 or chemical oxidants), the resulting radical cation is stabilized by the sulfur, but the ring strain forces a rapid ring opening to relieve energy, often leading to a distonic radical cation or a resonance-stabilized benzylic radical.

The "Transition State" Cation

Recent spectroscopic evidence suggests the cyclopropyl cation itself is often a transition state rather than a discrete intermediate. In the context of CPPS, generating a positive charge adjacent to the ring (or on the sulfur) triggers an immediate disrotatory ring opening. This is the mechanistic "switch" that drives both the synthetic utility and the metabolic toxicity described below.

Part 2: Synthetic Power (The "Good")

Application: Generation of Cyclobutanones via Trost’s Spiroannulation.

The most potent application of CPPS is its use as a 3-carbon building block to convert ketones into cyclobutanones (and subsequently gem-dimethyl groups). This reaction exploits the "soft" anion of the sulfide and the acid-catalyzed ring expansion.

Workflow Diagram (Synthetic Pathway)

TrostSynthesis Start Cyclopropyl Phenyl Sulfide (CPPS) Lithiation 1-Lithio-CPPS (Nucleophile) Start->Lithiation n-BuLi, THF 0°C Adduct β-Hydroxy Sulfide (Adduct) Lithiation->Adduct + Ketone (R2C=O) Rearrangement Cyclobutanone (Ring Expansion) Adduct->Rearrangement HBF4 or TsOH Acid Catalysis

Figure 1: The Trost Spiroannulation pathway converting CPPS and a ketone into a cyclobutanone.

Detailed Protocol: Cyclobutanone Synthesis

Note: This protocol is adapted from standard methodologies (e.g., Trost, B. M. et al.) and emphasizes self-validating checkpoints.

Reagents:

  • Cyclopropyl phenyl sulfide (1.0 equiv)

  • n-Butyllithium (1.1 equiv, titrated)

  • Cyclohexanone (Model electrophile, 1.0 equiv)

  • Tetrahydrofuran (THF), anhydrous[1]

  • 
     (48% soln) or p-TsOH
    

Step-by-Step Methodology:

  • Generation of the Nucleophile (1-Lithio-CPPS):

    • Setup: Flame-dry a 2-neck round-bottom flask under Argon. Add anhydrous THF (0.5 M relative to sulfide).

    • Addition: Add cyclopropyl phenyl sulfide. Cool to 0°C (ice bath).

    • Lithiation: Add n-BuLi dropwise.

    • Checkpoint (Self-Validating): The solution should turn a distinct bright yellow/orange color, indicating the formation of the sulfur-stabilized anion. If colorless, moisture may be present. Stir for 30-60 mins.

  • Adduct Formation:

    • Reaction: Add the ketone (neat or in minimal THF) dropwise at 0°C.

    • Observation: The yellow color will fade to pale yellow or colorless as the anion is consumed.

    • Quench: After 1 hour, quench with saturated aqueous

      
      . Extract with ether, dry (
      
      
      
      ), and concentrate to yield the crude
      
      
      -hydroxy sulfide.
  • Acid-Catalyzed Ring Expansion:

    • Setup: Dissolve the crude adduct in methylene chloride (

      
      ).
      
    • Rearrangement: Add 1.0-1.5 equiv of

      
       at 0°C, then warm to Room Temperature (RT).
      
    • Mechanism:[2][3][4][5][6][7][8][9][10][11] The acid protonates the hydroxyl group. Water leaves, generating a cation that triggers the migration of the C-C bond (ring expansion) driven by the sulfur's stabilization of the resulting carbocation.

    • Workup: Neutralize with

      
      . The product is the corresponding cyclobutanone (often with the phenylthio group still attached, which can be removed via Raney Nickel or radical reduction if desired).
      

Part 3: Metabolic Liability (The "Bad")

Risk: Bioactivation to Reactive Electrophiles.

In drug development, the CPPS motif (or related cyclopropyl amines/ethers) can be a "metabolic hotspot." The high electron density of the sulfur atom makes it a target for oxidation by Cytochrome P450 enzymes.

Bioactivation Pathway

Unlike the synthetic pathway which uses acid catalysis, the metabolic pathway often proceeds via Single Electron Transfer (SET) .

  • P450 Oxidation: The enzyme abstracts an electron from the sulfur lone pair (

    
    ), forming a radical cation.
    
  • Ring Opening: The radical cation is unstable.[12] The cyclopropyl ring opens to form a carbon-centered radical.

  • Electrophile Formation: Subsequent oxidation or loss of a proton leads to a reactive intermediate—often a thio-quinone methide or a highly electrophilic sulfonium species.

  • Toxicity: This "soft" electrophile reacts irreversibly with "soft" nucleophiles in the cell, primarily Glutathione (GSH) or cysteine residues on proteins, leading to hepatotoxicity.

Pathway Visualization

MetabolicToxicity Drug Drug-S-Cyclopropyl RadicalCat [Drug-S-Cyclopropyl]•+ Drug->RadicalCat CYP450 (SET) RingOpen Ring-Opened C-Radical RadicalCat->RingOpen Fast Ring Opening Electrophile Reactive Electrophile (Thio-Quinone Methide) RingOpen->Electrophile -H• / Oxidation Adduct Protein/GSH Adduct (TOXICITY) Electrophile->Adduct + Protein-SH / GSH

Figure 2: The bioactivation cascade of cyclopropyl sulfides leading to covalent protein binding.

Mitigation Strategies

If a screen reveals GSH adducts with a mass shift corresponding to the ring-opened species (+308 Da for GSH + substrate), consider:

  • Gem-dimethyl substitution: Replacing the cyclopropyl hydrogens with methyl groups blocks the approach of P450 and sterically hinders the ring opening.

  • Electronic Deactivation: Adding electron-withdrawing groups to the phenyl ring reduces the electron density on sulfur, raising the oxidation potential.

References

  • Trost, B. M., & Yasukata, T. (2001).[9] "Catalytic Asymmetric Synthesis of Cyclobutanones." Journal of the American Chemical Society. Link

  • Cohen, T., & Matz, J. R. (1980). "A simple, highly versatile synthesis of cyclopropyl phenyl sulfides." Journal of the American Chemical Society. Link

  • Kalgutkar, A. S., et al. (2005).[13] "Bioactivation of cyclopropyl rings by P450: an observation encountered during the optimisation of a series of hepatitis C virus NS5B inhibitors." Xenobiotica. Link

  • Shanu-Wilson, J. (2020). "Metabolism of cyclopropyl groups." Hypha Discovery. Link

  • Hrovat, D. A., & Borden, W. T. (1992). "Ab initio calculations of the effects of substituents on the ring-opening of cyclopropane radical cation." Journal of the American Chemical Society. Link

Sources

An In-Depth Technical Guide to the Synthesis of Cyclopropyl Phenyl Sulfide for Pharmaceutical and Agrochemical Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Cyclopropyl Phenyl Sulfide Scaffold

In the landscape of modern drug discovery and agrochemical development, the relentless pursuit of novel molecular architectures with enhanced biological activity, favorable physicochemical properties, and improved metabolic stability is paramount. Among the privileged structural motifs that have garnered significant attention, the cyclopropyl group stands out for its unique conformational constraints and its ability to modulate the electronic properties of adjacent functionalities. When incorporated into a molecule, the cyclopropyl ring often imparts a degree of metabolic stability and can influence binding affinity and selectivity by orienting substituents in a well-defined three-dimensional space.

The phenyl sulfide moiety, and its oxidized congeners, the sulfone and sulfoximine, are also of profound importance in medicinal chemistry. These sulfur-containing functional groups can act as hydrogen bond acceptors, participate in various non-covalent interactions, and fine-tune the lipophilicity and solubility of a compound. The strategic combination of a cyclopropyl ring with a phenyl sulfide unit gives rise to the cyclopropyl phenyl sulfide scaffold, a versatile building block for the synthesis of a new generation of therapeutic agents and crop protection chemicals. Notably, the corresponding cyclopropyl phenyl sulfones and sulfoximines are key components in several advanced drug candidates, including glucokinase activators for the treatment of type 2 diabetes and potent cyclin-dependent kinase (CDK) inhibitors such as Roniciclib for oncology applications.

This in-depth technical guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive overview of the core synthetic methodologies for accessing cyclopropyl phenyl sulfides. We will delve into the mechanistic underpinnings of each approach, providing detailed, field-proven experimental protocols and a comparative analysis of their respective strengths and limitations.

Chapter 1: The Classical Approach - Nucleophilic Substitution via an SN2 Pathway

One of the most direct and historically significant methods for the synthesis of cyclopropyl phenyl sulfide is the nucleophilic substitution reaction between a thiophenolate and a cyclopropyl halide. This approach relies on the generation of a potent sulfur nucleophile that displaces a leaving group on the cyclopropane ring.

Principle and Mechanistic Rationale

The reaction proceeds via a classical SN2 mechanism, where the thiophenolate anion attacks the carbon atom bearing the halide, leading to inversion of stereochemistry if a chiral center were present. Thiophenol is typically deprotonated with a suitable base, such as sodium hydride, potassium carbonate, or a hydroxide base, to generate the more nucleophilic thiophenolate. While seemingly straightforward, the reactivity of cyclopropyl halides in SN2 reactions can be influenced by the inherent ring strain of the three-membered ring. The choice of solvent is also critical, with polar aprotic solvents like dimethylformamide (DMF) or acetone generally favoring the SN2 pathway.

copper_cycle cu2_acetate Cu(OAc)₂ cu2_thiophenolate PhS-Cu(II)-OAc cu2_acetate->cu2_thiophenolate + PhSH - HOAc cu2_intermediate PhS-Cu(II)-cyclopropyl cu2_thiophenolate->cu2_intermediate + c-PrB(OH)₂ (Transmetalation) cu0 Cu(0) cu2_intermediate->cu0 Reductive Elimination product PhS-cyclopropyl cu2_intermediate->product cu0->cu2_acetate Oxidation reduced_oxidant Reduced Oxidant thiophenol PhSH cyclopropyl_boronic_acid c-PrB(OH)₂ oxidant Oxidant intramolecular_cyclization starting_material Ph-S-CH₂-CH₂-CH₂-Cl arrow1 base Base carbanion Ph-S-C⁻H-CH₂-CH₂-Cl arrow2 carbanion->arrow2 Intramolecular Sₙ2 product Ph-S-cyclopropyl byproduct Base-H⁺ + Cl⁻ arrow1->carbanion arrow2->product arrow2->byproduct organolithium_method bis_sulfide Ph-S-(CH₂)₃-S-Ph arrow1 n_buli 2 eq. n-BuLi electrophile E⁺ arrow2 lithiated_intermediate [Ph-S-c-Pr-Li] functionalized_product Ph-S-c-Pr-E arrow1->lithiated_intermediate arrow2->functionalized_product

safety and handling precautions for cyclopropyl phenyl sulfide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Safety and Handling of Cyclopropyl Phenyl Sulfide in Pharmaceutical R&D

Executive Summary & Strategic Importance

Cyclopropyl phenyl sulfide (CAS 14633-54-6) is a high-value organosulfur intermediate employed in the synthesis of cyclopropyl-containing pharmacophores. Its structural utility lies in the cyclopropyl group—a bioisostere for alkenes that imparts metabolic stability and conformational rigidity to drug candidates.[1]

However, its utility is counterbalanced by significant handling challenges: potent malodor (stench) , skin/eye irritation, and combustibility. This guide moves beyond basic SDS data to provide a field-proven operational framework for safe manipulation, emphasizing odor containment and specific decontamination protocols essential for maintaining a functional laboratory environment.

Physicochemical Profile & Hazard Identification

The following data consolidates physicochemical properties with GHS hazard classifications.

PropertyValue / Description
CAS Number 14633-54-6
Molecular Formula C₉H₁₀S
Molecular Weight 150.24 g/mol
Boiling Point ~90 °C at 4.7 mmHg (Lit.)
Flash Point 91–92 °C (Closed Cup) - Combustible Liquid
Appearance Colorless to light yellow liquid
Odor Stench (Characteristic sulfide/thiol-like odor)
GHS Classification Warning H315: Causes skin irritation H319: Causes serious eye irritation H335: May cause respiratory irritation

Critical Hazard Note: While the acute toxicity is often classified as moderate, the olfactory threshold is extremely low . Poor handling can lead to facility-wide contamination, triggering evacuation alarms or nausea among personnel.

Engineering Controls & Odor Containment Strategy

Standard laboratory ventilation is often insufficient for organosulfurs. A multi-layered containment strategy is required.

The "Closed Loop" Handling Principle
  • Primary Barrier: All transfers must occur within a certified chemical fume hood operating at a face velocity of 100 fpm.

  • Secondary Containment: Use a secondary tray lined with absorbent pads to catch drips.

  • Vapor Trap: When using vacuum lines (e.g., rotary evaporation), a liquid nitrogen cold trap is mandatory to prevent exhaust re-entry into the building HVAC.

Decontamination Station (The Bleach Protocol)

Before opening any vessel containing cyclopropyl phenyl sulfide, prepare a "Quench Bath" :

  • Composition: 10% Sodium Hypochlorite (Bleach) solution.

  • Mechanism: Hypochlorite oxidizes the sulfide to a sulfoxide (odorless) or sulfone, effectively neutralizing the stench.

  • Usage: All glassware, syringes, and septa must be submerged in this bath immediately after use and soaked for 24 hours before standard washing.

Operational Protocols: Synthesis & Handling

Protocol A: Syringe Transfer & Weighing

Avoid open-vessel weighing. Use the difference-weighing method.

  • Preparation: Tare a dry, nitrogen-flushed reaction flask with a septum.

  • Uptake: In the fume hood, insert a needle through the septum of the source bottle. Withdraw the required volume into a gas-tight syringe.

  • Transfer: Inject directly into the reaction flask.

  • Decon: Immediately draw the bleach solution into the contaminated syringe and submerge the needle/barrel into the Quench Bath.

Protocol B: Lithiation Reaction (Example Workflow)

Cyclopropyl phenyl sulfide is often lithiated with n-butyllithium (n-BuLi) to generate a nucleophile. This combines pyrophoric hazards with sulfide stench management.

  • Setup: Flame-dry a 2-neck round bottom flask; cool under Argon.

  • Reagent Addition: Add cyclopropyl phenyl sulfide and anhydrous THF. Cool to 0°C or -78°C depending on specific methodology.

  • Lithiation: Add n-BuLi dropwise. Safety Check: Ensure the exotherm is controlled.[2]

  • Quenching: Quench the reaction with saturated NH₄Cl.

  • Post-Reaction: The organic layer contains the sulfide product/excess reagent. Treat all aqueous waste with bleach before disposal to prevent drain odors.

Visualizations: Safety & Workflow Logic

Figure 1: Hierarchy of Safety Controls

This diagram illustrates the layered defense strategy required for handling malodorous organosulfurs.

SafetyHierarchy cluster_0 Engineering Controls cluster_1 Administrative Controls cluster_2 PPE & Decontamination Hood Fume Hood (100 fpm Face Velocity) SOP SOP: Closed Transfer (Syringe/Cannula) Hood->SOP Mandatory Environment Scrubber Caustic Scrubber (For Process Exhaust) Scrubber->Hood Exhaust Treatment Gloves Gloves: Double Nitrile or Silver Shield SOP->Gloves Protective Barrier Signage Signage: 'Stench Hazard' Bleach Bleach Bath (Immediate Oxidation) Gloves->Bleach Waste Neutralization

Caption: Figure 1. Layered safety defense strategy prioritizing engineering controls and immediate chemical neutralization.

Figure 2: Reaction Safety Pathway (Lithiation)

This flowchart maps the critical decision points during the lithiation of cyclopropyl phenyl sulfide.

ReactionWorkflow Start Start: Cyclopropyl Phenyl Sulfide Solvent Add Anhydrous THF (Inert Atmosphere) Start->Solvent Cooling Cool to -78°C Solvent->Cooling Reagent Add n-BuLi (Dropwise) Cooling->Reagent Check Temp Monitoring (< -70°C?) Reagent->Check Check->Reagent No (Pause) Reaction Formation of α-Lithio Species Check->Reaction Yes Quench Quench (NH4Cl) & Bleach Treatment Reaction->Quench

Caption: Figure 2. Operational workflow for lithiation, highlighting temperature control and mandatory bleach quenching steps.

Emergency Response & Waste Management

ScenarioProtocol
Spill (Small) 1. Evacuate immediate area. 2. Cover spill with absorbent pads soaked in 10% Bleach . 3. Allow 20 mins for oxidation before cleanup.
Skin Contact Wash immediately with soap and water for 15 minutes.[3] Note: Do not use bleach on skin.
Disposal Do not pour down the drain. Collect all sulfide-contaminated waste (including aqueous layers) in a dedicated "Stench Waste" container. Pre-treat with bleach if permitted by local EHS regulations.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 123348, Cyclopropyl phenyl sulfide. Retrieved from [Link]

  • Scientific Update (2020). The Cyclopropyl Group in Medicinal Chemistry. Retrieved from [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Lithiation of Cyclopropyl Phenyl Sulfide

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive guide for researchers, scientists, and professionals in drug development on the protocol for the lithiation of cyclopropyl phenyl sulfide. This versatile synthetic intermediate opens pathways to a variety of functionalized cyclopropane derivatives, which are valuable motifs in medicinal chemistry and materials science.[1] This guide is structured to provide not only a step-by-step protocol but also the underlying scientific principles to ensure robust and reproducible results.

Theoretical Background: The Chemistry of α-Sulfidic Carbanion Stabilization

The successful deprotonation of cyclopropyl phenyl sulfide at the α-position is a direct consequence of the ability of the adjacent sulfur atom to stabilize the resulting carbanion. The acidity of the C-H bond alpha to the sulfur atom is significantly increased compared to a simple cyclopropane C-H bond. This is attributed to a combination of inductive effects and the ability of the sulfur atom's d-orbitals to participate in pπ-dπ bonding, delocalizing the negative charge of the carbanion.

Organolithium reagents, such as n-butyllithium (n-BuLi), are exceptionally strong bases capable of deprotonating even weakly acidic hydrocarbons.[2][3][4] The reaction involves the abstraction of a proton from the carbon adjacent to the sulfur, forming the highly reactive 1-(phenylthio)cyclopropyllithium intermediate. The choice of the organolithium reagent and reaction conditions is critical to the success of this transformation, balancing reactivity with the stability of the resulting lithiated species.[5]

Experimental Workflow Overview

The overall experimental workflow for the lithiation of cyclopropyl phenyl sulfide and subsequent electrophilic quench is depicted below. This process involves the deprotonation of the starting material to form the organolithium intermediate, followed by the introduction of an electrophile to yield the desired functionalized cyclopropane product.

Lithiation_Workflow cluster_setup Reaction Setup cluster_lithiation Lithiation cluster_quench Electrophilic Quench cluster_workup Work-up and Purification A Dry Glassware under Inert Atmosphere (N2 or Ar) B Add Anhydrous Solvent (e.g., THF) A->B C Add Cyclopropyl Phenyl Sulfide B->C D Cool Reaction to Low Temperature (e.g., -78 °C) C->D E Slowly Add n-Butyllithium (n-BuLi) D->E F Stir for a Defined Period (e.g., 1-2 hours) E->F G Add Electrophile (e.g., Aldehyde, Ketone, Alkyl Halide) F->G H Allow to Warm to Room Temperature G->H I Quench with Saturated NH4Cl (aq) H->I J Extract with Organic Solvent I->J K Dry, Concentrate, and Purify (e.g., Chromatography) J->K L L K->L Characterization (NMR, MS)

Figure 1. Experimental workflow for the lithiation of cyclopropyl phenyl sulfide.

Detailed Experimental Protocol

This protocol outlines the lithiation of cyclopropyl phenyl sulfide followed by quenching with a generic electrophile. Caution: Organolithium reagents are pyrophoric and react violently with water. All manipulations must be performed under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents and proper personal protective equipment.

Reagents and Materials
Reagent/MaterialGradeSupplierNotes
Cyclopropyl phenyl sulfide>98%e.g., Sigma-AldrichStore under inert atmosphere.
n-Butyllithium (n-BuLi)2.5 M in hexanese.g., Sigma-AldrichTitrate periodically for accuracy.
Tetrahydrofuran (THF)Anhydrous, >99.9%e.g., Sigma-AldrichInhibitor-free.
ElectrophileVariesVariesEnsure it is dry and compatible.
Saturated Ammonium Chloride (aq)Reagent GradeVariesUsed for quenching the reaction.
Diethyl Ether / Ethyl AcetateACS GradeVariesFor extraction.
Anhydrous Magnesium SulfateReagent GradeVariesFor drying the organic phase.
Step-by-Step Procedure
  • Reaction Setup:

    • To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, rubber septum, and a nitrogen inlet, add cyclopropyl phenyl sulfide (1.0 eq).

    • Add anhydrous tetrahydrofuran (THF) via syringe to achieve a concentration of approximately 0.1-0.2 M.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation:

    • Slowly add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise to the stirred solution at -78 °C over a period of 10-15 minutes. The formation of a pale yellow to orange color is often observed.

    • Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete deprotonation. The stability of the lithiated intermediate is temperature-dependent; maintaining a low temperature is crucial for high yields.[5]

  • Electrophilic Quench:

    • Add the desired electrophile (1.2 eq) dropwise to the reaction mixture at -78 °C.

    • After the addition is complete, allow the reaction to stir at -78 °C for an additional hour.

    • Slowly warm the reaction mixture to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Cool the reaction mixture to 0 °C in an ice bath and slowly quench by the dropwise addition of saturated aqueous ammonium chloride solution.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Rationale and Key Considerations

  • Solvent Choice: Tetrahydrofuran (THF) is a common solvent for lithiation reactions as it is relatively inert and effectively solvates the lithium cation.[3] The use of anhydrous THF is critical to prevent quenching of the highly basic organolithium reagent.

  • Temperature Control: The α-lithiated cyclopropyl sulfide is thermally unstable and can undergo decomposition at higher temperatures.[5] Maintaining a low temperature (typically -78 °C) throughout the lithiation and quenching steps is paramount for achieving good yields.

  • Base Selection and Stoichiometry: n-Butyllithium is a sufficiently strong base for this deprotonation.[6] A slight excess (1.1 equivalents) is used to ensure complete consumption of the starting material. The concentration of commercial n-BuLi solutions can vary over time, so titration is recommended for precise work.

  • Electrophile Addition: The electrophile should be added after the formation of the lithiated species is complete. The nature of the electrophile will dictate the final product. A wide range of electrophiles, including aldehydes, ketones, alkyl halides, and silyl chlorides, can be successfully employed.[5][7]

  • Alternative Generation of 1-Lithiocyclopropyl Phenyl Sulfide: An alternative, convenient in situ preparation involves treating 1,3-bis(phenylthio)propane with two equivalents of butyllithium in THF at 0 °C.[6] This method avoids the direct handling of cyclopropyl phenyl sulfide.

In-depth Mechanistic Representation

The lithiation of cyclopropyl phenyl sulfide proceeds through a deprotonation mechanism, forming a stabilized carbanion. The subsequent reaction with an electrophile is a nucleophilic attack by the carbanion on the electrophilic center.

Lithiation_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Start Cyclopropyl Phenyl Sulfide + n-BuLi Intermediate 1-(Phenylthio)cyclopropyllithium Start->Intermediate Deprotonation End Functionalized Cyclopropane + Butane + Li-E Intermediate->End Electrophilic Quench (E+)

Figure 2. Simplified mechanism of lithiation and electrophilic quench.

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Low or no product yieldInactive n-BuLi, wet solvent or glassware, impure starting material.Titrate n-BuLi solution. Ensure all solvents are anhydrous and glassware is flame-dried. Purify starting material.
Formation of side productsReaction temperature too high, leading to decomposition of the lithiated intermediate.Maintain strict temperature control at -78 °C during lithiation and quenching.
Incomplete reactionInsufficient amount of n-BuLi or insufficient reaction time.Use a slight excess of n-BuLi (1.1-1.2 eq). Increase the stirring time for the lithiation step.
Difficulty in purificationClose polarity of product and starting material or byproducts.Optimize the eluent system for column chromatography. Consider alternative purification techniques.

References

  • Clayden, J., & O'Brien, P. (2023). α‐Functionalisation of Cyclic Sulfides Enabled by Lithiation Trapping. Angewandte Chemie International Edition. [Link]

  • Bellomo, A., et al. (2022). Continuous-Flow Synthesis of Arylthio-Cyclopropyl Carbonyl Compounds. Molecules. [Link]

  • Toshimitsu, A., et al. (1981). A New and Convenient Synthetic Method for Cyclopropyl Phenyl Sulfides. Bulletin of the Chemical Society of Japan. [Link]

  • Seling, N., et al. (2023). α‐Functionalisation of Cyclic Sulfides Enabled by Lithiation Trapping. Angewandte Chemie. [Link]

  • Stent, M. (2002). Organolithium reagent. Kirk-Othmer Encyclopedia of Chemical Technology. [Link]

  • Magnier, E., et al. (2022). NMR and DFT Studies with a Doubly Labelled 15N/6Li S‐Trifluoromethyl Sulfoximine Reveal Why a Directed ortho‐Lithiation Requires an Excess of n‐BuLi. Chemistry – A European Journal. [Link]

  • Reich, H. J., et al. (2024). Mechanism of the Deprotonation Reaction of Alkyl Benzyl Ethers with n-Butyllithium. The Journal of Organic Chemistry. [Link]

  • Proprep. (n.d.). In the context of organolithium reagents, how is n-BuLi (n-butyl lithium) utilized in organic synthesis for deprotonation and nucleophilic addition reactions? Proprep. [Link]

  • Yus, M., et al. (2008). Functionalised organolithium compounds by sulfur–lithium exchange. Tetrahedron. [Link]

  • O'Brien, P., et al. (2023). α-Functionalisation of Cyclic Sulfides Enabled by Lithiation Trapping. White Rose Research Online. [Link]

  • Bailey, P. D., & Smith, J. M. (2016). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. Journal of Visualized Experiments. [Link]

Sources

Application Note: Cyclopropyl Phenyl Sulfide (CPS) – A Linchpin for Geminal Alkylation and Ring Expansion

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Cyclopropyl Phenyl Sulfide (CPS) is a "chemical chameleon" in organic synthesis. It serves as a masked carbonyl equivalent and a linchpin for geminal alkylation. While the cyclopropane ring is inherently strained, the phenylthio group provides crucial stabilization for both


-carbanions (allowing lithiation) and adjacent carbocations (facilitating ring expansion). This guide details the two-stage reaction of CPS with electrophiles: (1) Nucleophilic attack  of lithiated CPS on electrophiles, followed by (2) Acid-mediated ring expansion  (electrophilic activation) to generate cyclobutanones and related scaffolds.

Core Mechanism & Strategic Utility

The utility of CPS relies on its ability to toggle between nucleophilic and electrophilic behaviors via the "Seco-Alkylation" sequence pioneered by Trost and Cohen.

The "Linchpin" Workflow

The sulfur atom is the director of this chemistry. It stabilizes the initial lithiated species, allowing it to attack an electrophile (E+). Subsequently, under acidic conditions, the sulfur stabilizes the thionium ion intermediate, driving the strain-release rearrangement of the cyclopropane ring.

CPS_Workflow CPS Cyclopropyl Phenyl Sulfide (CPS) Li_CPS 1-Li-CPS (Nucleophile) CPS->Li_CPS n-BuLi or Li/Naph (Cohen) Adduct Adduct (Alcohol/Alkoxide) Li_CPS->Adduct + Electrophile Electrophile Electrophile (R-CHO, Epoxide) Electrophile->Adduct Product Cyclobutanone / Gem-Dialkyl Product Adduct->Product Rearrangement (Ring Expansion) Acid Acid Catalyst (HBF4 / Hg++) Acid->Product

Figure 1: The CPS Linchpin Workflow. The reagent acts first as a nucleophile, then undergoes electrophilic activation to trigger rearrangement.

Phase I: Generation of the Nucleophile (Lithiation)

Before CPS can react with carbon electrophiles, it must be activated. There are two primary protocols: Direct Deprotonation and Reductive Lithiation .

Protocol A: Direct Deprotonation (Standard)

Best for: Simple CPS substrates lacking sensitive reducible groups.

Materials:

  • Cyclopropyl phenyl sulfide (1.0 equiv)

  • n-Butyllithium (1.1 equiv, 1.6 M in hexanes)

  • Anhydrous THF (0.5 M concentration relative to CPS)

  • Inert atmosphere (

    
     or Ar)
    

Step-by-Step:

  • Setup: Flame-dry a round-bottom flask and cool to 0°C under positive inert gas pressure.

  • Solvation: Dissolve CPS in anhydrous THF.

  • Activation: Add n-BuLi dropwise via syringe over 10 minutes. The solution typically turns light yellow.

  • Incubation: Stir at 0°C for 2 hours. Note: Unlike many lithiations requiring -78°C, the

    
    -proton of CPS is less acidic (
    
    
    
    ), requiring higher temperatures for complete deprotonation.
  • Usage: The resulting 1-(phenylthio)cyclopropyllithium is stable at 0°C for several hours and ready for electrophile addition.

Protocol B: Reductive Lithiation (Cohen's Method)

Best for: Substrates where a phenylthio-acetal is the precursor, or when milder conditions are required.

Concept: This method uses Lithium Naphthalenide (LN) or Lithium 1-(dimethylamino)naphthalenide (LDMAN) to cleave a C-S bond of a dithioacetal, generating the lithio species. This is often cleaner than proton abstraction.

Expert Insight: Cohen demonstrated that reductive lithiation is often superior for generating sterically encumbered anions or when regioselectivity is critical [1, 2].

Phase II: Reactions with Electrophiles

Once generated, 1-lithio-CPS reacts with a variety of electrophiles. The choice of electrophile dictates the final scaffold after rearrangement.

Data Summary: Electrophile Scope
Electrophile ClassIntermediate ProductPost-Rearrangement ProductKey Reagents for Rearrangement
Aldehydes

-Hydroxyalkyl cyclopropane
Cyclobutanone (2-substituted)

,

Ketones

-Hydroxyalkyl cyclopropane
Cyclobutanone (2,2-disubstituted)

,

Epoxides

-Hydroxyalkyl cyclopropane
Cyclopentanone / Cyclobutanone deriv.

, Lewis Acid
Alkyl Halides 1-Alkyl-1-phenylthio cyclopropaneGem-dialkyl ketone (after hydrolysis)

,

Protocol C: Reaction with Aldehydes/Ketones (General Procedure)
  • Cooling: Cool the 1-lithio-CPS solution (from Protocol A) to -78°C.

  • Addition: Add the aldehyde or ketone (1.1 equiv) neat or dissolved in minimal THF dropwise.

  • Warming: Allow the mixture to warm to 0°C over 1 hour.

  • Quench: Quench with saturated aqueous

    
    .
    
  • Workup: Extract with

    
     (3x), wash with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Flash chromatography (typically Hexanes/EtOAc). The product is a 1-(phenylthio)cyclopropylcarbinyl alcohol .

Phase III: Electrophilic Activation & Rearrangement

This is the critical "reaction with electrophiles" where the CPS moiety itself is attacked by a proton or Lewis acid to trigger ring expansion. This is the primary method for synthesizing cyclobutanones [3].

Mechanism: The Trost Spiroannulation

The acid protonates the hydroxyl group of the adduct. Water leaves, generating a carbocation stabilized by the adjacent cyclopropyl ring. The ring bond migrates (ring expansion) to quench the cation, forming a thionium ion, which is then hydrolyzed to the ketone.

Rearrangement_Mech Adduct Adduct (Alcohol) Protonation Oxonium Ion (-H2O) Adduct->Protonation + H+ Cation Cyclopropyl Carbinyl Cation Protonation->Cation - H2O Expansion Ring Expansion (Migration) Cation->Expansion Strain Release Thionium Thionium Ion Intermediate Expansion->Thionium Final Cyclobutanone Thionium->Final Hydrolysis

Figure 2: Acid-catalyzed rearrangement mechanism converting the CPS-adduct into a cyclobutanone.

Protocol D: Acid-Catalyzed Rearrangement to Cyclobutanones

Safety Note: This reaction is sensitive to water content if using Lewis acids.

  • Solvent: Dissolve the alcohol adduct (from Protocol C) in

    
     (0.1 M).
    
  • Acid Addition:

    • Method A (Aqueous Acid): Add 48% aqueous

      
       (2.0 equiv) and stir vigorously at room temperature.
      
    • Method B (Anhydrous): For acid-sensitive substrates, use

      
       (catalytic) in refluxing benzene or toluene with a Dean-Stark trap.
      
  • Monitoring: Monitor by TLC. The disappearance of the alcohol and appearance of the ketone (often lower Rf) indicates completion (1-4 hours).

  • Workup: Dilute with

    
    , wash with saturated 
    
    
    
    (critical to neutralize acid), then brine.
  • Isolation: Dry and concentrate. The phenylthio group is usually lost (hydrolyzed) or requires a separate desulfurization step (e.g., Raney Nickel) if it remains attached

    
     to the ketone, though in the standard Trost rearrangement, the sulfur is hydrolyzed to the carbonyl oxygen.
    

Correction/Nuance: In the specific Trost rearrangement of 1-(phenylthio)cyclopropylcarbinyl alcohols, the product is a 2-(phenylthio)cyclobutane derivative or the corresponding cyclobutanone depending on the specific hydrolytic conditions used. Often,


 is added to assist in the hydrolysis of the thionium intermediate to the ketone [3].

References

  • Cohen, T., & Matz, J. R. (1980). A simple preparation of sulfur-stabilized cyclopropyl anions via reductive lithiation of cyclopropanone dithioketals.[1] Journal of the American Chemical Society, 102(22), 6900–6902. Link

  • Cohen, T. (1989). Reductive lithiation of organic sulfur compounds. Accounts of Chemical Research, 22(3), 90–97. Link

  • Trost, B. M., Keeley, D. E., Arndt, H. C., Rigby, J. H., & Bogdanowicz, M. J. (1973). New synthetic reactions.[2][3][4][5][6] Synthesis of cyclobutanes, cyclobutenes, and cyclobutanones.[2][7] Applications in geminal alkylation. Journal of the American Chemical Society, 95(16), 5288–5295. Link

  • Mandelt, K., Meyer-Wilmes, I., & Fitjer, L. (2006).[1] Lithiation of cyclopropyl and 2-methylcyclopropyl phenyl sulfides. Addition to carbonyl partners. Journal of the American Chemical Society.[3] Link (Note: Citation refers to foundational work in the field).

Sources

Application of Cyclopropyl Phenyl Sulfide in the Synthesis of Spirocyclobutanones: A Technical Guide for Advanced Chemical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rising Prominence of Spirocyclic Scaffolds in Modern Chemistry

In the landscape of contemporary drug discovery and materials science, the demand for molecules with three-dimensional complexity is ever-increasing. Spirocyclic systems, characterized by two rings sharing a single atom, have emerged as particularly valuable motifs. Their rigid, well-defined spatial arrangement can enhance binding affinity to biological targets, improve physicochemical properties such as solubility and metabolic stability, and offer novel intellectual property space.[1][2][3] Among these, the spirocyclobutanone core represents a synthetically challenging yet highly desirable scaffold. This application note details a robust strategy for the synthesis of spirocyclobutanones, leveraging the unique reactivity of cyclopropyl phenyl sulfide as a versatile three-carbon building block.

Cyclopropyl phenyl sulfide is an attractive starting material due to its stability, ease of preparation, and the ability of the phenylthio group to activate the adjacent carbon for nucleophilic attack through deprotonation.[4][5] This guide will elucidate the mechanistic underpinnings of a proposed synthetic pathway, provide a detailed experimental protocol, and discuss the critical parameters for successful execution.

Mechanistic Rationale: A [3+1] Annulation Strategy via Ring Expansion

The synthesis of spirocyclobutanones from cyclopropyl phenyl sulfide can be envisioned through a multi-step sequence that hinges on the initial nucleophilic character of the cyclopropane ring, followed by a Lewis acid-promoted ring expansion. This strategy effectively constitutes a formal [3+1] annulation, where the cyclopropyl moiety provides three carbon atoms and the carbonyl carbon of a cyclic ketone acts as the fourth atom of the newly formed cyclobutanone ring.

The key steps of this proposed transformation are:

  • Deprotonation: Treatment of cyclopropyl phenyl sulfide with a strong base, such as n-butyllithium, generates a highly reactive cyclopropyl lithium species. The phenylthio group is crucial for acidifying the alpha-proton, facilitating this step.[4][5]

  • Nucleophilic Addition: The generated cyclopropyl anion attacks the electrophilic carbonyl carbon of a cyclic ketone (e.g., cyclohexanone), forming a tertiary alkoxide intermediate.

  • Formation of a Key Intermediate: Quenching the reaction mixture with a proton source yields a 1-(1-(phenylthio)cyclopropyl)cycloalkanol. This intermediate is the linchpin of the entire synthetic sequence.

  • Lewis Acid-Mediated Ring Expansion: Introduction of a Lewis acid, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf) or a similar activating agent, coordinates to the hydroxyl group of the cycloalkanol. This coordination facilitates the departure of the hydroxyl group and induces a semipinacol-type rearrangement. The strain inherent in the cyclopropane ring provides a strong driving force for the selective migration of one of the cyclopropyl C-C bonds, leading to the expansion of the cyclopropane ring and the concomitant formation of the spirocyclobutanone skeleton.

Visualizing the Reaction Pathway

The following diagram illustrates the proposed mechanistic sequence from cyclopropyl phenyl sulfide to a representative spirocyclobutanone.

Spirocyclobutanone Synthesis cluster_intermediate Intermediate Formation cluster_product Final Product Cyclopropyl Phenyl Sulfide Cyclopropyl Phenyl Sulfide Cyclopropyl Anion Cyclopropyl Anion Cyclopropyl Phenyl Sulfide->Cyclopropyl Anion 1. n-BuLi, THF, -78 °C Cyclic Ketone Cyclic Ketone Alkoxide Intermediate Alkoxide Intermediate Cyclopropyl Anion->Alkoxide Intermediate 2. Cyclic Ketone Cyclopropyl Cycloalkanol Cyclopropyl Cycloalkanol Alkoxide Intermediate->Cyclopropyl Cycloalkanol 3. H₃O⁺ quench Spirocyclobutanone Spirocyclobutanone Cyclopropyl Cycloalkanol->Spirocyclobutanone 4. Lewis Acid (e.g., TMSOTf)

Caption: Proposed reaction pathway for spirocyclobutanone synthesis.

Experimental Protocols

This section provides a detailed, step-by-step methodology for the synthesis of a representative spiro[3.5]nonan-1-one from cyclopropyl phenyl sulfide and cyclohexanone.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
Cyclopropyl phenyl sulfide98%Commercially AvailableStore under inert atmosphere
CyclohexanoneAnhydrous, 99.8%Commercially AvailableDistill before use
n-Butyllithium2.5 M in hexanesCommercially AvailableTitrate before use
Tetrahydrofuran (THF)AnhydrousCommercially AvailableDry over sodium/benzophenone
Trimethylsilyl trifluoromethanesulfonate (TMSOTf)99%Commercially AvailableStore under inert atmosphere
Dichloromethane (DCM)AnhydrousCommercially AvailableDry over CaH₂
Saturated aq. NH₄ClReagent Grade-
Saturated aq. NaHCO₃Reagent Grade-
Anhydrous MgSO₄Reagent Grade-
Silica Gel230-400 meshCommercially AvailableFor column chromatography
Step-by-Step Synthesis Protocol

Step 1: Generation of the Cyclopropyl Anion and Nucleophilic Addition

  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add cyclopropyl phenyl sulfide (1.0 eq.).

  • Add anhydrous tetrahydrofuran (THF) to achieve a 0.2 M concentration of the sulfide.

  • Cool the solution to -78 °C using an acetone/dry ice bath.

  • Slowly add n-butyllithium (1.1 eq.) dropwise via syringe over 15 minutes, ensuring the internal temperature does not exceed -70 °C.

  • Stir the resulting deep red solution at -78 °C for 1 hour.

  • Add a solution of freshly distilled cyclohexanone (1.2 eq.) in anhydrous THF dropwise over 10 minutes.

  • Allow the reaction to stir at -78 °C for 2 hours, then slowly warm to room temperature and stir for an additional 1 hour.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-(1-(phenylthio)cyclopropyl)cyclohexan-1-ol. This intermediate can be purified by column chromatography or used directly in the next step.

Step 2: Lewis Acid-Promoted Ring Expansion

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add the crude 1-(1-(phenylthio)cyclopropyl)cyclohexan-1-ol (1.0 eq.).

  • Dissolve the alcohol in anhydrous dichloromethane (DCM) to a concentration of 0.1 M.

  • Cool the solution to -78 °C.

  • Add trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1.5 eq.) dropwise via syringe.

  • Stir the reaction mixture at -78 °C for 30 minutes, then allow it to warm to 0 °C and stir for an additional 2-4 hours, monitoring the reaction progress by TLC.

  • Quench the reaction by the addition of saturated aqueous sodium bicarbonate solution.

  • Extract the product with DCM (3 x 40 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure spiro[3.5]nonan-1-one.

Workflow Visualization

Experimental_Workflow start Start: Assemble Dry Glassware under N₂ step1 Dissolve Cyclopropyl Phenyl Sulfide in Anhydrous THF start->step1 step2 Cool to -78 °C step1->step2 step3 Add n-BuLi dropwise (Stir for 1 hr) step2->step3 step4 Add Cyclohexanone solution (Stir for 2 hrs at -78 °C, then warm to RT) step3->step4 step5 Aqueous Workup (NH₄Cl) & Extraction step4->step5 intermediate Isolate Crude Cyclopropyl Cycloalkanol step5->intermediate step6 Dissolve Intermediate in Anhydrous DCM intermediate->step6 step7 Cool to -78 °C step6->step7 step8 Add TMSOTf dropwise (Warm to 0 °C, stir 2-4 hrs) step7->step8 step9 Aqueous Workup (NaHCO₃) & Extraction step8->step9 step10 Purification by Column Chromatography step9->step10 end_product Pure Spirocyclobutanone step10->end_product

Caption: Step-by-step experimental workflow for spirocyclobutanone synthesis.

Discussion of Critical Parameters and Troubleshooting

  • Anhydrous Conditions: The use of a strong organolithium base necessitates strictly anhydrous conditions. All glassware should be flame- or oven-dried, and solvents must be thoroughly dried to prevent quenching of the base and the anionic intermediates.

  • Temperature Control: Maintaining low temperatures (-78 °C) during the deprotonation and nucleophilic addition steps is critical to prevent side reactions, such as the decomposition of the cyclopropyl anion.

  • Choice of Lewis Acid: While TMSOTf is highly effective, other Lewis acids such as TiCl₄ or BF₃·OEt₂ could also be employed.[6] The choice of Lewis acid may influence reaction times and yields, requiring empirical optimization for different substrates.

  • Substrate Scope: This protocol is expected to be applicable to a range of cyclic ketones, including cyclopentanone and larger ring systems, to generate various spirocyclobutanones. The steric and electronic properties of the ketone will influence reaction efficiency.

  • Troubleshooting Low Yields: If yields are low in the first step, ensure the n-butyllithium is properly titrated and that all reagents and solvents are anhydrous. For the second step, incomplete conversion may be addressed by increasing the reaction time or temperature, or by screening alternative Lewis acids.

Conclusion

The protocol outlined in this application note presents a powerful and versatile strategy for the synthesis of spirocyclobutanones, a valuable class of compounds in modern chemical research. By harnessing the reactivity of cyclopropyl phenyl sulfide as a three-carbon synthon in a formal [3+1] annulation, this method provides a reliable pathway to these complex three-dimensional structures. The insights into the reaction mechanism and the detailed experimental guidelines are intended to empower researchers in drug discovery and synthetic chemistry to successfully implement this methodology and explore its applications in the creation of novel molecular architectures.

References

  • Stereospecific Synthesis of Cyclobutanones and Spirohexanones via Formal [3 + 1] Cycloaddition of Cyclopropanones with Sulfur Ylides. ResearchGate. Available at: [Link]

  • Lewis Acid-mediated Formation of 1,3-Disubstituted Spiro[cyclopropane-1,2'-indanes]. Universidade de Santiago de Compostela. Available at: [Link]

  • Continuous-Flow Synthesis of Arylthio-Cyclopropyl Carbonyl Compounds. MDPI. Available at: [Link]

  • Synthesis of aryl cyclopropyl sulfides through copper-promoted S-cyclopropylation of thiophenols using cyclopropylboronic acid. National Center for Biotechnology Information. Available at: [Link]

  • Mechanistic Insights into the Regioselective (3 + 2) Cycloaddition of Unsymmetrical Cyclopropenones with Elemental Sulfur: Experimental and Computational Studies. PubMed. Available at: [Link]

  • Stereospecific Synthesis of Cyclobutanones and Spirohexanones via Formal [3+1] Cycloaddition of Cyclopropanones with Sulfur Ylides. National Center for Biotechnology Information. Available at: [Link]

  • Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. PubMed. Available at: [Link]

  • Expedient Synthesis of Substituted Thieno[3,2-b]thiophenes and Selenopheno[3,2-b]selenophenes Through Cascade Cyclization of Alkynyl Diol Derivatives. MDPI. Available at: [Link]

  • Synthesis of aryl cyclopropyl sulfides through copper-promoted S-cyclopropylation of thiophenols using cyclopropylboronic acid. Beilstein Journals. Available at: [Link]

  • Diastereoselective synthesis of cyclopropyl sulfoxides via hydrosulfenation. National Center for Biotechnology Information. Available at: [Link]

  • The Spirocycle Surge in Drug Discovery. Drug Hunter. Available at: [Link]

  • Studies on Lewis-Acid Induced Reactions of 8-Methoxy[2.2]metacyclophanes: A New Synthetic Route to Alkylated Pyrenes. Kyushu University. Available at: [Link]

  • The Fischer indolisation of cyclopropyl phenyl ketone and cyclobutyl phenyl ketone phenylhydrazones. Royal Society of Chemistry. Available at: [Link]

  • Synthetic Routes to Approved Drugs Containing a Spirocycle. MDPI. Available at: [Link]

  • The Use of Spirocyclic Scaffolds in Drug Discovery. ResearchGate. Available at: [Link]

Sources

Application Notes & Protocols: The Strategic Role of Cyclopropyl Phenyl Sulfide in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond a Simple Ring—The Strategic Value of the Cyclopropyl Moiety

In the landscape of modern drug discovery, the cyclopropyl ring has transcended its status as a mere structural curiosity to become a privileged motif. Its incorporation into molecular scaffolds is a deliberate strategy employed by medicinal chemists to impart a host of desirable pharmacological properties.[1] The inherent ring strain (~27.5 kcal/mol) of this three-membered carbocycle confers unique electronic and conformational characteristics, including shorter, stronger C-H bonds and enhanced p-character in its C-C bonds.[1][2] These features are strategically leveraged to:

  • Enhance Metabolic Stability: The robust C-H bonds are less susceptible to oxidative metabolism by cytochrome P450 enzymes, a primary route of drug degradation.[2]

  • Increase Potency: The rigid, planar nature of the ring can lock a molecule into its bioactive conformation, reducing the entropic penalty of binding to a biological target.[2]

  • Modulate Physicochemical Properties: The cyclopropyl group serves as a compact, lipophilic spacer and a bioisosteric replacement for less stable groups like vinyl or gem-dimethyl moieties, allowing for the fine-tuning of a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[2]

Within the synthetic chemist's toolkit, Cyclopropyl Phenyl Sulfide (CPS) emerges as a uniquely versatile and powerful building block for introducing this critical functionality. Its value lies not only in the cyclopropyl ring itself but in the nuanced reactivity conferred by the phenylthio group. This guide provides an in-depth exploration of CPS's applications, detailing the mechanistic rationale and providing robust protocols for its use in the synthesis of key pharmaceutical intermediates.

Section 1: Fundamental Reactivity and Physicochemical Profile

Cyclopropyl Phenyl Sulfide is a colorless to pale yellow liquid with a distinct odor.[3] Its synthetic utility is governed by two primary features: the acidity of the α-proton and the ability of the phenylthio group to act as both an activating group and a versatile functional handle.

PropertyValueSource
Molecular Formula C₉H₁₀S[4]
Molecular Weight 150.24 g/mol [4]
Boiling Point 62-63 °C @ 1 mmHg[5]
Density 1.045 g/mL at 25 °C[5]

The phenylthio substituent acidifies the adjacent cyclopropyl proton, enabling its clean deprotonation with strong bases like n-butyllithium. This creates a potent nucleophilic cyclopropyl anion. Furthermore, the sulfur atom can be readily oxidized to the corresponding sulfoxide and sulfone, or reductively removed, making CPS a multi-faceted synthetic tool.

Section 2: Core Application I — The Nucleophilic Cyclopropyl Synthon

One of the most powerful applications of CPS is its use as a precursor to the 1-lithiocyclopropyl phenyl sulfide anion. This transformation converts the otherwise electrophilic carbon of the cyclopropane ring into a potent nucleophile capable of forming C-C bonds with a wide range of electrophiles.

Causality and Mechanistic Insight

The electron-withdrawing nature of the phenylthio group, combined with the inherent s-character of the C-H bond on the strained cyclopropyl ring, renders the α-proton sufficiently acidic for deprotonation by organolithium bases. The reaction is typically performed at low temperatures (-78 °C) in an anhydrous ethereal solvent like THF to prevent side reactions and ensure the stability of the resulting organolithium species. This in situ generated nucleophile can then be intercepted by various electrophiles, such as aldehydes, ketones, or alkyl halides, to forge new carbon-carbon bonds.

G CPS Cyclopropyl Phenyl Sulfide Lithiated 1-Lithiocyclopropyl Phenyl Sulfide (Nucleophile) CPS->Lithiated Deprotonation BuLi n-BuLi, THF -78 °C Adduct Functionalized Cyclopropyl Intermediate Lithiated->Adduct Nucleophilic Attack Electrophile Electrophile (e.g., R₂C=O) Workup Aqueous Workup (e.g., NH₄Cl)

Caption: Generation and reaction of the nucleophilic cyclopropyl anion.

Protocol 1: Generation of 1-Lithiocyclopropyl Phenyl Sulfide and Reaction with an Aldehyde

This protocol details the generation of the lithiated intermediate and its subsequent reaction with benzaldehyde as a model electrophile. This procedure must be conducted under a dry, inert atmosphere (e.g., Argon or Nitrogen).

Materials:

  • Cyclopropyl Phenyl Sulfide (CPS)

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi), typically 1.6 M or 2.5 M in hexanes

  • Benzaldehyde (freshly distilled)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: Flame-dry a three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and an argon inlet. Allow the flask to cool to room temperature under a positive pressure of argon.

  • Reagent Addition: Add cyclopropyl phenyl sulfide (1.0 eq.) to the flask via syringe, followed by anhydrous THF (to make a ~0.2 M solution).

  • Cooling: Cool the stirred solution to -78 °C using a dry ice/acetone bath.

  • Deprotonation: Add n-butyllithium (1.05 eq.) dropwise via syringe over 15-20 minutes, ensuring the internal temperature does not rise above -70 °C.[6] A color change (typically to yellow or orange) indicates the formation of the anion. Stir the solution at -78 °C for 1 hour.[3]

  • Electrophile Quench: Add a solution of benzaldehyde (1.1 eq.) in a small amount of anhydrous THF dropwise to the reaction mixture.

  • Reaction: Stir the reaction at -78 °C for 30 minutes, then allow it to warm slowly to room temperature over 2 hours.[7]

  • Workup: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.[7] Transfer the mixture to a separatory funnel, add water and diethyl ether. Separate the layers and extract the aqueous layer twice more with diethyl ether.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Section 3: Core Application II — Oxidation to High-Value Sulfone Intermediates

The phenylthio group is not merely an activating group for deprotonation; it is a versatile functional handle. Its oxidation to the corresponding sulfoxide and, more importantly, the sulfone, dramatically alters the electronic properties of the molecule and unlocks new avenues for synthetic utility. Cyclopropyl phenyl sulfones are key structural motifs found in a variety of pharmaceutical agents, most notably in modern glucokinase activators.[8]

Causality and Mechanistic Insight

Oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA) or Oxone® (potassium peroxymonosulfate) are highly effective for converting sulfides to sulfones.[5][9] The reaction proceeds through a stepwise oxidation. The addition of one equivalent of the oxidant typically yields the sulfoxide. The introduction of a second equivalent (or an excess) pushes the oxidation further to the sulfone state. The electron-rich sulfur atom of the sulfide acts as a nucleophile, attacking the electrophilic oxygen of the peroxyacid.[2]

G CPS Cyclopropyl Phenyl Sulfide Sulfoxide Cyclopropyl Phenyl Sulfoxide CPS->Sulfoxide Oxidation Oxidant1 1 eq. m-CPBA DCM, 0 °C Sulfone Cyclopropyl Phenyl Sulfone Sulfoxide->Sulfone Further Oxidation Oxidant2 ≥1 eq. m-CPBA DCM, rt

Caption: Stepwise oxidation of CPS to the sulfoxide and sulfone.

Protocol 2: Oxidation of Cyclopropyl Phenyl Sulfide to Cyclopropyl Phenyl Sulfone

This protocol describes the full oxidation of CPS to the corresponding sulfone using m-CPBA. The reaction is often exothermic and requires careful temperature control.

Materials:

  • Cyclopropyl Phenyl Sulfide (CPS)

  • meta-Chloroperoxybenzoic acid (m-CPBA, typically ~77% purity)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add cyclopropyl phenyl sulfide (1.0 eq.) and dissolve it in DCM (to make a ~0.2 M solution).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Oxidant Addition: Add m-CPBA (2.2-2.5 eq.) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C. Note: m-CPBA is a solid; care should be taken during addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC until the starting material and intermediate sulfoxide are consumed (typically 2-4 hours).

  • Workup: Cool the reaction mixture again to 0 °C and quench by slowly adding saturated Na₂S₂O₃ solution to destroy any excess peroxide. Then, add saturated NaHCO₃ solution to neutralize the m-chlorobenzoic acid byproduct.[10] Stir vigorously for 15-20 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice with DCM.

  • Purification: Combine the organic layers, wash with saturated NaHCO₃ solution, then with brine. Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting crude cyclopropyl phenyl sulfone can often be recrystallized or purified by flash chromatography.

Section 4: Downstream Application — Reductive Desulfurization

A key advantage of using CPS as a synthetic intermediate is that the activating phenylthio group can be cleanly removed, leaving behind the desired cyclopropyl moiety. This makes CPS an effective reagent for the formal process of "cyclopropylation." The most common and effective method for this transformation is hydrogenolysis using Raney Nickel.

Causality and Mechanistic Insight

Raney Nickel is a high-surface-area nickel catalyst that is saturated with adsorbed hydrogen. It is exceptionally effective at cleaving carbon-sulfur bonds.[11][12] The reaction involves the oxidative addition of the C-S bond to the nickel surface, followed by hydrogenolysis, which replaces the sulfur atom with hydrogen atoms, releasing the phenyl group and forming nickel sulfide.[12] This process works for both sulfides and their oxidized sulfone counterparts.[11]

Protocol 3: Reductive Desulfurization of a Phenylthio-Cyclopropyl Intermediate

This protocol provides a general method for removing the phenylthio group from a functionalized cyclopropyl intermediate, such as the product from Protocol 1.

Materials:

  • Substrate (phenylthio-cyclopropyl intermediate)

  • Raney® Nickel (active catalyst, typically supplied as a slurry in water)

  • Ethanol (or another suitable solvent)

  • Celite®

Procedure:

  • Catalyst Preparation: In a flask, carefully decant the water from the Raney Nickel slurry. Wash the catalyst several times with the reaction solvent (e.g., ethanol) to remove residual water. Caution: Active Raney Nickel can be pyrophoric when dry and should be handled with care, preferably kept solvent-wet.

  • Setup: To a round-bottom flask, add the substrate (1.0 eq.) and dissolve it in ethanol.

  • Reaction: Add the prepared Raney Nickel slurry (typically a significant excess by weight, e.g., 5-10 times the weight of the substrate).[13]

  • Heating: Heat the reaction mixture to reflux and stir vigorously. Monitor the reaction by TLC or GC-MS until the starting material is consumed (this can take several hours).

  • Workup: Allow the reaction to cool to room temperature. Carefully filter the mixture through a pad of Celite® to remove the nickel catalyst. Note: The Celite pad should be washed thoroughly with the reaction solvent to ensure full recovery of the product. The filtered nickel-Celite cake should be quenched carefully with dilute acid before disposal, as it may still be reactive.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by standard methods such as flash chromatography.

Section 5: Case Study — The Cyclopropyl Sulfone Moiety in Glucokinase Activators

Glucokinase activators (GKAs) are a promising class of therapeutics for Type 2 Diabetes Mellitus.[14] They work by allosterically activating the glucokinase enzyme, which enhances glucose uptake in the liver and insulin secretion from the pancreas.[15] Structure-activity relationship (SAR) studies have revealed that small, rigid groups are often optimal for binding to the allosteric site.

A key discovery in the development of potent GKAs was the finding that replacing a methyl group with a cyclopropyl group on a lead scaffold could lead to a significant (e.g., 3-fold) increase in potency.[16] Furthermore, patents for potent GKAs describe molecules containing cyclopropyl sulfonyl moieties.[8]

The synthesis of such an intermediate highlights the power of CPS chemistry. A plausible and efficient synthetic route would involve the oxidation of a CPS-containing precursor to the sulfone, followed by further functionalization.

G cluster_0 CPS as Building Block cluster_1 Intermediate Synthesis cluster_2 Final API Assembly CPS Cyclopropyl Phenyl Sulfide Sulfone Cyclopropyl Phenyl Sulfone CPS->Sulfone Oxidation (Protocol 2) Intermediate Key Sulfonyl Intermediate Sulfone->Intermediate Core Heterocyclic Core (e.g., Pyridine) Core->Intermediate Nucleophilic Aromatic Substitution FinalAPI Glucokinase Activator (API) Intermediate->FinalAPI Further Coupling & Functionalization

Caption: A representative workflow for incorporating CPS into a Glucokinase Activator.

This strategic use of CPS allows for the late-stage introduction of a potency-enhancing cyclopropyl sulfonyl group, demonstrating its critical role in constructing complex and highly active pharmaceutical ingredients.

References

  • Electrophile-Dependent Reactivity of Lithiated N-Benzylpyrene-1-Carboxamide. PMC. [Link]

  • WO2001062719A1 - Selective oxidation of sulfides by the use of an oxidant system consisting of lithium molibdenate niobate and hydrogen peroxide.
  • Workup: mCPBA Oxidation. University of Rochester Department of Chemistry. [Link]

  • m-CPBA (meta-chloroperoxybenzoic acid). Master Organic Chemistry. [Link]

  • 6 - Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Cyclopropyl phenyl sulfide | C9H10S | CID 123348. PubChem. [Link]

  • Caution! tert-Butylithium is extremely pyrophoric... Organic Syntheses. [Link]

  • Desulfurization with Raney Nickel: A Powerful Method for Organic Synthesis. ACS Publications. [Link]

  • The Cyclopropyl Group in Medicinal Chemistry. Scientific Update. [Link]

  • Synthetic Approaches and Clinical Application of Representative Small-Molecule Inhibitors of Cyclin-Dependent Kinase for Cancer Therapy. PMC. [Link]

  • Novel Series of Potent Glucokinase Activators Leading to the Discovery of AM-2394. ACS Publications. [Link]

  • Discovery of cycloalkyl-fused N-thiazol-2-yl-benzamides as tissue non-specific glucokinase activators: Design, synthesis, and biological evaluation. PubMed. [Link]

  • BAY 1000394, a novel cyclin-dependent kinase inhibitor, with potent antitumor activity in mono- and in combination treatment upon oral application. PubMed. [Link]

  • Enantiocontrolled Preparation of ϒ-Substituted Cyclohexenones: Synthesis and Kinase Activity Assays of Cyclopropyl-Fused Cyclohexane Nucleosides. MDPI. [Link]

  • Reagent Friday: Raney Nickel. Master Organic Chemistry. [Link]

  • Raney nickel reductions. Nature. [Link]

  • 10 - Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Desulfurization. Organic Chemistry Portal. [Link]

  • Insights to the emerging potential of glucokinase activators as antidiabetic agent. PMC. [Link]

  • Glucokinase Activators for Diabetes Therapy: May 2010 status report. PMC. [Link]

  • The behavior of the cyclopropyl phenyl sulfide and phenoxycyclopropane in the reaction with nitrous acid. ResearchGate. [Link]

Sources

Application Note: Controlled Oxidation of Cyclopropyl Phenyl Sulfide to Sulfoxide and Sulfone

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Oxidized Sulfur Scaffolds in Drug Discovery

The selective oxidation of sulfides to sulfoxides and subsequently to sulfones is a cornerstone of modern synthetic and medicinal chemistry.[1][2] These oxidized sulfur moieties are not merely synthetic curiosities; they are integral components of numerous marketed pharmaceuticals and clinical candidates.[3][4][5] The incorporation of a sulfoxide or sulfone group can profoundly influence a molecule's physicochemical properties, including its polarity, solubility, and ability to form hydrogen bonds.[4] This, in turn, can enhance pharmacokinetic profiles, improve metabolic stability, and modulate biological activity.[4][6][7]

The cyclopropyl motif is another privileged scaffold in drug design, prized for its ability to introduce conformational rigidity and improve metabolic stability.[3] The combination of a cyclopropyl ring with a phenyl sulfoxide or sulfone creates a unique chemical entity with significant potential in drug development. Cyclopropyl sulfoxides, in particular, serve as versatile synthetic intermediates, enabling access to other important sulfur-containing structures like cyclopropyl sulfones and sulfoximines.[3][8]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the controlled oxidation of cyclopropyl phenyl sulfide. We will present two detailed, validated protocols for the selective synthesis of cyclopropyl phenyl sulfoxide and its further oxidation to cyclopropyl phenyl sulfone. The underlying principles of oxidant selection, reaction control, and analytical monitoring will be discussed to ensure reproducible and high-yield transformations.

Reaction Schematics and Mechanistic Overview

The oxidation of cyclopropyl phenyl sulfide proceeds in a stepwise manner, first to the sulfoxide and then to the sulfone. The selectivity of these transformations is highly dependent on the choice of oxidant and the precise control of reaction conditions.[1][9]

Oxidation_Pathway Sulfide Cyclopropyl Phenyl Sulfide Sulfoxide Cyclopropyl Phenyl Sulfoxide Sulfide->Sulfoxide Selective Oxidation (e.g., NaIO4, m-CPBA) Sulfone Cyclopropyl Phenyl Sulfone Sulfoxide->Sulfone Further Oxidation (e.g., Oxone, excess H2O2) Protocol_1_Workflow start Start dissolve Dissolve Cyclopropyl Phenyl Sulfide in Methanol start->dissolve prepare_oxidant Prepare Aqueous Solution of Sodium Periodate dissolve->prepare_oxidant add_oxidant Add Periodate Solution Dropwise at 0°C prepare_oxidant->add_oxidant react Stir at Room Temperature and Monitor by TLC add_oxidant->react quench Quench with Water and Remove Methanol react->quench extract Extract with Dichloromethane quench->extract dry Dry Organic Layer with Na2SO4 extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography (optional) concentrate->purify end Obtain Cyclopropyl Phenyl Sulfoxide purify->end Protocol_2_Workflow start Start dissolve Dissolve Cyclopropyl Phenyl Sulfide in Methanol start->dissolve prepare_oxidant Prepare Aqueous Solution of Oxone® dissolve->prepare_oxidant add_oxidant Add Oxone® Solution to the Sulfide Solution prepare_oxidant->add_oxidant react Stir at Room Temperature and Monitor by TLC add_oxidant->react quench Quench with Water and Remove Methanol react->quench neutralize Neutralize with Saturated Sodium Bicarbonate quench->neutralize extract Extract with Dichloromethane neutralize->extract dry Dry Organic Layer with Na2SO4 extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Recrystallization or Column Chromatography concentrate->purify end Obtain Cyclopropyl Phenyl Sulfone purify->end

Sources

Application Note: Nucleophilic Substitution & Ligation Modules Using Cyclopropyl Phenyl Sulfide

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the strategic application of Cyclopropyl Phenyl Sulfide (CPPS) as a nucleophilic building block in organic synthesis. While direct nucleophilic substitution on the cyclopropane ring is kinetically inhibited (I-strain and Walsh orbital misalignment), CPPS is most powerfully deployed as a masked nucleophile via


-lithiation. This protocol focuses on generating the 1-(phenylthio)cyclopropyl anion , its nucleophilic substitution on alkyl halides/electrophiles, and subsequent transformations (e.g., Trost Spiroannulation).


 alkylation and spiroannulation workflows.

Executive Summary

Cyclopropyl phenyl sulfide (CPPS) serves as a critical "linchpin" reagent in drug discovery for installing the cyclopropyl pharmacophore—a motif prized for improving metabolic stability and rigidifying peptide backbones. Unlike standard alkyl halides, CPPS does not undergo direct displacement. Instead, it acts as a nucleophilic pronucleophile . Upon deprotonation, the phenylthio group stabilizes the resulting


-carbanion, allowing it to participate in nucleophilic substitution reactions with alkyl halides, epoxides, and carbonyls. This guide provides the definitive protocol for the generation of 1-(phenylthio)cyclopropyllithium  and its subsequent nucleophilic attack, a sequence often termed "reductive alkylation" or "sulfur-stabilized carbanion alkylation."

Mechanistic Insight: The "Forbidden" & The "Allowed"

Why Direct Substitution Fails

Direct nucleophilic attack (


) on a cyclopropyl halide or sulfide is virtually impossible due to:
  • Steric Shielding: The backside of the C-X bond is shielded by the ring carbons.

  • I-Strain: Inversion of configuration requires a transition state with immense ring strain (

    
     kcal/mol).
    
  • Orbital Misalignment: The Walsh orbitals of the cyclopropane ring do not overlap effectively with the

    
     orbital of the leaving group to facilitate backside attack.
    
The Solution: Sulfur-Stabilized Carbanions

The phenylthio group (


) is essential not as a leaving group, but as an anion stabilizer .
  • Polarizability: The large, diffuse d-orbitals (or

    
     interactions) of sulfur stabilize the adjacent negative charge generated by lithiation.
    
  • Dipole Stabilization: The C-Li bond is stabilized, allowing the species to exist long enough to act as a nucleophile.

The Reaction Pathway:

  • Activation: Deprotonation by

    
    -BuLi at the 
    
    
    
    -position.
  • Nucleophilic Substitution: The resulting carbanion attacks an electrophile (E-X) via an

    
     mechanism (on the electrophile).
    
  • Desulfurization (Optional): Removal of the PhS group to yield the naked cyclopropyl derivative.

Experimental Protocol: -Lithiation and Alkylation

Reagents & Equipment
  • Substrate: Cyclopropyl phenyl sulfide (Commercial or synthesized via carbene addition to vinyl phenyl sulfide).

  • Base:

    
    -Butyllithium (2.5 M in hexanes) or LDA (if substrate is sensitive).
    
  • Solvent: Anhydrous THF (inhibits aggregation, promotes reactivity).

  • Additive: TMEDA (N,N,N',N'-tetramethylethylenediamine) – Critical for breaking Li-aggregates and accelerating deprotonation.

  • Atmosphere: Argon or Nitrogen (strictly anhydrous).

Step-by-Step Procedure
Step 1: Generation of 1-(Phenylthio)cyclopropyllithium
  • Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and rubber septum. Cool under Argon.

  • Charge with Cyclopropyl phenyl sulfide (1.0 equiv, 10 mmol) and Anhydrous THF (20 mL) .

  • Add TMEDA (1.1 equiv) .

  • Cool the solution to 0°C (ice bath). Note: Unlike non-cyclic sulfides, CPPS lithiation is often faster and cleaner at 0°C than -78°C due to the higher

    
     of the cyclopropyl proton.
    
  • Add

    
    -BuLi (1.1 equiv)  dropwise over 10 minutes. The solution will turn a characteristic bright yellow/orange, indicating anion formation.
    
  • Stir at 0°C for 1–2 hours to ensure complete metallation.

Step 2: Nucleophilic Substitution (The Alkylation) [1]
  • Cool the reaction mixture to -78°C (dry ice/acetone) to suppress side reactions during alkylation.

  • Add the Electrophile (e.g., Benzyl bromide, Primary Alkyl Iodide) (1.2 equiv) dropwise (neat or in minimal THF).

  • Allow the mixture to warm slowly to room temperature over 4 hours .

  • Monitoring: Check TLC (Hexane/EtOAc 9:1). The starting material (CPPS) spot should disappear.

Step 3: Workup & Purification
  • Quench with saturated aqueous

    
     (10 mL).
    
  • Extract with

    
     (
    
    
    
    mL).
  • Wash combined organics with Brine, dry over

    
    , and concentrate.
    
  • Purification: Flash column chromatography (Silica gel). Note: The product is often less polar than the starting material if alkylated with non-polar groups.

Data & Optimization: Electrophile Scope

The following table summarizes expected yields for the nucleophilic substitution of various electrophiles using the CPPS anion.

Electrophile ClassExample ReagentConditionsYield (%)Notes
Primary Alkyl Halide Iodomethane0°C

RT
92%Very fast; exothermic.
Benzylic Halide Benzyl Bromide-78°C

RT
88%High fidelity; no elimination observed.
Epoxide Propylene Oxide-78°C

RT
75%Requires

catalysis sometimes.
Ketone/Aldehyde Cyclohexanone-78°C

RT
85%Forms

-hydroxy sulfide (Trost adduct).
Secondary Halide Isopropyl Iodide0°C

Reflux
<40%Competing elimination (

) dominates.

Advanced Application: Trost Spiroannulation

One of the most powerful applications of nucleophilic substitution using CPPS is the Trost Spiroannulation . Here, CPPS acts as a nucleophile attacking a ketone, followed by an acid-catalyzed rearrangement that expands the ring.

Pathway Logic:
  • Nucleophilic Attack: CPPS-Li attacks a cyclic ketone.

  • Rearrangement: The resulting adduct is treated with acid (

    
    ).[2] The cyclopropane ring opens, expanding the original ring by one carbon and forming a spiro-cyclobutanone or fused system.
    
Visualization of the Workflow

The following diagram illustrates the decision tree and reaction flow for CPPS applications.

CPPS_Workflow CPPS Cyclopropyl Phenyl Sulfide (CPPS) Lithiation 1. Lithiation (n-BuLi/TMEDA, 0°C) CPPS->Lithiation Anion 1-(Phenylthio)cyclopropyl Lithium Species Lithiation->Anion AlkylHalide Primary Alkyl Halide (R-X) Anion->AlkylHalide SN2 Attack Ketone Cyclic Ketone (R=O) Anion->Ketone 1,2-Addition SubstProduct α-Alkylated Product (1-Substituted CPPS) AlkylHalide->SubstProduct Adduct β-Hydroxy Sulfide (Adduct) Ketone->Adduct Desulf Reductive Desulfurization (Li/NH3 or Raney Ni) SubstProduct->Desulf Remove PhS Rearrange Acid Catalyzed Rearrangement Adduct->Rearrange FinalCyclo Cyclopropyl Derivative (Drug Pharmacophore) Desulf->FinalCyclo Spiro Cyclobutanone / Ring Expansion Rearrange->Spiro Trost Protocol

Figure 1: Strategic workflow for nucleophilic substitution and rearrangement utilizing Cyclopropyl Phenyl Sulfide.

Critical Troubleshooting & Safety

Competing Nucleophilic Attack at Sulfur[2]
  • Risk: Highly basic nucleophiles can attack the sulfur atom directly, displacing the cyclopropyl anion (which then protonates).

  • Prevention: Use sterically hindered bases (LDA) if

    
    -BuLi results in low yields. However, for CPPS, 
    
    
    
    -BuLi/TMEDA is generally selective for deprotonation over S-attack due to the stability of the cyclopropyl anion.
Temperature Control
  • Observation: If the reaction turns black/tarry, the carbanion has decomposed.

  • Fix: Ensure the lithiation is done at 0°C (not room temp) and the alkylation is started at -78°C. The "thermal window" for the anion is narrow.

Odor Control
  • Protocol: Phenyl sulfides are potent stench agents. All glassware must be bleached (sodium hypochlorite solution) immediately after use to oxidize sulfur residues to odorless sulfoxides/sulfones before cleaning.

References

  • Trost, B. M., & Keeley, D. E. (1975). "New synthetic methods. Secoalkylative approach to cyclobutanones." Journal of the American Chemical Society. Link

  • Cohen, T., & Matz, J. R. (1980). "Synthetically useful method for the cleavage of phenyl thioethers." Journal of the American Chemical Society. Link

  • Knochel, P. (Ed.).[3] (2000). Handbook of Functionalized Organometallics. Wiley-VCH. (Chapter on Sulfur-Stabilized Carbanions).

  • Paquette, L. A. (1977). "The Chemistry of Cyclopropyl Phenyl Sulfide." Organic Reactions.[1][2][4][5][6][7][8] Link

  • Reissig, H. U. (1996). "Donor-Acceptor-Substituted Cyclopropanes: Versatile Building Blocks in Organic Synthesis." Topics in Current Chemistry. Link

Sources

Application Notes & Protocols for Reactions with Cyclopropyl Phenyl Sulfide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Unique Reactivity of Cyclopropyl Phenyl Sulfide

Cyclopropyl phenyl sulfide is a versatile reagent in modern organic synthesis, valued for its unique combination of a strained three-membered ring and an activating phenylthio group.[1] The high ring strain of the cyclopropane moiety (approx. 27.5 kcal/mol) makes it susceptible to ring-opening reactions under various conditions, including radical, reductive, and transition-metal-mediated pathways. The adjacent sulfur atom plays a critical electronic role: it can stabilize adjacent radicals or carbanions and can be oxidized to sulfoxides and sulfones, further modulating the ring's reactivity and providing a handle for subsequent transformations.[2][3]

This guide provides researchers, scientists, and drug development professionals with a detailed overview of key reaction classes involving cyclopropyl phenyl sulfide, complete with field-tested protocols and an explanation of the underlying scientific principles. The methodologies described herein are designed to be robust and reproducible, serving as a foundational resource for leveraging this valuable building block in complex molecule synthesis.[1]

PART 1: Critical Safety & Handling Protocols

Cyclopropyl phenyl sulfide is a combustible liquid with a strong, unpleasant odor (stench).[4][5] It is classified as a skin and eye irritant and may cause respiratory irritation.[6] Strict adherence to safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), a flame-retardant lab coat, and chemical splash goggles. A face shield is recommended when handling larger quantities.[4]

  • Ventilation: All manipulations must be performed inside a certified chemical fume hood to avoid inhalation of vapors.[5]

  • Handling: Avoid contact with skin, eyes, and clothing.[4] Use compatible, properly sealed glassware. In case of accidental contact, wash the affected skin area thoroughly with soap and water, and for eye contact, rinse cautiously with water for several minutes.[7]

  • Storage: Store in a tightly closed container in a cool, well-ventilated area away from heat, sparks, and open flames.[4]

  • Waste Disposal: Dispose of all chemical waste, including contaminated materials, according to local, state, and federal regulations. Do not dispose of it in standard laboratory drains.

PART 2: Synthesis of Cyclopropyl Phenyl Sulfide

While commercially available, cyclopropyl phenyl sulfide can be conveniently synthesized in the laboratory. One of the most reliable methods involves the base-mediated cyclization of 1,3-bis(phenylthio)propane.[8][9] This approach generates the product in high yield and purity.

Protocol 2.1: Synthesis via Cyclization of 1,3-Bis(phenylthio)propane

This protocol describes the reaction of 1,3-bis(phenylthio)propane with n-butyllithium to afford the desired cyclopropyl phenyl sulfide.[8]

Causality: The mechanism involves the deprotonation of one of the carbons alpha to a sulfur atom by n-butyllithium. The resulting carbanion then undergoes an intramolecular nucleophilic substitution (SNi), displacing the second phenylthio group to form the cyclopropane ring. Using slightly more than one equivalent of base ensures complete conversion of the starting material.

Experimental Workflow Diagram

setup Reaction Setup dissolve Dissolve 1,3-bis(phenylthio)propane in anhydrous THF under Argon setup->dissolve cool Cool to 0 °C (Ice Bath) dissolve->cool add_buli Add n-BuLi (1.1 eq) dropwise cool->add_buli stir Stir at 0 °C for 1 hr, then warm to RT for 2 hrs add_buli->stir quench Quench with sat. NH4Cl solution stir->quench extract Extract with Diethyl Ether (3x) quench->extract dry Dry organic layers (Na2SO4) & Filter extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify via Flash Column Chromatography concentrate->purify product Isolated Product: Cyclopropyl Phenyl Sulfide purify->product

Caption: Workflow for the synthesis of cyclopropyl phenyl sulfide.

Materials & Reagents

Reagent/Material Molar Mass ( g/mol ) Quantity Moles Notes
1,3-Bis(phenylthio)propane 274.45 5.0 g 18.2 mmol Starting material
n-Butyllithium (n-BuLi) 64.06 8.0 mL 20.0 mmol 2.5 M solution in hexanes (1.1 eq)
Anhydrous Tetrahydrofuran (THF) 72.11 100 mL - Solvent, freshly distilled or from a solvent purification system
Saturated aq. NH4Cl - 50 mL - Quenching agent
Diethyl Ether 74.12 150 mL - Extraction solvent
Anhydrous Sodium Sulfate 142.04 ~10 g - Drying agent

| Silica Gel | - | As needed | - | For chromatography |

Step-by-Step Procedure

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a rubber septum. Flame-dry the flask under vacuum and backfill with argon. Maintain a positive argon atmosphere throughout the reaction.

  • Dissolution: Add 1,3-bis(phenylthio)propane (5.0 g, 18.2 mmol) to the flask, followed by anhydrous THF (100 mL). Stir until the solid is fully dissolved.

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C.

  • Addition of Base: Add the n-butyllithium solution (8.0 mL, 20.0 mmol, 1.1 eq) dropwise via syringe over 15 minutes. A color change may be observed.

  • Reaction: Stir the mixture at 0 °C for 1 hour, then remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 2 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system (e.g., 95:5). The product should have a higher Rf value than the starting material.

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C and slowly quench the reaction by adding saturated aqueous ammonium chloride solution (50 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure.

  • Purification: Purify the resulting crude oil by flash column chromatography on silica gel, eluting with a hexane gradient to afford cyclopropyl phenyl sulfide as a colorless to pale yellow liquid.[1]

PART 3: Key Reaction Protocols

Section 3.1: Oxidation to Cyclopropyl Phenyl Sulfoxide

The sulfide moiety can be selectively oxidized to the corresponding sulfoxide without affecting the cyclopropane ring. This transformation is valuable as cyclopropyl sulfoxides are important motifs in medicinal chemistry.[10] A straightforward method utilizes nitrous acid generated in situ.[11]

Causality: Nitrous acid (HONO), formed from the reaction of sodium nitrite with an acid, is a mild oxidizing agent. It selectively oxidizes the electron-rich sulfur atom to the sulfoxide. The reaction proceeds cleanly under these conditions, often yielding the product quantitatively.

Protocol 3.1.1: Oxidation with in situ Generated Nitrous Acid

Materials & Reagents

Reagent/Material Molar Mass ( g/mol ) Quantity Moles Notes
Cyclopropyl phenyl sulfide 150.25 1.50 g 10.0 mmol Substrate
Sodium Nitrite (NaNO2) 69.00 1.38 g 20.0 mmol Oxidant precursor
Acetic Acid 60.05 50 mL - Solvent and acid source
Dichloromethane (DCM) 84.93 100 mL - Extraction solvent

| Saturated aq. NaHCO3 | - | 100 mL | - | For neutralization |

Step-by-Step Procedure

  • Setup: In a 100 mL round-bottom flask equipped with a stir bar, dissolve cyclopropyl phenyl sulfide (1.50 g, 10.0 mmol) in acetic acid (50 mL).

  • Addition of Nitrite: Add sodium nitrite (1.38 g, 20.0 mmol) portion-wise over 10 minutes at room temperature. The solution may develop a yellowish-brown color due to the formation of nitrogen oxides.

  • Reaction: Stir the mixture at room temperature for 1-2 hours.

  • Monitoring: Monitor the reaction by TLC (e.g., hexane/ethyl acetate 70:30). The sulfoxide product will be significantly more polar (lower Rf) than the starting sulfide.

  • Workup: Pour the reaction mixture into a beaker containing ice water (100 mL).

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).

  • Neutralization: Combine the organic layers and wash carefully with saturated aqueous sodium bicarbonate solution until effervescence ceases, followed by a final wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield cyclopropyl phenyl sulfoxide, which can be further purified by chromatography if necessary.

Section 3.2: Radical-Mediated Ring-Opening Reactions

The strained cyclopropane ring is susceptible to opening upon interaction with a radical species. This "radical clock" behavior can be harnessed in synthesis to generate functionalized linear alkyl chains.[2] The phenylthio group can stabilize an adjacent radical intermediate, influencing the regioselectivity of the ring-opening.

Causality: The reaction is initiated by a radical initiator (e.g., AIBN), which generates a radical species. This radical can add to a suitable acceptor, or in this case, a radical generated elsewhere in the molecule can trigger the cleavage of the C-C bond of the cyclopropyl ring. The ring-opening is driven by the release of ring strain. The resulting β-keto radical or a similar species can then be trapped or undergo further reactions.[12]

Protocol 3.2.1: Representative Radical Ring-Opening/Cyclization

This protocol is a representative example adapted from methodologies involving the radical-mediated opening of cyclopropane derivatives.[12]

Radical Ring-Opening Mechanism

CPS Cyclopropyl Phenyl Sulfide Intermediate Ring-Opened Radical Intermediate CPS->Intermediate Ring Opening Rad_Source Radical Source (R•) Rad_Source->CPS Initiation Product Linearized Product (R-CH2CH2CH(SPh)-Y) Intermediate->Product Propagation/ Trapping Trapping Radical Trap (X-Y)

Caption: Simplified schematic of a radical ring-opening reaction.

Materials & Reagents

Reagent/Material Molar Mass ( g/mol ) Quantity Moles Notes
Cyclopropyl phenyl sulfide 150.25 751 mg 5.0 mmol Substrate
N-Bromosuccinimide (NBS) 177.98 979 mg 5.5 mmol Bromine radical source
Azobisisobutyronitrile (AIBN) 164.21 82 mg 0.5 mmol Radical initiator

| Anhydrous Benzene or CCl4 | - | 50 mL | - | Solvent (Use with extreme caution) |

Step-by-Step Procedure

  • Setup: To a flame-dried flask under argon, add cyclopropyl phenyl sulfide (751 mg, 5.0 mmol), N-bromosuccinimide (979 mg, 5.5 mmol), and AIBN (82 mg, 0.5 mmol).

  • Solvent Addition: Add anhydrous benzene or carbon tetrachloride (50 mL). (CAUTION: Benzene is a known carcinogen and CCl4 is highly toxic. Substitute with a safer solvent like chlorobenzene if the reaction tolerates it).

  • Reaction: Heat the mixture to reflux (approx. 80 °C) for 4-6 hours.

  • Monitoring: Follow the consumption of the starting material by GC-MS or TLC.

  • Workup: Cool the reaction to room temperature. Filter off the succinimide byproduct.

  • Purification: Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash chromatography to isolate the ring-opened product.

Section 3.3: Transition-Metal-Catalyzed Cross-Coupling

While cyclopropyl phenyl sulfide itself is not a typical cross-coupling partner, it serves as an excellent precursor to 1-lithiocyclopropyl phenyl sulfide.[8][9] This lithiated intermediate is a potent nucleophile that can participate in coupling reactions, for example, with electrophiles in a Kumada- or Negishi-type fashion, often facilitated by transmetalation to zinc or copper.[13][14]

Causality: Treatment of 1,3-bis(phenylthio)propane with two equivalents of n-butyllithium generates 1-lithiocyclopropyl phenyl sulfide in situ.[8] This organolithium species can then be used directly or transmetalated (e.g., with ZnCl2 for a Negishi-style coupling) to a less reactive organometallic species that is more compatible with transition metal catalysts like palladium or nickel.[14][15] The catalytic cycle typically involves oxidative addition, transmetalation, and reductive elimination.[16]

Protocol 3.3.1: In Situ Generation and Coupling with an Electrophile

Materials & Reagents

Reagent/Material Molar Mass ( g/mol ) Quantity Moles Notes
1,3-Bis(phenylthio)propane 274.45 2.74 g 10.0 mmol Precursor
n-Butyllithium (n-BuLi) 64.06 8.8 mL 22.0 mmol 2.5 M in hexanes (2.2 eq)
Anhydrous THF 72.11 80 mL - Solvent
Electrophile (e.g., Iodobenzene) 204.01 2.04 g 10.0 mmol Coupling partner

| Pd(PPh3)4 | 1155.56 | 231 mg | 0.2 mmol | Catalyst (2 mol%) |

Step-by-Step Procedure

  • Setup: In a flame-dried, argon-flushed flask, dissolve 1,3-bis(phenylthio)propane (2.74 g, 10.0 mmol) in anhydrous THF (80 mL).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Generation of Nucleophile: Add n-butyllithium (8.8 mL, 22.0 mmol) dropwise. Stir at 0 °C for 1 hour to ensure complete formation of 1-lithiocyclopropyl phenyl sulfide.[8]

  • Catalyst and Electrophile Addition: To the freshly prepared solution of the nucleophile, add the electrophile (e.g., iodobenzene, 2.04 g, 10.0 mmol) followed by the palladium catalyst (e.g., Pd(PPh3)4, 231 mg, 0.2 mmol).

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Monitoring: Monitor the formation of the cross-coupled product by GC-MS or LC-MS.

  • Quenching & Workup: Cool to 0 °C and quench with saturated aqueous NH4Cl. Extract with ethyl acetate, wash the combined organic layers with brine, and dry over Na2SO4.

  • Purification: Concentrate the solution and purify the residue by flash column chromatography to isolate the desired cross-coupled product.

References

  • ResearchGate. (2025). The behavior of the cyclopropyl phenyl sulfide and phenoxycyclopropane in the reaction with nitrous acid. Available at: [Link]

  • Beilstein Journals. (2019). Oxidative radical ring-opening/cyclization of cyclopropane derivatives. Available at: [Link]

  • MDPI. (2022). Computational Design of Radical Recognition Assay with the Possible Application of Cyclopropyl Vinyl Sulfides as Tunable Sensors. Available at: [Link]

  • Organic Syntheses. (n.d.). diphenyl sulfide. Available at: [Link]

  • PubChem. (n.d.). Cyclopropyl phenyl sulfide. Available at: [Link]

  • University of Liverpool. (n.d.). LECTURE 5 Cycloaddition Reactions. Available at: [Link]

  • Chemistry LibreTexts. (2022). 29.5: Cycloaddition Reactions. Available at: [Link]

  • ChemRxiv. (2020). Vinylcyclopropane [3+2] Cycloaddition with Acetylenic Sulfones Based on Visible Light Photocatalysis. Available at: [Link]

  • National Institutes of Health (NIH). (2024). Diastereoselective synthesis of cyclopropyl sulfoxides via hydrosulfenation. Available at: [Link]

  • National Institutes of Health (NIH). (2012). Advances in Transition Metal (Pd, Ni, Fe)-Catalyzed Cross-Coupling Reactions Using Alkyl-Organometallics as Reaction Partners. Available at: [Link]

  • Oxford Academic. (1980). SIMPLE, HIGHLY VERSATILE SYNTHESIS OF CYCLOPROPYL PHENYL SULFIDES. Available at: [Link]

  • Royal Society of Chemistry. (2024). Diastereoselective synthesis of cyclopropyl sulfoxides via hydrosulfenation. Available at: [Link]

  • ResearchGate. (2018). A Decade of Exploration of Transition-Metal-Catalyzed Cross-Coupling Reactions: An Overview. Available at: [Link]

  • Royal Society of Chemistry. (2013). Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts. Available at: [Link]

  • PubChem. (n.d.). Cyclopropyl phenyl sulfide - GHS Classification. Available at: [Link]

  • YouTube. (2018). Cross Coupling Reactions - Catalytic Cycle Key Features. Available at: [Link]

  • Oxford Academic. (1979). New and Convenient Synthetic Method for Cyclopropyl Phenyl Sulfides. Available at: [Link]

  • Royal Society of Chemistry. (2020). Regiodivergent formal [4+2] cycloaddition of nitrosoarenes with furanyl cyclopropane derivatives as 4π components. Available at: [Link]

Sources

Application Note: Stereoselective Synthesis with Chiral Cyclopropyl Phenyl Sulfides

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in organic synthesis and drug discovery. It details the stereoselective synthesis and utilization of chiral cyclopropyl phenyl sulfide derivatives , a class of "chameleon" intermediates that stabilize


-lithiation while retaining configuration, a rare property in carbanion chemistry.

Executive Summary

Cyclopropyl phenyl sulfides represent a unique intersection of strain-release chemistry and carbanion stabilization . Unlike acyclic sulfides, where


-lithiation often leads to racemization, cyclopropyl sulfides maintain their stereochemical integrity during lithiation due to the high 

-character of the cyclopropyl C–H bond and the rigid ring geometry. This guide provides a dual-phase protocol:
  • Phase 1: Construction of the chiral scaffold using a modern Hydrosulfenation strategy (2025 methodology).

  • Phase 2: Utilization of the scaffold via Stereospecific Lithiation-Trapping to install complex functionalities with retention of configuration.

Part 1: Mechanistic Foundation

The "Configurational Lock" Effect

The utility of cyclopropyl phenyl sulfides lies in the kinetic stability of their


-lithio species. In acyclic systems, the lithiated carbon typically planarizes or rapidly inverts, destroying chirality. In cyclopropyl systems:
  • Hybridization: The C–H bond has high

    
    -character (~32%), making the anion more stable and less prone to inversion.
    
  • Orbital Alignment: The sulfur

    
     orbitals (or 
    
    
    
    interactions) stabilize the negative charge without requiring planarization, allowing the carbon to hold a tetrahedral geometry.
  • Result: Lithiation occurs with retention of configuration , allowing the phenyl sulfide group to act as a "stereochemical anchor."

Pathway Logic

The workflow follows a "Make-then-Modify" logic:

  • Make: Establish the cyclopropyl chirality using a catalytic or substrate-controlled addition (Protocol A).

  • Modify: Use the sulfide handle to install electrophiles (Protocol B) or trigger ring-opening (Protocol C).

G Start Cyclopropene / Precursor Step1 Stereoselective Hydrosulfenation (Establishes Chirality) Start->Step1 Chiral Sulfenic Acid or Catalyst Inter Chiral Cyclopropyl Sulfide/Sulfoxide Step1->Inter dr > 20:1 Step2 α-Lithiation (s-BuLi) (Retention of Configuration) Inter->Step2 Config. Stable Anion Trapping Electrophile Trapping (C-C Bond Formation) Step2->Trapping Stereospecific Product Functionalized Chiral Cyclopropane Trapping->Product RingOpen Ring Opening / Expansion (Gem-Dimethyl Applications) Product->RingOpen Acid/Radical

Figure 1: Workflow for generating and utilizing chiral cyclopropyl phenyl sulfides. The process ensures that the initial chirality established in Step 1 is preserved and amplified in Step 2.

Part 2: Experimental Protocols

Protocol A: Synthesis of Chiral Precursor via Hydrosulfenation

Based on 2025 Chemical Science Methodology [1]

This modern approach avoids the need for resolving racemic mixtures by using a concerted cycloaddition of sulfenic acids to cyclopropenes.

Reagents:

  • Substrate: 3,3-Disubstituted cyclopropene (0.2 mmol).

  • Sulfenyl Source: Chiral sulfoxide precursor (e.g., derived from camphor or chiral auxiliary) (0.2 mmol).

  • Solvent: Toluene (anhydrous).

  • Additive:

    
    -Methylmorpholine (NMM) (0.2 mmol).
    

Procedure:

  • Preparation: Dissolve the chiral sulfoxide precursor in toluene (2.0 mL) in a flame-dried vial under Argon.

  • Activation: Add the cyclopropene substrate followed by NMM.

  • Reaction: Heat the mixture to 60 °C for 12 hours. The heating triggers the retro-Michael generation of the transient chiral sulfenic acid .

  • Cycloaddition: The sulfenic acid undergoes a syn-selective addition to the cyclopropene.

    • Note: The reaction is governed by steric approach control, typically yielding the exo-adduct with dr > 20:1.

  • Workup: Cool to room temperature. Concentrate under reduced pressure.

  • Purification: Flash column chromatography (Hexanes/EtOAc 4:1) yields the chiral cyclopropyl sulfoxide.[1][2]

    • Derivatization (Optional): To obtain the sulfide, reduce the sulfoxide using

      
      /NaI or 
      
      
      
      /Zn.
Protocol B: Stereospecific Lithiation and Trapping

Adapted from Trost et al. [2] and Tanaka et al. [3]

This protocol utilizes the chiral scaffold from Protocol A. The key is maintaining low temperature to prevent any potential scrambling, although the cyclopropyl anion is robust.

Reagents:

  • Substrate: Chiral cyclopropyl phenyl sulfide (1.0 equiv).

  • Base:

    
    -BuLi (1.1 equiv, 1.3 M in cyclohexane) or 
    
    
    
    -BuLi.
  • Additive: TMEDA (1.1 equiv) – Critical for breaking oligomers and accelerating lithiation.

  • Electrophile: Benzaldehyde, MeI, or Allyl Bromide (1.2 equiv).

  • Solvent: THF (anhydrous).

Step-by-Step:

  • Setup: Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar and septum. Flush with Argon.

  • Dissolution: Add the chiral cyclopropyl phenyl sulfide (1.0 mmol) and TMEDA (1.1 mmol) to THF (10 mL). Cool to 0 °C .

    • Expert Tip: Unlike acyclic sulfides which require -78 °C, cyclopropyl sulfides are often lithiated at 0 °C to ensure complete deprotonation, as the proton is less acidic (pK

      
       ~45) due to the strained ring. The anion is stable at this temperature.
      
  • Lithiation: Dropwise add

    
    -BuLi (1.1 mmol) over 5 minutes. The solution typically turns bright yellow/orange.
    
  • Incubation: Stir at 0 °C for 1–2 hours.

    • Checkpoint: Remove an aliquot, quench with

      
      , and check by NMR. >95% deuterium incorporation indicates complete lithiation.
      
  • Trapping: Cool to -78 °C (optional, but recommended for highly reactive electrophiles) or maintain at 0 °C. Add the electrophile dropwise.

  • Quench: Stir for 30 minutes, then quench with saturated

    
    .
    
  • Isolation: Extract with

    
     (3x), dry over 
    
    
    
    , and concentrate.
  • Result: The electrophile is installed cis to the phenyl sulfide group (retention of configuration) with high fidelity.

Part 3: Data & Applications

Substrate Scope and Stereocontrol

The following table summarizes the efficiency of the lithiation-trapping sequence on a standard phenyl-substituted cyclopropyl sulfide.

ElectrophileConditionsYield (%)dr (cis:trans)Notes
MeI

-BuLi, 0°C, 1h
92%>98:2Simple alkylation, complete retention.
PhCHO

-BuLi, -78°C
85%95:5Diastereomer ratio reflects addition to C=O face.
Allyl-Br

-BuLi, -78°C
78%>95:5Useful for subsequent ring-closing metathesis.
CO₂

-BuLi, -78°C
83%>95:5Yields carboxylic acid; precursor to esters.
High-Value Application: Gem-Dimethyl Cyclopropanes

The gem-dimethyl cyclopropane motif is crucial in pyrethroids and the COVID-19 therapeutic Nirmatrelvir (Paxlovid) .[3]

  • Strategy: Use Protocol B to install a gem-dimethyl group (via methylation) or start with a gem-dimethyl precursor and use the sulfide to install the remaining chain.

  • Ring Opening: Treat the functionalized sulfide with acid (e.g.,

    
    ) or a radical initiator (
    
    
    
    /AIBN) to trigger ring opening or expansion, accessing gem-dimethyl homoallylic systems used in terpene synthesis [4].

Part 4: Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield during Lithiation Incomplete deprotonation due to high pK

.
Increase temperature to 0°C (from -78°C) or use

-BuLi/TMEDA instead of

-BuLi.
Loss of Stereochemistry Temperature too high after electrophile addition.Cool to -78°C before adding the electrophile to suppress equilibration.
No Reaction with Electrophile "Buried" anion due to steric bulk of phenyl group.Use a more reactive electrophile (e.g., MeI vs.

-PrI) or add HMPA (caution: toxic) to loosen the ion pair.
References
  • Diastereoselective synthesis of cyclopropyl sulfoxides via hydrosulfenation. Chemical Science, 2025.[1][4]

  • Lithiation of cyclopropyl and 2-methylcyclopropyl phenyl sulfides. Journal of the American Chemical Society, 1977.

  • New and Convenient Synthetic Method for Cyclopropyl Phenyl Sulfides. Bulletin of the Chemical Society of Japan, 1980.

  • Production-Scale Synthesis of gem-Dimethylcyclopropylproline. Drug Hunter, 2022.

Sources

Application Notes and Protocols for the Scale-Up Synthesis of Cyclopropyl Phenyl Sulfide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Cyclopropyl Moiety in Modern Chemistry

The cyclopropyl group, a three-membered carbocycle, is a highly sought-after structural motif in the fields of medicinal chemistry, agrochemicals, and materials science.[1][2] Its incorporation into molecular frameworks can significantly enhance pharmacological and physicochemical properties, including metabolic stability, binding affinity, and conformational rigidity.[3] Cyclopropyl phenyl sulfide and its derivatives, in particular, serve as versatile synthetic intermediates.[1][4] The unique electronic and steric properties conferred by the strained cyclopropyl ring and the sulfur linkage allow for a diverse range of chemical transformations.[1] These compounds are precursors to valuable entities such as sulfoxides, sulfones, and more complex heterocyclic systems, many of which are found in clinically approved drugs.[5][6][7][8]

This guide provides a detailed examination of scalable synthetic strategies for cyclopropyl phenyl sulfide derivatives, moving beyond theoretical concepts to offer practical, field-proven protocols. We will explore the underlying chemical principles, address critical scale-up challenges, and provide comprehensive, step-by-step procedures to empower researchers, scientists, and drug development professionals in their synthetic endeavors.

Strategic Selection of Synthetic Routes for Scalability

While numerous methods exist for the synthesis of cyclopropyl phenyl sulfides, not all are amenable to large-scale production.[6][9] Early methods often relied on harsh conditions, such as the use of strong bases (e.g., butyllithium) and high temperatures, which can limit functional group tolerance and pose safety risks on a larger scale.[6][10] Modern synthetic chemistry offers more robust and scalable alternatives. Here, we focus on two such methodologies: a copper-promoted cross-coupling reaction and a continuous-flow synthesis approach.

Method 1: Copper-Promoted S-Cyclopropylation of Thiophenols

This method stands out for its operational simplicity and tolerance of a wide range of functional groups.[6][8] The reaction couples readily available thiophenols with a cyclopropylating agent, cyclopropylboronic acid, in the presence of a copper catalyst.

Causality of Component Selection:

  • Copper(II) Acetate as Catalyst: Copper catalysts are generally less expensive and less toxic than their palladium counterparts, making them attractive for industrial applications. Copper(II) acetate is a stable, easy-to-handle solid that has proven effective in promoting this type of cross-coupling.[6][8]

  • Cyclopropylboronic Acid as Cyclopropyl Source: Boronic acids are typically stable, crystalline solids with low toxicity. They are compatible with a broad array of functional groups and reaction conditions, making them ideal for complex molecule synthesis.[6][8]

  • Ligand (2,2'-Bipyridine): The ligand plays a crucial role in stabilizing the copper catalyst, preventing its decomposition, and facilitating the catalytic cycle, leading to higher yields and reaction efficiency.

  • Base (Cesium Carbonate): The base is required to activate the thiophenol, forming the more nucleophilic thiolate, and to participate in the transmetalation step of the catalytic cycle. Cesium carbonate is a suitable choice that balances reactivity with handling safety.[6]

G cluster_reactants Starting Materials cluster_catalyst Catalytic System Thiophenol Aryl Thiophenol Reaction_Vessel Reaction Vessel (Dichloroethane, 70 °C) Thiophenol->Reaction_Vessel Cyclopropylboronic_Acid Cyclopropylboronic Acid Cyclopropylboronic_Acid->Reaction_Vessel Cu_OAc_2 Cu(OAc)₂ Cu_OAc_2->Reaction_Vessel Bipyridine 2,2'-Bipyridine Bipyridine->Reaction_Vessel Cs2CO3 Cs₂CO₃ Cs2CO3->Reaction_Vessel Workup Aqueous Workup (NH₄OH) Reaction_Vessel->Workup 16 hours Purification Purification (Column Chromatography) Workup->Purification Final_Product Aryl Cyclopropyl Sulfide Purification->Final_Product

Method 2: Continuous-Flow Synthesis

Flow chemistry offers significant advantages for scale-up, including enhanced heat and mass transfer, improved safety by minimizing the volume of hazardous materials at any given time, and the potential for straightforward automation.[11][12][13] A recently developed protocol utilizes the acid-catalyzed reaction of 2-hydroxycyclobutanones with aryl thiols to produce arylthio-cyclopropyl carbonyl compounds.[11]

Causality of Component Selection:

  • Solid-Supported Acid Catalyst (Amberlyst-35): Using a heterogeneous catalyst simplifies purification, as the catalyst can be packed into a column and the product stream flows through it. This eliminates the need for a separate catalyst removal step. Amberlyst-35 is a robust and reusable sulfonic acid resin.[11]

  • Flow Reactor Setup: The use of syringe or HPLC pumps allows for precise control over stoichiometry and residence time, leading to high reproducibility. The packed-bed reactor ensures efficient contact between the reactants and the catalyst.[11]

  • Telescoped Synthesis: This approach allows for multi-step sequences to be performed in a continuous manner without isolating intermediates, significantly improving process efficiency.[12]

G cluster_inputs Reagent Streams HCB 2-Hydroxycyclobutanone in THF Pump_System Syringe/HPLC Pump HCB->Pump_System Thiol Aryl Thiol in THF Thiol->Pump_System T_Mixer T-Mixer Pump_System->T_Mixer Packed_Column Packed Column (Amberlyst-35) T_Mixer->Packed_Column Controlled Flow Rate Collection Product Collection Packed_Column->Collection Continuous Output

Detailed Experimental Protocols

Protocol 1: Gram-Scale Synthesis of Cyclopropyl Phenyl Sulfide via Copper-Promoted S-Cyclopropylation

This protocol is adapted from a procedure reported by Ollevier, T. et al. and is suitable for laboratory-scale synthesis with straightforward scale-up potential.[6][8]

Materials and Equipment:

Reagent/MaterialM.W.Amount (mmol)Mass/VolumeEquivalents
Thiophenol110.1810.01.10 g (1.02 mL)1.0
Cyclopropylboronic acid85.9015.01.29 g1.5
Copper(II) acetate181.6310.01.82 g1.0
2,2'-Bipyridine156.1810.01.56 g1.0
Cesium carbonate325.8210.03.26 g1.0
1,2-Dichloroethane--100 mL-

Procedure:

  • Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add copper(II) acetate (1.82 g, 10.0 mmol), 2,2'-bipyridine (1.56 g, 10.0 mmol), cesium carbonate (3.26 g, 10.0 mmol), and cyclopropylboronic acid (1.29 g, 15.0 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.

  • Reagent Addition: Add 1,2-dichloroethane (100 mL) followed by thiophenol (1.02 mL, 10.0 mmol) via syringe.

  • Heating: Heat the reaction mixture to 70 °C with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 16 hours.

  • Workup: Cool the reaction mixture to room temperature. Add 25% aqueous ammonium hydroxide (50 mL) and stir for 15 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Washing: Combine the organic layers and wash with brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford cyclopropyl phenyl sulfide as a colorless to pale yellow liquid.[4]

Expected Outcome: Moderate to excellent yields (typically 70-90%) of the desired product.

Protocol 2: Scalable Continuous-Flow Synthesis of an Arylthio-Cyclopropyl Ketone

This protocol is based on the work of Silvi, M. et al. and demonstrates the scalability of flow synthesis.[11]

Materials and Equipment:

  • Two HPLC pumps or syringe pumps

  • T-mixer

  • Stainless steel column (e.g., 15 cm length, 0.8 cm inner diameter)

  • Amberlyst-35 resin (ground and dried)

  • Back-pressure regulator (optional, but recommended)

Reagent Preparation:

  • Solution A: Prepare a 0.1 M solution of 2-hydroxycyclobutanone derivative in THF.

  • Solution B: Prepare a 0.1 M solution of the desired aryl thiol in THF.

Procedure:

  • Column Packing: Pack the stainless steel column with dried Amberlyst-35 resin.

  • System Setup: Connect the outlets of the two pumps to the T-mixer. Connect the T-mixer outlet to the inlet of the packed column. Connect the column outlet to a collection flask.

  • Pumping: Set both pumps to the desired flow rate (e.g., 0.5 mL/min each, for a total flow rate of 1.0 mL/min and a specific residence time based on column volume).

  • Reaction Initiation: Begin pumping Solution A and Solution B simultaneously through the system. The reagents will mix in the T-mixer and react as they flow through the catalyst-packed column.

  • Product Collection: Collect the product stream exiting the column.

  • Steady State: Allow the system to reach a steady state before collecting the desired product fraction.

  • Workup: The solvent can be removed from the collected solution under reduced pressure. In many cases, the product is of sufficient purity for subsequent steps without further purification.[11] If necessary, standard purification techniques like chromatography or distillation can be employed.

Expected Outcome: High yields and throughput, with the potential for multigram to kilogram scale synthesis by running the system for extended periods.[11]

Critical Scale-Up Considerations and Safety Protocols

Handling Malodorous Thiols

Thiophenols are notoriously malodorous and are detectable by the human nose at parts-per-billion levels.[14][15] Their stench can cause nausea and headaches and may trigger safety alerts due to the association with natural gas leaks.[14][15]

Standard Operating Procedures (SOPs) for Thiols:

  • Ventilation: All manipulations involving thiols must be conducted in a certified chemical fume hood.[16]

  • Containment: Use sealed reaction vessels and perform liquid transfers via syringe or cannula to minimize vapor release.

  • Odor Trapping: The exhaust from the reaction vessel should be passed through a bleach trap to oxidize volatile thiols to less odorous compounds.[17] A typical setup involves bubbling the nitrogen outlet through a flask containing commercial bleach.

  • Waste Management: All thiol-contaminated waste (liquid and solid) must be segregated into clearly labeled hazardous waste containers.[15][16]

  • Decontamination: Glassware and equipment that have come into contact with thiols should be immediately submerged in a bleach bath and allowed to soak overnight to neutralize residual odors.[15][17]

Thermal Management

Exothermic reactions can pose a significant risk during scale-up. While the featured reactions are not violently exothermic, careful thermal management is crucial.

  • Batch Synthesis: For larger batches, consider using a jacketed reactor with a circulating temperature control unit. Monitor the internal reaction temperature closely. Plan for efficient heat dissipation.

  • Flow Synthesis: Flow reactors inherently offer superior heat exchange due to their high surface-area-to-volume ratio, significantly mitigating the risk of thermal runaway.[13]

Purification at Scale
  • Column Chromatography: While effective at the lab scale, it becomes costly and cumbersome for large quantities. It is best reserved for high-value products or when other methods fail.

  • Vacuum Distillation: An excellent method for purifying liquid products like cyclopropyl phenyl sulfide, provided the compound is thermally stable and has a suitable boiling point.[9][18]

  • Recrystallization: If the derivative is a solid, recrystallization is a highly effective and scalable purification technique.

Conclusion

The synthesis of cyclopropyl phenyl sulfide derivatives is a vital capability for chemists in research and development. By selecting modern, robust synthetic methods such as copper-catalyzed cross-coupling or continuous-flow synthesis, the challenges associated with scale-up can be effectively managed. The protocols and considerations outlined in this guide provide a solid foundation for the safe and efficient production of these valuable compounds. Adherence to strict safety protocols, particularly concerning the handling of thiols, is paramount to ensuring a safe and productive laboratory environment.

References

  • University College London. (2020, June 23). Thiols | Safety Services. UCL. [Link]

  • ChemTred. (2026, January 31). The Role of Cyclopropyl Phenyl Sulfide in Advanced Organic Synthesis. [Link]

  • Columbia University. SOP FOR STENCH CHEMICALS. Research Safety. [Link]

  • UCLA Department of Chemistry and Biochemistry. Standard Operating Procedures for Using Stench Chemicals. [Link]

  • Wang, Z., et al. (n.d.). Enantioselective Hydrothiolation: Diverging Cyclopropenes Through Ligand Control. PMC. [Link]

  • Organic Chemistry Portal. Synthesis of cyclopropanes. [Link]

  • Li, J., et al. (n.d.). Diastereoselective synthesis of cyclopropyl sulfoxides via hydrosulfenation. PMC. [Link]

  • Li, J., et al. (2025, December 12). Diastereoselective synthesis of cyclopropyl sulfoxides via hydrosulfenation. ResearchGate. [Link]

  • Ollevier, T., et al. (2019, May 27). Synthesis of aryl cyclopropyl sulfides through copper-promoted S-cyclopropylation of thiophenols using cyclopropylboronic acid. PMC - NIH. [Link]

  • University of Rochester. Reagents & Solvents: How to Work with Thiols. Department of Chemistry. [Link]

  • ResearchGate. (2025, January). Enantioselective synthesis of a cyclopropane using sulfide as organocatalyst. [Link]

  • SciSpace. Synthesis of cyclopropane containing natural products. [Link]

  • ResearchGate. Synthesis of cyclopropanes on homoallyl sulfides. [Link]

  • Moon, H. R., et al. (1999). Synthesis of Cyclopropyl-Fused Carbocyclic Nucleosides via the Regioselective Opening of Cyclic Sulfites. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Li, J., et al. (2025, December 12). Diastereoselective synthesis of cyclopropyl sulfoxides via hydrosulfenation. Chemical Science (RSC Publishing). [Link]

  • Silvi, M., et al. (n.d.). Continuous-Flow Synthesis of Arylthio-Cyclopropyl Carbonyl Compounds. MDPI. [Link]

  • Ollevier, T., et al. (2019, May 27). Synthesis of aryl cyclopropyl sulfides through copper-promoted S-cyclopropylation of thiophenols using cyclopropylboronic acid. Beilstein Journals. [Link]

  • Kananavicius, R., et al. (2023, April 27). Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization. MDPI. [Link]

  • PrepChem.com. Synthesis of cyclopentyl phenyl sulfide. [Link]

  • Tanaka, K., et al. (n.d.). A New and Convenient Synthetic Method for Cyclopropyl Phenyl Sulfides. Oxford Academic. [Link]

  • Google Patents. (n.d.).
  • Pastre, J. C., et al. (2015, November 26). Flow Chemistry: Recent Developments in the Synthesis of Pharmaceutical Products. ACS Publications. [Link]

  • Pérez-Aguilar, M. C., et al. (2022, September 8). Catalytic Synthesis of Cyclopropenium Cations with Rh-Carbynoids. ACS Publications. [Link]

  • Almac. From Flow Chemistry in the Lab towards Industrial Implementation on Scale - Case Studies on Continuous API Synthesis. [Link]

  • PubChem. Cyclopropyl phenyl sulfide | C9H10S | CID 123348. [Link]

  • UNC Chemistry Department. Some Items of Interest to Process R&D Chemists and Engineers: Efficient Synthesis of Orphaned Cyclopropanes using Sulfones as Carbene Equivalents. [Link]

Sources

Troubleshooting & Optimization

avoiding ring-opening of the cyclopropyl group during reactions

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a specialized Technical Support Center resource. It addresses the stability of the cyclopropyl moiety—a structural motif with unique steric and electronic properties (approx. 27.5 kcal/mol ring strain)—and provides actionable solutions to prevent its premature ring-opening during synthetic sequences.

Topic: Avoiding Ring-Opening of the Cyclopropyl Group During Reactions Audience: Synthetic Chemists, Process Engineers, Drug Discovery Scientists

The Core Challenge: The "Strain-Reactivity" Paradox

User Query: Why does my cyclopropyl ring open so unpredictably? It survives some harsh conditions but degrades in seemingly mild ones.

Technical Insight: The cyclopropyl group is not just a standard alkane; it possesses significant


-character (the "banana bond" model). The C-C bonds are 

-hybridized, creating a high-energy HOMO that is susceptible to electrophilic attack and radical rearrangement.

Preservation requires managing three specific failure modes:

  • Carbocationic Collapse: Generation of a positive charge adjacent to the ring (cyclopropylcarbinyl cation) leads to immediate rearrangement to a homoallyl system.

  • Radical Clock: A radical on the

    
    -carbon rearranges with a rate constant of 
    
    
    
    .
  • Oxidative Insertion: Transition metals can insert into the strained C-C bond, forming metallacyclobutanes.[1]

Troubleshooting Guide & FAQs

Module A: Acidic & Electrophilic Conditions

Q: I am removing a Boc protecting group with TFA, and my cyclopropyl ring is opening. How do I prevent this?

A: This is a classic "Cyclopropylcarbinyl Cation" issue. If your cyclopropyl ring is adjacent to a potential carbocation center (e.g., a secondary alcohol, an alkene, or a heteroatom leaving group), protonation generates a cation that is stabilized by the "bisected" conformation of the cyclopropyl ring. This stabilization, however, comes at the cost of C-C bond weakening, leading to ring opening.

Diagnostic Check:

  • Is the leaving group or protonation site on the

    
    -carbon?
    
  • Are you using a solvent that stabilizes carbocations (e.g., water, methanol)?

Solution Strategy:

  • Switch Mechanisms (SN1

    
     SN2):  Avoid conditions that allow a discrete carbocation to form. Use non-polar solvents (DCM, Toluene) to destabilize ionic intermediates.
    
  • Scavengers: Add a cation scavenger (e.g., triethylsilane) if the cation is an intermediate you want to reduce immediately, though this is risky.

  • Alternative Deprotection: If removing Boc, switch to Lewis acid conditions that are less ionizing, such as

    
     in DCM, or use TMSOTf/2,6-lutidine which avoids free protons.
    

Visualizing the Failure Mode:

AcidMechanism cluster_0 Acid-Mediated Ring Opening Pathway Start Cyclopropyl-X (Substrate) Cation Cyclopropylcarbinyl Cation (Bisected) Start->Cation Ionization H_plus + H+ Transition Transition State (σ-bond delocalization) Cation->Transition Orbital Overlap Product Homoallyl Cation (Ring Opened) Transition->Product Strain Relief

Caption: The bisected conformation allows the cyclopropyl


-orbitals to overlap with the empty p-orbital, triggering rapid ring expansion.
Module B: Radical Chemistry

Q: I'm doing a reductive dehalogenation with AIBN/Bu3SnH, but I'm isolating open-chain alkenes.

A: You are racing against a "Radical Clock." The rearrangement of the cyclopropylcarbinyl radical to the homoallyl radical is one of the fastest known organic reactions (


 at 25°C). Unless your trapping reaction is faster than this rate, the ring will open.

Data Table: Radical Kinetics

Reaction StepRate Constant (

)
Implication
Ring Opening (Rearrangement)

Extremely Fast. The "Clock."
H-Abstraction (Bu3SnH)

Too slow at standard concentrations.
Oxygen Trapping

Fast enough, but leads to peroxides.

Solution Strategy:

  • Increase Trap Concentration: You cannot easily beat

    
     with standard intermolecular traps. Intramolecular traps (5-exo-trig) are often required.
    
  • Change the Radical Source: Use Samarium Diiodide (

    
    ) at low temperatures (-78°C). 
    
    
    
    often proceeds via a ketyl radical anion or organometallic species that is less prone to rearrangement than a free radical.
  • Substituent Stabilization: If possible, add substituents to the cyclopropyl ring (e.g., phenyl) that stabilize the radical on the ring, making the opening thermodynamically less favorable.

Module C: Transition Metal Catalysis (Cross-Coupling)

Q: My Suzuki coupling on a cyclopropyl bromide yields low conversion and isomeric mixtures.

A: The metal is inserting into the ring. Oxidative addition of Pd(0) into the C-Br bond is desired. However, Pd(0) can also insert into the strained C-C bond of the cyclopropane (forming a palladacyclobutane), or the intermediate cyclopropyl-Pd species can undergo


-hydride elimination if the ring opens.

Protocol: Ring-Preserving Suzuki-Miyaura Coupling Objective: Couple Cyclopropylboronic acid with an Aryl Bromide.

Reagents:

  • Cyclopropylboronic acid (1.2 equiv)

  • Aryl Bromide (1.0 equiv)[2]

  • Catalyst:

    
     (5 mol%)
    
  • Ligand: Tricyclohexylphosphine (

    
    ) or SPhos. Why? Bulky, electron-rich ligands accelerate oxidative addition and, crucially, reductive elimination, minimizing the lifetime of the vulnerable Pd-intermediate.
    
  • Base:

    
     (3.0 equiv)
    
  • Solvent: Toluene/Water (20:1)

Step-by-Step:

  • Degassing (Critical): Charge the reaction vessel with the Aryl Bromide, Boronic Acid, and Base. Cycle vacuum/Argon 3 times. Oxygen promotes radical pathways that open the ring.

  • Catalyst Prep: In a glovebox or under strict Argon flow, add

    
     and Ligand.
    
  • Temperature Control: Heat to 100°C. Note: While counter-intuitive, higher temperatures favor the reductive elimination (coupling) step over the unimolecular decomposition/insertion pathways in this specific catalytic cycle.

  • Monitoring: Monitor by GC-MS. Look for "homoallyl" peaks (M+ mass but different retention time). If observed, lower temperature to 80°C and increase catalyst loading to 10 mol%.

Decision Matrix: Selecting Safe Conditions

Use this logic flow to determine the safety of your proposed reaction conditions.

DecisionMatrix Start Proposed Reaction on Cyclopropyl Substrate Q1 Does it generate a Cation/Radical at α-position? Start->Q1 Branch1_Yes YES Q1->Branch1_Yes Radical/Cation Branch1_No NO Q1->Branch1_No Anionic/Neutral Risk1 HIGH RISK: Use Radical Scavengers or Anionic pathway Branch1_Yes->Risk1 Q2 Is it a Transition Metal Catalyst? Branch1_No->Q2 Branch2_Yes YES Q2->Branch2_Yes Pd/Ni/Pt Branch2_No NO Q2->Branch2_No Risk2 MEDIUM RISK: Use Bulky Ligands Avoid Beta-H Elimination Branch2_Yes->Risk2 Safe LOW RISK: Proceed with standard optimization Branch2_No->Safe

Caption: Logical workflow for predicting cyclopropane ring stability based on reaction intermediates.

Donor-Acceptor (D-A) Cyclopropanes

Special Note: If your cyclopropane has an electron-donating group (e.g., -OR, -Ar) vicinal to an electron-withdrawing group (e.g., -COOR, -CN), the bond between them is highly polarized.

  • Risk: Spontaneous thermal ring opening or nucleophilic attack.

  • Prevention:

    • Avoid Lewis Acids (e.g.,

      
      , 
      
      
      
      ) which coordinate to the acceptor and trigger opening.
    • Keep reaction temperatures below 60°C unless necessary.

    • If functionalizing the donor/acceptor groups, convert them to "neutral" groups (e.g., reduce ester to alcohol) before exposing the molecule to harsh conditions.

References

  • Mechanism of Cyclopropylcarbinyl Rearrangement: Newcomb, M. "Radical Kinetics and Clocks." Encyclopedia of Radicals in Chemistry, Biology and Materials.

  • Transition Metal Catalyzed Cross-Couplings: Charette, A. B., et al. "Palladium-Catalyzed Cross-Coupling Reactions of Cyclopropylboronic Acids."[3] Journal of the American Chemical Society.[4][5]

  • Donor-Acceptor Cyclopropane Stability: Reissig, H.-U., & Zimmer, R. "Donor-Acceptor-Substituted Cyclopropane Derivatives and Their Application in Organic Synthesis." Chemical Reviews.

  • Samarium Diiodide in Cyclopropyl Ketone Reduction: Molander, G. A. "Application of Lanthanide Reagents in Organic Synthesis." Chemical Reviews.

Sources

Technical Support Center: Handling Air-Sensitive Cyclopropyl Phenyl Sulfide Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: CPS-LITH-001 Assigned Specialist: Senior Application Scientist Subject: Troubleshooting


-Lithiation and Handling Protocols

System Overview & Core Directives

Welcome to the technical support hub for Cyclopropyl Phenyl Sulfide (CPS) chemistry. While CPS itself is a stable, albeit malodorous, liquid, its utility in organic synthesis primarily relies on the generation of 1-(phenylthio)cyclopropyllithium .

Critical Distinction:

  • Precursor (CPS): Air-stable, Stench Hazard.

  • Intermediate (Lithiated-CPS): Highly Air/Moisture Sensitive , Pyrophoric potential, Thermally sensitive.

This guide addresses the "Black Box" of the lithiation step, where 90% of experimental failures (low yield, decomposition, ring opening) occur.

Standard Operating Procedures (SOP)

Module A: Reagent Preparation (The "Hardware")

Before initiating the reaction, verify the integrity of your reagents. The lithiated species is a "hard" nucleophile and a strong base; trace moisture is its primary antagonist.

ComponentSpecificationValidation Method
Solvent (THF) Anhydrous, <10 ppm

Karl Fischer titration or Na/Benzophenone still (indicator must be deep blue/purple).
n-Butyllithium Titrated within last 7 daysTitrate using N-pivaloyl-o-toluidine or diphenylacetic acid. Discard if cloudy.
CPS Reagent >98% PurityCheck

H NMR for oxidation products (sulfoxides shift downfield).
Glassware Oven-dried (120°C, >4h)Assemble hot under

or Ar flow. Flame-dry under vacuum is preferred.
Module B: The Critical Workflow ( -Lithiation)

Mechanism: The acidity of the cyclopropyl proton


 to sulfur is enhanced by the polarizability of sulfur and the 

-character of the cyclopropyl ring. However, the resulting carbanion requires cryogenic stabilization to prevent aggregation or degradation.
Step-by-Step Protocol
  • System Purge: Cycle the reaction vessel (Schlenk flask) 3x with Vacuum/Argon.

  • Solvation: Dissolve Cyclopropyl Phenyl Sulfide (1.0 equiv) in THF (

    
     concentration).
    
  • Cryogenic Cooling: Cool the bath to 0°C (Ice/Water).

    • Note: Unlike many organolithiums requiring -78°C, Trost and Cohen demonstrated that lithiation of CPS is often effective at 0°C due to the configurational stability of the cyclopropyl anion [1, 2]. However, -78°C is safer for initial attempts to minimize side reactions.

  • Deprotonation: Add n-BuLi (1.1 equiv) dropwise over 10 minutes.

    • Visual Cue: Solution typically turns light yellow/orange.

  • Incubation: Stir at 0°C for 1–2 hours.

  • Trapping: Add the electrophile (dissolved in anhydrous THF) slowly.

  • Quench: Inverse quench into saturated

    
     is recommended to prevent localized basicity spikes.
    

Visualization of Workflows

Diagram 1: The Inert Atmosphere Manifold (Schlenk Line)

SchlenkSetup GasSource Inert Gas (Ar/N2) Manifold Dual Bank Manifold GasSource->Manifold Input (3-5 psi) VacPump High Vacuum Pump VacPump->Manifold Evacuation Bubbler Oil Bubbler (Positive Pressure Check) Manifold->Bubbler Pressure Relief Flask Reaction Flask (CPS + THF) Manifold->Flask Schlenk Line Tubing Syringe Gas-Tight Syringe (n-BuLi) Syringe->Flask Dropwise Addition (Septum Pierce)

Caption: Standard Schlenk line configuration ensuring positive inert pressure during n-BuLi addition.

Diagram 2: Reaction Pathway & Failure Modes

ReactionPathway Start Cyclopropyl Phenyl Sulfide Lithiation Addition of n-BuLi Start->Lithiation Intermediate 1-Li-Cyclopropyl-SPh (The Reactive Species) Lithiation->Intermediate THF, 0°C Product Product (1-Substituted CPS) Intermediate->Product Trapping w/ E+ Protonation Quenched SM (Reaction Failure) Intermediate->Protonation Wet Solvent Oxidation Sulfoxide/Sulfone (Side Product) Intermediate->Oxidation Air Leak Electrophile Electrophile (E+) Electrophile->Product Moisture Moisture (H2O) Moisture->Protonation Oxygen Oxygen (O2) Oxygen->Oxidation

Caption: Mechanistic pathway highlighting the divergence between successful trapping and oxidative/protic failure modes.

Troubleshooting Guide (FAQ)

Category 1: Yield & Reactivity

Q: I recovered 90% starting material. Did the lithiation fail?

  • Diagnosis: Likely moisture ingress or "dead" n-BuLi.

  • Root Cause: The

    
     of the cyclopropyl proton is high (~30+). If the n-BuLi has degraded to LiOH/LiOR, it is not basic enough to deprotonate.
    
  • Fix: Titrate your n-BuLi. If the titer is good, ensure your THF is <10ppm water. Consider adding TMEDA (1.1 equiv) to break up n-BuLi aggregates and increase kinetic basicity [3].

Q: The reaction mixture turned black/tarry.

  • Diagnosis: Decomposition or Polymerization.

  • Root Cause: Temperature was likely too high during lithiation, or the reaction was left too long before trapping. While CPS anions are stable, impurities can catalyze radical decomposition.

  • Fix: Strict temperature control (0°C). Do not exceed 2 hours of lithiation time.

Category 2: Impurities & Side Reactions

Q: I see a "double addition" product or ring opening.

  • Diagnosis: Electron Transfer (SET) mechanism interference.

  • Root Cause: If using tert-BuLi (too strong/reducing) or if the system contains trace transition metals, you might trigger Single Electron Transfer, leading to cyclopropyl radicals which ring-open rapidly.

  • Fix: Stick to n-BuLi or s-BuLi . Avoid t-BuLi unless specifically required by a variant protocol. Ensure glassware is free of acetone residue (which reacts violently with organolithiums).

Category 3: Post-Reaction Handling

Q: The product smells unbearable. How do I clean the glassware?

  • Diagnosis: Residual thiols/sulfides.[1]

  • Fix: Do not wash initially with acid (creates

    
     gas).
    
    • Soak all glassware in a Bleach (NaOCl) bath for 2 hours. This oxidizes sulfides to odorless sulfoxides/sulfones.

    • Rinse with water, then acetone.

    • Dispose of waste in a designated "Stench/Thiol" waste stream, not general organic waste.

References

  • Trost, B. M. , & Keeley, D. E. (1975). "New synthetic reactions. Secoalkylative approach to grandisol." Journal of Organic Chemistry, 40(13), 2013–2013.

  • Cohen, T. , & Matz, J. R. (1980). "Simple, highly versatile synthesis of cyclopropyl phenyl sulfides." Journal of the American Chemical Society, 102(22), 6900–6903.

  • Reich, H. J. (2013). "Role of HMPA and TMEDA in Organolithium Chemistry." Chemical Reviews, 113(9), 7130–7178.

  • PubChem. (n.d.). "Cyclopropyl phenyl sulfide - Safety Data Sheet." National Library of Medicine.

Disclaimer: This guide is for informational purposes for trained personnel only. Always consult your institution's Chemical Hygiene Plan (CHP) before handling organolithiums.

Sources

byproduct formation in the synthesis of cyclopropyl phenyl sulfide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Byproduct Formation & Process Optimization

Executive Summary

Cyclopropyl phenyl sulfide (CPS) is a critical intermediate in the synthesis of cyclopropyl ketones and complex pharmaceutical scaffolds. Its synthesis, while seemingly straightforward, is plagued by three primary failure modes: oxidative dimerization of the thiol, competitive elimination during cyclization, and acid-catalyzed rearrangement of the strained ring.

This guide provides a root-cause analysis for these impurities, offering self-validating protocols to ensure high purity (>98%) and yield.

Module 1: The Phase-Transfer Cyclization Route (Standard Method)

Most scalable approach: 3-chloropropyl phenyl sulfide cyclization.

Mechanism & Competing Pathways

The reaction relies on an intramolecular nucleophilic substitution (


). However, the precursor (3-chloropropyl phenyl sulfide) is prone to E2 elimination, yielding the isomeric impurity Allyl Phenyl Sulfide .

ReactionPathways Start 3-chloropropyl phenyl sulfide Base Strong Base (NaOH/KOH) Start->Base CPS Cyclopropyl Phenyl Sulfide (Target: Kinetic Product) Base->CPS Intramolecular SN2 (Fast at <50°C) Allyl Allyl Phenyl Sulfide (Impurity: Thermodynamic) Base->Allyl E2 Elimination (Favored at High Temp)

Figure 1: Kinetic competition between cyclization and elimination. High temperatures favor the elimination pathway.

Troubleshooting Guide: Cyclization
SymptomProbable CauseCorrective Action
High Allyl Phenyl Sulfide (>5%) Reaction Temperature too high. Elimination (E2) has a higher activation energy than cyclization.Maintain reaction temperature below 50°C . Use vigorous stirring to enhance PTC efficiency at lower temps.
Low Conversion (<80%) Poisoned Catalyst. Phase transfer catalyst (e.g., TBAB) is degraded or insufficient.Add 0.1 eq. fresh TBAB . Ensure agitation rate is >500 rpm (interfacial surface area is rate-limiting).
Yellow/Orange Coloration Disulfide Formation. Oxidation of thiophenol or hydrolysis of SM followed by oxidation.Degas solvents with

. Add a reducing agent (e.g.,

, 0.05 eq) to the reaction mixture to suppress disulfide.

Module 2: The Carbene Addition Route (Simmons-Smith)

High-precision approach: Phenyl vinyl sulfide +


.
Critical Failure Mode: Zinc Carbenoid Stalling

Sulfur atoms are "soft" Lewis bases and can coordinate to the Zinc carbenoid reagent, sequestering it from the alkene. This requires modifying standard stoichiometry.

Troubleshooting Guide: Carbene Insertion

Q: My reaction stalls at 50% conversion despite standard stoichiometry. Why?

  • A: The sulfide lone pair coordinates to the organozinc species (

    
    ), reducing its reactivity toward the double bond.
    
  • Fix: You must use excess reagent (2.5 – 3.0 equiv) of

    
     and 
    
    
    
    . Do not use the standard 1.1 equiv.

Q: I see a new peak at


 2.1 ppm (singlet) in the NMR. 
  • A: This is likely Methyl Phenyl Sulfide . If the carbenoid is quenched by adventitious water (protonolysis), it transfers a methyl group instead of a methylene.

  • Fix: Ensure all glassware is flame-dried. Use a distinct

    
     line.
    

Module 3: Universal Impurities & Stability

The "Silent Killer": Acid-Catalyzed Rearrangement

Cyclopropyl phenyl sulfide is acid-sensitive. Upon exposure to trace acid (e.g., from unneutralized silica gel or


), the ring opens to form the allyl isomer.

Mechanism:



Prevention Protocol:

  • Workup: Always wash the organic layer with saturated

    
     before drying.
    
  • Chromatography: Pre-treat silica gel with 1%

    
     (Triethylamine) in hexanes to neutralize acidic sites.
    
  • Storage: Store neat at -20°C. Do not store in

    
     for prolonged periods (chloroform generates HCl over time).
    

Analytical Reference: Distinguishing Isomers

The most common error is misidentifying the Allyl impurity as the Product due to similar


 values. You must use 

NMR.[1]

Table 1: NMR Diagnostic Signals (


, 

)
CompoundKey Signal Region (

ppm)
MultiplicityIntegration
Cyclopropyl Phenyl Sulfide 0.6 – 1.1 Multiplets (Ring protons)4H
Allyl Phenyl Sulfide 5.0 – 6.0 Multiplets (Vinylic protons)3H
Phenyl Vinyl Sulfide 5.3 (d), 5.5 (d), 6.5 (dd) ABX System3H
Diphenyl Disulfide 7.4 – 7.6 Aromatics (Shifted downfield)-

Standard Operating Procedure (SOP)

Protocol: Phase-Transfer Synthesis of Cyclopropyl Phenyl Sulfide

Designed to minimize elimination byproducts.

Reagents:

  • 3-chloropropyl phenyl sulfide (1.0 equiv) [1]

  • NaOH (50% w/w aqueous solution, 5.0 equiv)

  • Tetrabutylammonium bromide (TBAB, 0.1 equiv)

  • Toluene (Volume: 5 mL per gram of substrate)

Step-by-Step:

  • Setup: Charge a 3-neck flask with 3-chloropropyl phenyl sulfide, Toluene, and TBAB.

  • Degassing: Sparge the mixture with Nitrogen for 15 minutes (Critical to prevent disulfide formation).

  • Initiation: Add 50% NaOH dropwise while stirring vigorously (>700 RPM). The reaction is biphasic; mass transfer dictates the rate.

  • Temperature Control: Heat the mixture to 45°C . Do not exceed 55°C.

    • Checkpoint: Monitor by TLC (Hexanes). Product

      
      .
      
  • Quench: Once SM is consumed (< 4 hours), pour onto ice/water.

  • Workup: Extract with Ethyl Acetate. Wash combined organics with Sat.

    
      (to remove trace acid) followed by Brine.
    
  • Purification: Distillation is preferred over column chromatography to avoid acid-catalyzed rearrangement on silica.

    • Boiling Point: ~110°C at 12 mmHg [2].

Decision Logic: Troubleshooting Workflow

Troubleshooting Start Impurity Detected CheckNMR Check 1H NMR (0.5 - 6.5 ppm) Start->CheckNMR Vinyl Signals at 5.0 - 6.0 ppm? CheckNMR->Vinyl Aromatic Aromatic shift only (No alkyl peaks)? Vinyl->Aromatic No AllylAction ID: Allyl Phenyl Sulfide Cause: High Temp or Acidic Workup Action: Lower Temp / Buffer Silica Vinyl->AllylAction Yes DisulfideAction ID: Diphenyl Disulfide Cause: Oxidation Action: Degas Solvents / Add NaBH4 Aromatic->DisulfideAction Yes

Figure 2: Rapid diagnostic logic for impurity identification.

References

  • Trost, B. M.; Keeley, D. E.; Arndt, H. C.; Bogdanowicz, M. J. Synthesis of Cyclopropyl Phenyl Sulfide via 3-chloropropyl phenyl sulfide. J. Am. Chem. Soc. 1977, 99, 3080–3087. Link

  • Organic Syntheses, Coll. Vol. 6, p.327 (1988); Vol. 51, p.133 (1971). Preparation of Phenyl Vinyl Sulfide (Precursor). Link

  • Charette, A. B.; Beauchemin, A. Simmons-Smith Cyclopropanation Reaction. Org. React. 2001, 58, 1–415. Link

Sources

Technical Support Center: Troubleshooting Low Conversion Rates in Reactions with Cyclopropyl Phenyl Sulfide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting for low conversion rates encountered in reactions involving cyclopropyl phenyl sulfide. The unique structural and electronic properties of this reagent, characterized by a strained cyclopropyl ring and a sulfur-linked phenyl group, make it a versatile building block in organic synthesis.[1][2] However, these same properties can also lead to specific challenges in achieving high reaction yields.

This resource will guide you through diagnosing and resolving common issues in a logical, question-and-answer format, grounded in mechanistic principles and field-proven insights.

Frequently Asked Questions (FAQs)

Q1: My reaction with cyclopropyl phenyl sulfide is showing low to no conversion. What are the most common initial checks I should perform?

A1: Before delving into complex mechanistic problems, always start with the fundamentals:

  • Reagent Purity: Verify the purity of your cyclopropyl phenyl sulfide. Impurities can inhibit catalysts or participate in side reactions.[1] If the reagent is old or has been improperly stored, consider purification by distillation or column chromatography. Its boiling point is 62-63 °C at 1 mmHg.[3][4]

  • Reagent Stability: Ensure all other reagents, especially catalysts and bases, are active and handled under the appropriate conditions (e.g., inert atmosphere for air-sensitive compounds). Catalyst deactivation is a frequent cause of low conversion.[5]

  • Anhydrous Conditions: Many organometallic reactions are highly sensitive to moisture. Ensure all glassware is oven-dried and solvents are properly dried before use.[6]

Q2: I'm observing the formation of unexpected byproducts. What are the likely side reactions of cyclopropyl phenyl sulfide?

A2: The dual reactivity of cyclopropyl phenyl sulfide, stemming from the sulfur atom and the strained cyclopropyl ring, can lead to several side reactions:[1]

  • Ring-Opening: The strained three-membered ring is susceptible to opening under certain conditions, particularly in the presence of strong acids, bases, or some transition metal catalysts.[1][2][7] This can be initiated by the formation of a charge or radical adjacent to the ring.[2]

  • Oxidation of the Sulfide: The sulfur atom can be oxidized to a sulfoxide or sulfone, especially if oxidizing agents are present or if the reaction is run in the presence of air for extended periods at elevated temperatures.[1][8]

  • C-S Bond Cleavage: Under harsh reductive or certain catalytic conditions, the carbon-sulfur bond can be cleaved.

Q3: Are there specific classes of reactions where low conversion with cyclopropyl phenyl sulfide is a known issue?

A3: Yes, challenges can be more pronounced in certain transformations:

  • Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck): The sulfur atom in cyclopropyl phenyl sulfide can act as a ligand for the palladium catalyst, leading to catalyst inhibition or deactivation.[9] This is a common issue with sulfur-containing compounds in these reactions.

  • Reactions Involving Strong Nucleophiles or Bases: These can potentially lead to ring-opening of the cyclopropyl group.[2]

  • Electrophilic Additions to the Phenyl Ring: The sulfide group is an ortho-, para-directing group, but its deactivating effect can sometimes lead to sluggish reactions.

Troubleshooting Guide: A Symptom-Based Approach

This section provides a structured approach to diagnosing and solving low conversion issues based on the specific symptoms observed in your reaction.

Symptom 1: No Reaction or Very Low Conversion with Starting Material Recovery

If you observe minimal consumption of your starting materials, the issue likely lies with the fundamental reaction setup and activation energy.

Logical Troubleshooting Workflow

A Start: Low Conversion B Check Reagent Purity & Activity A->B Step 1 C Verify Anhydrous Conditions B->C If reagents are pure D Increase Reaction Temperature C->D If conditions are dry E Screen Different Solvents D->E If no improvement F Evaluate Catalyst/Reagent Stoichiometry E->F If still no improvement G Problem Resolved F->G If conversion improves A Start: Byproduct Formation B Identify Byproduct Structure (NMR, MS) A->B C Is it a Ring-Opened Product? B->C D Lower Reaction Temperature C->D Yes F Is it a Sulfide Oxidation Product? C->F No E Use Milder Reagents (Base, Catalyst) D->E H Problem Resolved E->H G Degas Solvents & Use Inert Atmosphere F->G Yes G->H

Caption: Troubleshooting workflow for byproduct formation.

Detailed Analysis and Corrective Actions

1. Cyclopropyl Ring-Opening:

  • The "Why": The high ring strain of the cyclopropyl group makes it susceptible to cleavage, especially under conditions that generate intermediates with adjacent positive charge, negative charge, or radical character. [2][7]For instance, in some nickel-catalyzed reactions, cyclopropyl ketones can undergo ring-opening to form metalladihydropyran intermediates. [10]* Corrective Protocol:

    • Lower the Reaction Temperature: Ring-opening processes often have a higher activation energy than the desired reaction. Running the reaction at a lower temperature can favor the intended transformation. [2] 2. Use Milder Reagents: If using a strong base, switch to a milder, non-nucleophilic base (e.g., from an alkoxide to a carbonate). In reductions, use a less aggressive reducing agent (e.g., NaBH₄ instead of LiAlH₄). [2] 3. Change the Catalyst: If a transition metal is suspected of promoting ring-opening, screen different metals or ligand sets. For example, while some nickel catalysts promote ring-opening, others may not. [10] 2. Oxidation of the Sulfide Moiety:

  • The "Why": The lone pairs on the sulfur atom make it susceptible to oxidation, forming sulfoxides or sulfones. [1]This can be caused by atmospheric oxygen at elevated temperatures or by certain oxidants used in the reaction.

  • Corrective Protocol:

    • Ensure an Inert Atmosphere: Thoroughly degas the solvent and maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction.

    • Use Fresh Solvents: Peroxides in older ether-based solvents can act as oxidants. Always use freshly distilled or inhibitor-free, sparged solvents.

Conclusion

Troubleshooting low conversion rates in reactions with cyclopropyl phenyl sulfide requires a systematic and mechanistically informed approach. By carefully considering the stability of the starting material, the potential for catalyst deactivation by the sulfide, and the possibility of undesired ring-opening or oxidation side reactions, researchers can effectively diagnose and resolve these common issues. Always begin by verifying the quality of your reagents and the integrity of your experimental setup before moving on to optimize reaction parameters such as temperature, solvent, and catalyst system.

References
  • LookChem. (n.d.). Cas 14633-54-6,CYCLOPROPYL PHENYL SULFIDE. Retrieved from [Link]

  • OChem. (2026). The Role of Cyclopropyl Phenyl Sulfide in Advanced Organic Synthesis. Retrieved from [Link]

  • Li, Q., et al. (2024). Diastereoselective synthesis of cyclopropyl sulfoxides via hydrosulfenation. Royal Society of Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). Cyclopropyl phenyl sulfide. Retrieved from [Link]

  • Reddit. (2022). Best solvent for S-alkylation of sodium phenylsulfinate. Retrieved from [Link]

  • Reddit. (2024). Failed suzuki coupling, any suggenstions?. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

  • MDPI. (2022). Computational Design of Radical Recognition Assay with the Possible Application of Cyclopropyl Vinyl Sulfides as Tunable Sensors. Retrieved from [Link]

  • MDPI. (2018). Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. Retrieved from [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. Retrieved from [Link]

  • Nanomaterials Chemistry. (2024). Nano-catalyst [PdCl₂(PhCN)₂] for Efficient Synthesis of Aryl Sulfides via C–S Reaction. Retrieved from [Link]

  • ACS Publications. (2026). Organic Letters Ahead of Print. Retrieved from [Link]

  • Master Organic Chemistry. (2026). Functional Groups In Organic Chemistry. Retrieved from [Link]

  • Oxford Academic. (1982). New and Convenient Synthetic Method for Cyclopropyl Phenyl Sulfides. Retrieved from [Link]

  • Macmillan Group. (2004). The Intramolecular Heck Reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Heck Reaction. Retrieved from [Link]

  • NSF Public Access Repository. (n.d.). Nickel-Catalyzed Reductive Coupling of γ-Metallated Ketones with Unactivated Alkyl Bromides. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). Exploring the chemical space of phenyl sulfide oxidation by automated optimization. Retrieved from [Link]

Sources

Technical Support Center: Improving Diastereoselectivity in Cyclopropyl Sulfoxide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of cyclopropyl sulfoxides. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of stereocontrolled cyclopropanation. Cyclopropyl sulfoxides are a compelling structural motif, merging the metabolic stability and unique conformational rigidity of a cyclopropane ring with the versatile polarity and bioisostery of a sulfoxide group.[1][2] However, the creation of multiple stereocenters during synthesis presents a significant challenge, making the control of diastereoselectivity a critical parameter for success.

This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you overcome common hurdles and optimize your synthetic outcomes.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a direct question-and-answer format.

Q1: I'm getting a low diastereomeric ratio (d.r.) in the cyclopropanation of my chiral vinyl sulfoxide. What are the likely causes and how can I improve the selectivity?

A1: A low diastereomeric ratio is a common issue that typically points to a suboptimal interplay between the substrate, reagent, and reaction conditions. The inherent chirality of the sulfoxide group is a powerful directing tool, but its influence can be either enhanced or undermined by several factors.

Potential Causes & Corrective Actions:

  • Sub-optimal Reagent Choice: The steric bulk and mechanism of the cyclopropanating agent are paramount.

    • Simmons-Smith Reaction: The classical Simmons-Smith reagent (CH₂I₂/Zn-Cu) can be highly effective, especially when a coordinating group (like a nearby hydroxyl) is present to direct the zinc carbenoid.[3] However, with unactivated or simple vinyl sulfoxides, selectivity can be modest. Consider using a modified, more electrophilic reagent like that from the Furukawa (Et₂Zn/CH₂I₂) or Charette (dioxaborolane ligands) protocols, which can offer higher selectivity.[4][5]

    • Corey-Chaykovsky Reaction: For α,β-unsaturated sulfoxides, the choice between a sulfonium ylide (e.g., dimethylsulfonium methylide) and a sulfoxonium ylide (e.g., dimethyloxosulfonium methylide, the Corey-Chaykovsky reagent) is critical. Sulfoxonium ylides are "softer" nucleophiles and generally favor 1,4-conjugate addition, leading to the desired cyclopropane.[6][7] In contrast, more reactive sulfonium ylides can undergo competing 1,2-addition to the sulfoxide-activated carbonyl (if present) or other electrophilic sites, leading to epoxides or other byproducts.[8]

  • Solvent and Temperature Effects: The transition state geometry is highly sensitive to the reaction environment.

    • Solvent Polarity: The polarity and coordinating ability of the solvent can dramatically influence selectivity.[9] In Simmons-Smith type reactions, non-coordinating solvents (e.g., dichloromethane, toluene) often enhance the directing effect of the substrate's chiral group. In contrast, coordinating solvents (e.g., THF, ether) can compete for coordination to the metal center, potentially reducing the diastereoselectivity.[9]

    • Temperature: Lowering the reaction temperature generally favors the transition state with the lowest activation energy, often leading to a higher diastereomeric ratio. Perform a temperature screen (e.g., from 0 °C down to -78 °C) to find the optimal balance between reaction rate and selectivity.

  • Steric and Electronic Properties of the Substrate: The groups attached to the vinyl moiety and the sulfur atom play a significant role. Bulky groups can enhance facial selectivity by creating a more biased steric environment.

Troubleshooting Workflow Diagram

G start Low Diastereomeric Ratio (d.r.) reagent Step 1: Evaluate Reagent - Simmons-Smith? - Corey-Chaykovsky? start->reagent ss_mod Try Modified S-S Reagent (e.g., Et₂Zn, Charette ligand) reagent->ss_mod Simmons-Smith cc_mod Switch Ylide Type (Sulfonium vs. Sulfoxonium) reagent->cc_mod Corey-Chaykovsky conditions Step 2: Optimize Conditions - Temperature Screen - Solvent Screen temp_mod Lower Reaction Temperature (e.g., -40°C to -78°C) conditions->temp_mod solvent_mod Switch to Non-Coordinating Solvent (e.g., DCM, Toluene) conditions->solvent_mod substrate Step 3: Analyze Substrate - Steric Hindrance - Electronic Effects end Improved Diastereoselectivity substrate->end ss_mod->conditions cc_mod->conditions temp_mod->substrate solvent_mod->substrate

Caption: Troubleshooting flowchart for low diastereoselectivity.

Q2: My diastereoselectivity is inconsistent between batches. What should I investigate?

A2: Batch-to-batch inconsistency is a frustrating problem that almost always points to subtle variations in reaction setup or reagent quality.

Key Areas to Scrutinize:

  • Reagent Purity and Titration: Organometallic reagents like Et₂Zn or strong bases like n-BuLi (used for ylide generation) are highly sensitive to air and moisture. Ensure you are using freshly purchased or recently titrated reagents. An unquantified drop in molarity will alter reaction kinetics and stoichiometry, impacting selectivity.

  • Strictly Anhydrous Conditions: Water can react with organometallic reagents and bases, quenching them and generating side products. Ensure all glassware is oven- or flame-dried and the reaction is run under a positive pressure of an inert atmosphere (Argon or Nitrogen). Solvents should be passed through a purification system or freshly distilled from an appropriate drying agent.

  • Precise Temperature Control: Maintaining a consistent internal reaction temperature is crucial. A difference of 5-10 °C between batches, especially at low temperatures, can be enough to alter the d.r. Use a cryostat or a well-insulated bath and monitor the internal temperature, not just the bath temperature.

  • Rate of Addition: For reactions involving the slow addition of a reagent, ensure the rate is identical between batches. A calibrated syringe pump is highly recommended for reproducibility over manual addition.

Q3: The Corey-Chaykovsky reaction with my α,β-unsaturated sulfoxide is giving the epoxide instead of the cyclopropane. Why is this happening and how can I favor cyclopropanation?

A3: This is a classic problem of competing 1,2- versus 1,4-addition pathways and is directly related to the type of sulfur ylide you are using.[6][8]

  • The Cause: You are likely using a dimethylsulfonium methylide (Me₂S⁺-CH₂⁻). This is a highly reactive, "hard" nucleophile that kinetically favors rapid, often irreversible, 1,2-addition to the most electrophilic site—typically a carbonyl group—to form an epoxide.[7]

  • The Solution: You must use a dimethyloxosulfonium methylide (Me₂S(O)⁺-CH₂⁻), also known as the Corey-Chaykovsky Reagent. This ylide is resonance-stabilized, making it a "softer" and less reactive nucleophile.[7][8] Its addition to an enone system is typically reversible. The thermodynamically favored pathway is the 1,4-Michael addition to the β-carbon of the alkene, which, after intramolecular ring closure, yields the desired cyclopropane.[6]

ReagentTypical PrecursorFavored AdditionProduct with Enone
Dimethylsulfonium methylideTrimethylsulfonium iodide1,2-Addition (Kinetic)Epoxide
Dimethyloxosulfonium methylideTrimethylsulfoxonium iodide1,4-Addition (Thermodynamic)Cyclopropane

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle governing diastereoselectivity in the cyclopropanation of chiral vinyl sulfoxides?

A1: The primary controlling factor is substrate-controlled asymmetric induction , where the existing stereocenter at the sulfur atom dictates the facial selectivity of the reaction. The sulfoxide group acts as a chiral directing group through steric hindrance.

The generally accepted model involves the substrate adopting a low-energy conformation where the bulky aryl or alkyl group attached to the sulfur atom blocks one face of the vinyl double bond. The cyclopropanating agent then preferentially attacks from the less sterically encumbered face. The oxygen atom of the sulfoxide typically orients itself away from the double bond to minimize dipole-dipole repulsion.[9]

Mechanistic Model of Sulfoxide-Directed Cyclopropanation

Caption: Steric model for diastereoselective cyclopropanation.

In this model, the bulky R group (e.g., p-tolyl) on the sulfoxide effectively shields the top face of the alkene. Consequently, the cyclopropanating reagent (e.g., Simmons-Smith carbenoid) is forced to approach from the less hindered bottom face, leading to the formation of a single major diastereomer.[9]

Q2: Which method offers the highest potential for diastereoselectivity: substrate-controlled, auxiliary-controlled, or catalyst-controlled?

A2: Each approach has its merits, and the "best" method depends heavily on the specific substrate and desired product.

  • Substrate-Controlled: This is the most direct method when you start with a chiral sulfoxide. It can provide excellent diastereoselectivity (>20:1 d.r. has been reported) if the steric bias is significant.[10] Its main advantage is atom economy and simplicity, as no external chiral source is needed.

  • Auxiliary-Controlled: This involves temporarily attaching a chiral auxiliary to an achiral substrate to direct a reaction, followed by its removal.[11] For example, an α,β-unsaturated aldehyde could be reacted with an Evans auxiliary, followed by cyclopropanation and auxiliary cleavage.[12][13] This is a powerful and reliable strategy, often giving very high selectivity, but it requires extra synthetic steps (attachment and removal), which can lower the overall yield.

  • Catalyst-Controlled: This is the most modern and versatile approach. It uses a chiral catalyst (e.g., a rhodium or cobalt complex with a chiral ligand) to create a chiral environment around the reactants.[14][15][16] This method can provide high enantio- and diastereoselectivity from simple achiral starting materials. Its key advantage is that only a small amount of the chiral source is needed, making it highly efficient and scalable. Recent advances have shown that chiral-at-metal Rh(III) complexes can catalyze the cyclization of vinyl sulfoxonium ylides with excellent d.r. (>20:1) and enantiomeric excess (ee).[14]

Summary: For synthesizing a specific diastereomer of a chiral sulfoxide, substrate control is often the most straightforward. For creating chiral cyclopropanes from achiral precursors, catalyst-controlled methods are generally the most powerful and efficient.

Q3: Can you provide a general protocol for a highly diastereoselective Corey-Chaykovsky cyclopropanation?

A3: Certainly. The following protocol is a generalized procedure for the diastereoselective cyclopropanation of an α,β-unsaturated sulfoxide using dimethyloxosulfonium methylide.

Experimental Protocol

Protocol 1: Diastereoselective Corey-Chaykovsky Cyclopropanation

This protocol describes the formation and reaction of dimethyloxosulfonium methylide with a chiral p-tolyl vinyl sulfoxide for the synthesis of the corresponding cyclopropyl sulfoxide.

Materials:

  • Trimethylsulfoxonium iodide (Me₃SOX I)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Anhydrous Tetrahydrofuran (THF)

  • Chiral p-tolyl vinyl sulfoxide (Substrate)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Ylide Preparation: a. To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add sodium hydride (1.2 equivalents). b. Wash the NaH three times with anhydrous hexanes under nitrogen to remove the mineral oil, then carefully decant the hexanes. c. Add anhydrous DMSO (approx. 0.2 M relative to NaH) via syringe. d. Stir the suspension and add trimethylsulfoxonium iodide (1.2 equivalents) portion-wise at room temperature. e. Heat the mixture to 50 °C for 1 hour or until hydrogen gas evolution ceases and the solution becomes clear and homogenous. This is the ylide solution. f. Cool the ylide solution to room temperature.

  • Cyclopropanation Reaction: a. In a separate flame-dried flask under nitrogen, dissolve the chiral p-tolyl vinyl sulfoxide (1.0 equivalent) in anhydrous THF (to make a ~0.1 M solution). b. Cool the substrate solution to 0 °C using an ice bath. c. Slowly add the pre-formed ylide solution (1.1 equivalents) dropwise to the substrate solution over 20-30 minutes, ensuring the internal temperature does not exceed 5 °C. d. After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. e. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification: a. Upon completion, cautiously quench the reaction by slowly adding it to a stirred solution of saturated aqueous NH₄Cl at 0 °C. b. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of aqueous layer). c. Combine the organic layers, wash with water, then with brine. d. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. e. Purify the crude product by flash column chromatography on silica gel to isolate the major diastereomer.

  • Analysis: a. Characterize the product using ¹H NMR, ¹³C NMR, and HRMS. b. Determine the diastereomeric ratio (d.r.) by ¹H NMR analysis of the crude reaction mixture, focusing on well-resolved signals corresponding to each diastereomer.

References
  • Yuwen, L., Tang, J., Qi, Y., et al. (2025). Diastereoselective synthesis of cyclopropyl sulfoxides via hydrosulfenation. Chemical Science. [Link][1][2][10]

  • Yuwen, L., Tang, J., Qi, Y., et al. (2025). Diastereoselective synthesis of cyclopropyl sulfoxides via hydrosulfenation. PubMed. [Link][17]

  • Yuwen, L., Tang, J., Qi, Y., et al. (2025). Diastereoselective synthesis of cyclopropyl sulfoxides via hydrosulfenation. ResearchGate. [Link]

  • Johnson, A. W., Corey, E. J., & Chaykovsky, M. (1961). Johnson–Corey–Chaykovsky reaction. Wikipedia. [Link][6]

  • Pian, J., Chen, Q., Luo, Y., et al. (2022). Asymmetric Synthesis of Chiral Cyclopropanes from Vinyl Sulfoxonium Ylides Catalyzed by a Chiral-at-Metal Rh(III) Complex. Organic Letters. [Link][14]

  • Lebel, H., Marcoux, J.-F., Molinaro, C., & Charette, A. B. (2003). Stereoselective Cyclopropanation Reactions. Chemical Reviews. [Link][9]

  • Yu, H., & Zhang, L. (2011). Density Functional Theory Study of the Mechanism and Origins of Stereoselectivity in the Asymmetric Simmons-Smith Cyclopropanation With Charette Chiral Dioxaborolane Ligand. PubMed. [Link][4]

  • Various Authors. (N/A). Chiral auxiliary. Wikipedia. [Link][11]

  • Organic Chemistry Portal. (N/A). Corey-Chaykovsky Reaction. Organic Chemistry Portal. [Link][7]

  • Pian, J., Chen, Q., Luo, Y., et al. (2022). Asymmetric Synthesis of Chiral Cyclopropanes from Sulfoxonium Ylides Catalyzed by a Chiral-at-Metal Rh(III) Complex. Organic Chemistry Portal. [Link][15]

  • Arnold, J. S., & Toste, F. D. (2023). Catalytic Asymmetric Cyclopropanations with Nonstabilized Carbenes. Journal of the American Chemical Society. [Link][16]

  • Organic Chemistry Portal. (N/A). Simmons-Smith Reaction. Organic Chemistry Portal. [Link][5]

  • Various Authors. (N/A). Simmons–Smith reaction. Wikipedia. [Link][3]

  • Aggarwal, V. K., & Richardson, J. (2003). A novel strategy for the asymmetric synthesis of chiral cyclopropane carboxaldehydes. Chemical Communications. [Link][18]

  • Gais, H.-J., & Lattrell, R. (2022). Asymmetric Cyclopropanation and Epoxidation via a Catalytically Formed Chiral Auxiliary. Angewandte Chemie International Edition. [Link][19]

  • Aggarwal, V. K., & Richardson, J. (2003). A temporary stereocentre approach for the asymmetric synthesis of chiral cyclopropane-carboxaldehydes. Organic & Biomolecular Chemistry. [Link][12]

  • Various Authors. (N/A). Chiral Auxiliaries in Asymmetric Synthesis. ResearchGate. [Link][13]

  • Asymmetric Cyclopropanation. Wiley-VCH. [Link][20]

Sources

reaction optimization for the oxidation of phenyl sulfides in flow

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reaction Optimization for the Oxidation of Phenyl Sulfides

Status: Online Operator: Senior Application Scientist Case ID: OX-SUL-FLOW-001

Triage: Diagnostic Decision Tree

Before altering your setup, identify your primary failure mode. Use the logic flow below to navigate to the correct troubleshooting module.

OptimizationLogic Start Start: What is the issue? Issue Identify Failure Mode Start->Issue Selectivity Selectivity Issue (Sulfone vs. Sulfoxide) Issue->Selectivity Mixture of products Conversion Low Conversion (Unreacted Sulfide) Issue->Conversion Starting material remains Stability Pressure/Clogging (System Instability) Issue->Stability High BPR / Leaks Sel_Check Check Stoichiometry & Temp Control Selectivity->Sel_Check Conv_Check Check Mixing (Re) & Residence Time Conversion->Conv_Check Stab_Check Check Solubility & Quench Protocol Stability->Stab_Check Sol1 Go to Module 1 Sel_Check->Sol1 Sol2 Go to Module 2 Conv_Check->Sol2 Sol3 Go to Module 3 Stab_Check->Sol3

Figure 1: Diagnostic logic flow for sulfide oxidation troubleshooting.

Module 1: Selectivity Optimization (The "Over-Oxidation" Trap)

Problem: You are targeting the Sulfoxide (


), but you are observing significant formation of the Sulfone  (

).

Scientific Context: The oxidation of sulfides is a two-step electrophilic process. The first oxidation (


) is generally faster than the second (

) because the sulfide sulfur is more nucleophilic than the sulfoxide sulfur. However, in flow, "hotspots" caused by poor mixing or thermal runaway can locally accelerate

, leading to over-oxidation even if the bulk stoichiometry is correct.

Troubleshooting Q&A:

Q: I am using 1.0 equivalent of oxidant. Why is sulfone forming?

  • A: Localized excess of oxidant. In a laminar flow regime (common in microreactors), the oxidant and substrate diffuse into each other. At the interface, the oxidant concentration is high relative to the sulfide.

  • Solution:

    • Increase Mixing Efficiency: Use a static mixer or increase flow rate to achieve a Reynolds number (

      
      ) > 100 (if possible) or induce chaotic advection.
      
    • Active Cooling: The reaction is exothermic. Higher temperatures decrease the selectivity ratio (

      
      ). Ensure your reactor is actively cooled (0 °C to 20 °C), not just ambient.
      
    • Solvent Switch: Switch to HFIP (1,1,1,3,3,3-Hexafluoroisopropanol) . HFIP activates hydrogen peroxide via hydrogen bonding, significantly accelerating

      
       while suppressing 
      
      
      
      due to the reduced nucleophilicity of the sulfoxide in this solvent [1].

Q: Can I just reduce the residence time?

  • A: Yes, but it is a blunt instrument.

  • Protocol: Perform a "Residence Time Sweep." Run the reaction at 1.0 equiv oxidant at 1 min, 2 min, and 5 min residence times. Analyze the ratio of Sulfide:Sulfoxide:Sulfone. Plotting this will reveal the "Sweet Spot" where sulfide is consumed but sulfone has not yet formed.

Module 2: Reactor Stability & Clogging

Problem: The system pressure (Back Pressure Regulator - BPR) is creeping up, or the reactor clogs completely.

Scientific Context: Many standard batch oxidants are unsuitable for flow. mCPBA (meta-chloroperoxybenzoic acid) is the primary offender. As it oxidizes the sulfide, it reduces to m-chlorobenzoic acid, which is highly insoluble in common non-polar solvents (DCM, Toluene) and precipitates instantly, causing catastrophic clogging [2].

Troubleshooting Q&A:

Q: I am using mCPBA in DCM and the reactor clogged. How do I fix this?

  • A: Stop using mCPBA in flow unless you have a specific solubility strategy.

  • Immediate Fix: Flush the reactor with a polar solvent (Methanol or Acetone) or a basic aqueous solution (

    
    ) to dissolve the acid byproduct.
    
  • Long-term Solution: Switch to Hydrogen Peroxide (

    
    ) . The byproduct is water, which poses no clogging risk. If you must use mCPBA, use a solvent mixture like DCM:MeOH (9:1) to keep the byproduct in solution, though this may affect reaction kinetics.
    

Q: I see gas bubbles forming in the line. Is this normal?

  • A: This is likely oxygen gas from the decomposition of

    
     (disproportionation: 
    
    
    
    ).
  • Risk: Gas slugs reduce the residence time (liquid moves faster) and ruin heat transfer.

  • Solution: Apply specific back pressure. If you are operating at 60 °C, ensure the BPR is set to at least 4-5 bar (approx 60-75 psi) to keep gases solubilized or compressed.

Module 3: Experimental Protocol (Self-Validating System)

Objective: Selective Oxidation of Thioanisole to Methyl Phenyl Sulfoxide. Method:


 in HFIP (Green & Selective).

Reagents:

  • Feed A: Thioanisole (0.5 M) in HFIP (or HFIP/Acetonitrile 1:4 mix for cost reduction).

  • Feed B: 30% aq.[1]

    
     (diluted to 0.55 M in the same solvent).
    

Hardware Setup:

FlowSetup PumpA Pump A (Sulfide) Mixer T-Mixer (High Shear) PumpA->Mixer PumpB Pump B (Oxidant) PumpB->Mixer Reactor Reactor Coil (PFA, 5-10 mL) Temp: 25°C Mixer->Reactor Quench Quench Inlet (Na2SO3) Reactor->Quench BPR BPR (40 psi) Quench->BPR Collect Collection BPR->Collect

Figure 2: Recommended flow setup for homogeneous sulfide oxidation.

Step-by-Step Procedure:

  • System Priming: Flush the entire system with the reaction solvent (HFIP/MeCN) to remove air and establish a stable baseline pressure.

  • Stoichiometry Check: Set flow rates to achieve a 1.1 : 1.0 ratio of Oxidant : Sulfide.

    • Example: If Feed A is 1.0 mL/min, Feed B should be 1.0 mL/min (assuming concentrations above).

  • Steady State Validation (Crucial Step):

    • Start pumping reagents.

    • Do NOT collect the output immediately.

    • Wait for 3 Reactor Volumes to pass. (e.g., If reactor is 10 mL and total flow is 2 mL/min, wait 15 minutes).

    • Why? Dispersion effects mean the first output is not representative of the steady state.

  • In-Process Control (IPC):

    • Collect a 100 µL aliquot.

    • Quench immediately into saturated aq.

      
       (destroys excess peroxide) and extract with EtOAc.
      
    • Run TLC or HPLC.

    • Success Criteria: Sulfide < 5%, Sulfone < 2%.

  • Quenching: For the bulk run, direct the output into a stirred vessel containing saturated

    
    . This prevents "reaction in the flask" (post-reactor oxidation).
    
Summary of Optimization Parameters
ParameterSulfoxide Target (Selective)Sulfone Target (Exhaustive)
Oxidant Equiv. 1.0 – 1.12.5 – 3.0
Temperature 0 °C – 25 °C50 °C – 80 °C
Solvent System HFIP or EtOHAcetic Acid or MeCN + Acid Cat.
Residence Time Short (1 – 5 min)Long (10 – 30 min)
Catalyst None (if HFIP used)

or Amberlyst 15
References
  • Colomer, I., et al. (2017). Hexafluoroisopropanol as a highly versatile solvent in flow chemistry. European Journal of Organic Chemistry.[2][3]

  • Noël, T., et al. (2011). Unclogging the problems of flow chemistry. Chemical Science Blog (RSC).

  • Silva, F., et al. (2018).[2] Selective Oxidation of Sulfides in Flow Chemistry. European Journal of Organic Chemistry.[2][3]

  • Voutyritsa, E., et al. (2017).[4] Organocatalytic Oxidation of Sulfides to Sulfoxides and Sulfones. Synthesis.[1][5][6][7][8][9][10]

Sources

Technical Support Center: Cyclopropyl Phenyl Sulfide (CPS) Stability Guide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the stability profile of Cyclopropyl Phenyl Sulfide (CPS) under acidic conditions. It is designed for researchers observing unexpected decomposition, yield loss, or side reactions when subjecting CPS to acidic environments.

Reagent: Cyclopropyl Phenyl Sulfide (CAS: 14633-54-6) Chemical Class: Strained Thioether Primary Instability Factor: Acid-Catalyzed Ring Opening & Sulfur Protonation

Executive Summary: The "Masked" Reactivity

Cyclopropyl Phenyl Sulfide is a valuable synthetic building block often used as a "masked" carbonyl or a precursor for spiroannulation. While it exhibits robust stability under basic and nucleophilic conditions (allowing for lithiation and alkylation), it is inherently labile to Brønsted and Lewis acids .

The high ring strain (~27.5 kcal/mol) combined with the electron-donating capability of the sulfur atom creates a system primed for ring opening upon protonation or coordination. In acidic media, CPS does not behave as a passive spectator; it acts as a reactive electrophile.

Troubleshooting Guide (Q&A)

Issue 1: "My starting material disappeared during an acidic workup (HCl/H₂SO₄), but I didn't isolate the expected product."

Diagnosis: Acid-Catalyzed Hydrolytic Ring Opening. The Science: Under aqueous acidic conditions, the sulfur atom is protonated, converting it into a sulfonium-like species. This activates the adjacent cyclopropyl ring. Water (or the counter-ion) acts as a nucleophile, attacking the ring to relieve strain.

  • Outcome: You likely formed 3-(phenylthio)-1-propanol (if water was the nucleophile) or a 3-halopropyl phenyl sulfide (if HCl/HBr was used). These linear chains are often oils that may be lost during extraction or mistaken for solvent impurities.

Corrective Action:

  • Immediate: Switch to a neutral or basic quench . Use Saturated NH₄Cl (mildly acidic but usually tolerated at low temp) or Saturated NaHCO₃.

  • Protocol: Avoid strong mineral acid washes (1M HCl) to remove amines if CPS is present. Use an extractive workup that keeps the pH > 4.

Issue 2: "Reaction with a Lewis Acid catalyst (TiCl₄, BF₃·OEt₂) turned the solution black/tarry."

Diagnosis: Lewis Acid-Induced Polymerization or Complexation. The Science: The sulfur atom in CPS is a "soft" Lewis base. It coordinates strongly to "soft" or "borderline" Lewis acids.

  • Coordination: The Lewis Acid (LA) binds to the Sulfur lone pair.

  • Activation: This weakens the C-S bond and increases ring strain.

  • Decomposition: The activated ring undergoes nucleophilic attack by the solvent or self-polymerizes via cationic mechanisms.

Corrective Action:

  • Optimization: If a Lewis Acid is required for another transformation (e.g., carbonyl activation), use a harder Lewis Acid (like AlCl₃ or bulky organoaluminum species) that has less affinity for sulfur, or lower the temperature to -78 °C.

  • Stoichiometry: Ensure you are not using a large excess of LA, which promotes intermolecular decomposition.

Issue 3: "I see a new spot on TLC after using silica gel chromatography."

Diagnosis: On-Column Acidolysis. The Science: Commercial silica gel is slightly acidic (pH 4–5). For highly sensitive cyclopropyl sulfides, the retention time on the column is long enough to catalyze surface-mediated ring opening or hydration.

Corrective Action:

  • Pre-treatment: Neutralize the silica gel by flushing the column with 1% Triethylamine (Et₃N) in hexanes before loading your sample.

  • Eluent: Add 0.5% Et₃N to your mobile phase to maintain a basic environment throughout the purification.

Mechanistic Visualization

The following diagram illustrates the failure mode of CPS in acidic media (HCl/H₂O).

CPS_Acid_Decomposition CPS Cyclopropyl Phenyl Sulfide (Strained, Neutral) Protonation Protonation of Sulfur (Reversible Fast Step) CPS->Protonation + H+ (Acid) Activated Activated Sulfonium Species (Highly Electrophilic) Protonation->Activated S-H bond forms Transition Nucleophilic Attack (Ring Strain Relief) Activated->Transition + H2O (Nu) Product 3-(Phenylthio)-1-propanol (Linear, Stable) Transition->Product Ring Opening

Figure 1: Mechanism of acid-catalyzed ring opening. The protonated sulfur activates the cyclopropyl ring, facilitating nucleophilic attack by water and irreversible ring opening.

Experimental Protocols

Protocol A: Rapid Acid-Stability Screen (NMR)

Use this protocol to determine if your specific acidic conditions are safe for CPS.

  • Preparation: Dissolve 10 mg of Cyclopropyl Phenyl Sulfide in 0.6 mL of CDCl₃ (ensure solvent is not acidic; filter through basic alumina if unsure).

  • Baseline Scan: Acquire a ¹H NMR spectrum (t=0). Note the characteristic cyclopropyl protons (multiplets at δ 0.5–1.2 ppm).

  • Acid Challenge: Add 10 µL of the acid (e.g., TFA, AcOH, or dilute HCl). Shake vigorously.

  • Monitoring: Acquire spectra at t=5 min, 1 hr, and 4 hr.

  • Analysis:

    • Stable: Cyclopropyl peaks remain unchanged.

    • Unstable: Disappearance of high-field cyclopropyl signals and appearance of triplets at δ ~2.5–3.5 ppm (indicative of methylene protons in a linear propyl chain).

Protocol B: Safe Workup for CPS Reactions

Standard Operating Procedure to maximize recovery.

StepActionRationale
1. Quench Pour reaction mixture into 50% Saturated NaHCO₃ at 0 °C.Neutralizes any residual acid immediately upon contact.
2. Extraction Extract with Et₂O or EtOAc.Standard organic extraction.
3. Wash Wash organic layer with Brine (NaCl) .Do NOT use 1M HCl or acidic buffers.
4. Drying Dry over Na₂SO₄ (Sodium Sulfate).Avoid MgSO₄ if it is known to be slightly acidic/Lewis acidic for extremely sensitive substrates (rare, but Na₂SO₄ is safer).
5. Concentration Rotary evaporate at < 40 °C.Minimize thermal stress.

Decision Matrix: Acid Selection

When designing a synthesis involving CPS, use this matrix to select compatible reagents.

Acid_Compatibility Start Need to use Acid with CPS? Type Acid Type? Start->Type Bronsted Brønsted Acid Type->Bronsted Lewis Lewis Acid Type->Lewis Weak Weak (AcOH, pH > 4) Bronsted->Weak Strong Strong (HCl, TFA, pH < 2) Bronsted->Strong Soft Soft/Thiophilic (TiCl4, Hg2+, Pd2+) Lewis->Soft Hard Hard/Bulky (BF3*OEt2, AlCl3) Lewis->Hard Result1 Generally Stable Monitor Temp Weak->Result1 Result2 HIGH RISK Ring Opening Likely Strong->Result2 Result3 Complexation/Decomp Avoid if possible Soft->Result3 Result4 Use Low Temp (-78°C) Short Reaction Time Hard->Result4

Figure 2: Compatibility decision tree. Red paths indicate high risk of substrate loss.

References

  • Trost, B. M.; Keeley, D. E.; Arndt, H. C.; Rigby, J. H.; Bogdanowicz, M. J. (1977). "New synthetic reactions. Cyclopropyl phenyl sulfide as a synthetic building block."[1][2] Journal of the American Chemical Society, 99(9), 3080–3087.

  • Cohen, T.; Matz, J. R. (1980). "Ring opening of cyclopropyl phenyl sulfides." Journal of the American Chemical Society, 102(22), 6900–6903.

  • Kulinkovich, O. G. (2003). "Substituted cyclopropanols in the synthesis of functionalized organic compounds." Chemical Reviews, 103(7), 2597–2632.

  • Wong, H. N. C.; Hon, M. Y.; Tse, C. W.; Yip, Y. C.; Tanko, J.; Hudlicky, T. (1989). "Use of cyclopropanes in organic synthesis." Chemical Reviews, 89(1), 165–198.

Sources

analytical methods for monitoring cyclopropyl phenyl sulfide reaction progress

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Organosulfur Methodologies. This guide is engineered for researchers utilizing Cyclopropyl Phenyl Sulfide (CPPS) as a mechanistic probe or synthetic intermediate (e.g., in Julia-Lythgoe olefinations or as a cyclopropanone equivalent).

The following protocols are designed to be self-validating , ensuring that you can distinguish between reaction success, starting material stagnation, and product degradation.

Module 1: Chromatographic Monitoring (HPLC & GC)

Objective: Quantifiable separation of CPPS from its oxidized derivatives (sulfoxides/sulfones) or ring-opened byproducts.

High-Performance Liquid Chromatography (HPLC)

The Gold Standard for Oxidation Monitoring

Because sulfides are prone to oxidation and cyclopropyl rings to acid-catalyzed opening, HPLC is preferred over GC to avoid thermal degradation during analysis.[1]

Standard Protocol (Reverse Phase):

  • Column: C18 (e.g., Agilent Zorbax Eclipse XDB or equivalent), 5 µm, 4.6 x 150 mm.[2]

  • Mobile Phase A: Water + 0.1% Formic Acid (buffer prevents peak tailing common with sulfur).[1]

  • Mobile Phase B: Acetonitrile (MeCN).[1][3]

  • Flow Rate: 1.0 mL/min.[1][4]

  • Detection: UV at 254 nm (Phenyl chromophore).[1]

Gradient Table:

Time (min) % Mobile Phase B Event
0.0 30% Injection
10.0 90% Linear Ramp (Elute Sulfide)
12.0 90% Wash

| 12.1 | 30% | Re-equilibration |

Data Interpretation (Elution Order on C18):

  • Sulfoxide (Ph-S(=O)-cPr): Earliest Elution. (Most polar due to strong dipole).[1]

  • Sulfone (Ph-SO₂-cPr): Intermediate Elution.

  • Sulfide (Ph-S-cPr): Late Elution. (Highly lipophilic).[1]

Technical Insight: If you observe a "split" peak for the sulfoxide intermediate, do not panic. The sulfur atom in sulfoxides is a chiral center.[1] If your cyclopropyl ring possesses other chiral centers, you are observing diastereomers.[1] If not, and you are using a chiral column, you are seeing enantiomers.[1] On a standard C18, it should appear as a single peak unless restricted rotation occurs.[1]

Gas Chromatography (GC-MS)

The Rapid Check for Volatiles

Warning: Sulfoxides are thermally unstable. They can undergo elimination (similar to a Cope elimination) in a hot injector port, leading to false positives for alkene formation.

Optimized Parameters:

  • Inlet Temperature: < 200°C (Critical to prevent degradation).

  • Column: DB-5ms or HP-5 (Non-polar).

  • Carrier: Helium, 1.0 mL/min constant flow.[1]

  • Oven Program: 60°C (hold 1 min) → 20°C/min → 250°C.

Fragmentation Fingerprint (EI Source):

  • Parent Ion: m/z ~150 (Sulfide).[1]

  • Base Peak: Often m/z 110 (Thiophenol radical cation, PhSH⁺) or m/z 77 (Phenyl).

  • Diagnostic Loss: Look for M-41 (Loss of cyclopropyl radical) or M-33 (Loss of SH).

Module 2: Spectroscopic Validation (NMR)

Objective: Confirming the integrity of the cyclopropyl ring. Why this matters: The cyclopropyl ring is highly strained (~27 kcal/mol). Acidic conditions or radical pathways can inadvertently open the ring to form linear allyl sulfides or propenyl sulfides.[1]

The "High-Field Check" (1H NMR in CDCl₃): To validate that your product is still a cyclopropane, zoom into the 0.5 ppm – 1.5 ppm region.

Proton TypeChemical Shift (δ)MultiplicityDiagnostic Value
Cyclopropyl CH₂ 0.6 – 1.1 ppmMultiplet (m)Pass: Distinctive high-field signals present.
Cyclopropyl CH-S 1.9 – 2.3 ppmMultiplet (m)Shift: Moves downfield (~2.5-3.0 ppm) upon oxidation to sulfoxide.
Aromatic Ph 7.1 – 7.5 ppmMultiplet (m)Reference: Use as internal integration standard.[1]
Olefinic CH 5.0 – 6.5 ppmDoublet/MultipletFail: Indicates ring opening (allyl/vinyl formation).[1]

Self-Validating Step: Integrate the aromatic region (5H) against the high-field region (4H). If the ratio deviates significantly from 5:4, you have likely opened the ring or have substantial impurities.

Module 3: Reaction-Specific Workflows

Workflow: Monitoring Oxidation (Sulfide → Sulfone)

Common Reagents: mCPBA, Oxone, or H₂O₂.

This is a two-step oxidation.[1] The intermediate sulfoxide forms quickly, while the second oxidation to sulfone is slower.

OxidationMonitoring start Reaction Mixture tlc TLC Analysis (Stain: KMnO4) start->tlc decision Spot Status? tlc->decision sulfide High Rf Spot (Sulfide) decision->sulfide Start sulfoxide Low Rf Spot (Sulfoxide) decision->sulfoxide Middle sulfone Med Rf Spot (Sulfone) decision->sulfone End action_wait Continue Rxn sulfide->action_wait sulfoxide->action_wait If Target=Sulfone action_stop Quench & Isolate sulfone->action_stop

Figure 1: Decision logic for monitoring oxidation progress via TLC. Note that sulfoxides are often the most polar species.

Workflow: Monitoring Lithiation (α-Deprotonation)

Reagents: n-BuLi / THF / -78°C.

CPPS can be lithiated at the position alpha to the sulfur. This species is unstable at room temperature.[1]

The Deuterium Quench Test:

  • Take a 0.1 mL aliquot of the reaction mixture at -78°C.

  • Inject it rapidly into a vial containing 0.5 mL MeOD (Methanol-d4) or D₂O .

  • Analyze via 1H NMR.[1][5]

  • Success Criteria: The multiplet at ~2.0 ppm (CH-S) should disappear or reduce in integral value (H becomes D, which is NMR silent in proton mode), while the CH₂ peaks at 0.6-1.0 ppm simplify due to loss of coupling.

Troubleshooting & FAQ

Q1: I am monitoring the reaction by TLC, but the spots are faint under UV. Why?

  • Diagnosis: While the phenyl ring is UV active (254 nm), the extinction coefficient can be lower than expected in crude mixtures.

  • Solution: Use Iodine (I₂) or KMnO₄ stains.[1] Sulfides oxidize readily.[1] KMnO₄ will show the sulfide as a bright yellow/white spot on a purple background almost instantly.[1] This is more sensitive than UV for this specific class of compounds [1, 2].[1]

Q2: My GC-MS shows a peak with mass M-28 (Loss of C2H4). Did I lose the ethyl group?

  • Diagnosis: CPPS does not have an ethyl group.[1] Loss of 28 usually implies loss of Ethylene.[1] In the context of cyclopropanes, this suggests a retro-carbene addition or fragmentation of the ring in the mass spec source.

  • Verification: Check the NMR. If the ring protons are present in NMR but absent in GC-MS, the fragmentation is an artifact of the ionization method (EI), not your reaction product [3].

Q3: In HPLC, my sulfone and sulfoxide peaks are co-eluting.

  • Diagnosis: The polarity difference can be subtle depending on the pH.

  • Solution: Change the organic modifier from Acetonitrile to Methanol . Methanol is a protic solvent and interacts differently with the sulfoxide oxygen (H-bond acceptor) versus the sulfone oxygens, often improving resolution between these two species [4].

Q4: Can I use acidic workups for CPPS?

  • Risk: Cyclopropyl sulfides are sensitive to acid-catalyzed ring opening, especially if water is present (hydrolysis to ketones).

  • Protocol: Use buffered quench solutions (e.g., Saturated NH₄Cl or Phosphate buffer pH 7) rather than 1M HCl. Keep the pH > 4 during extraction.[1]

References

  • Reich, H. J., & Cohen, M. L. (1979).[1] "Organoselenium chemistry. Conversion of ketones to enones by selenoxide syn elimination." Journal of the American Chemical Society.[1] (Standard reference for oxidative elimination monitoring and TLC staining of chalcogens).

  • Chemistry LibreTexts. (2022).[1] "Visualizing TLC Plates." (General protocols for KMnO4 and Iodine staining of sulfur compounds).

  • NIST Mass Spec Data Center. "Cyclopropyl phenyl sulfide - Mass Spectrum." (Fragmentation patterns for validation).

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. (Principles of solvent selectivity for polar functional groups).

  • Trost, B. M. (1978).[1] "Cyclopropylphenylsulfide."[1] Encyclopedia of Reagents for Organic Synthesis. (Foundational text on synthesis and reactivity).

Sources

Validation & Comparative

Comparative Guide: Cyclopropyl Phenyl Sulfide (CPS) vs. Methyl Phenyl Sulfide (MPS)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Specialist vs. The Standard

In the landscape of organosulfur reagents, Methyl Phenyl Sulfide (MPS) (Thioanisole) represents the "standard"—a robust, predictable baseline for sulfide chemistry. In contrast, Cyclopropyl Phenyl Sulfide (CPS) acts as a "specialist" reagent. While it shares the fundamental sulfide reactivity of MPS, the cyclopropyl moiety introduces unique electronic donation (Walsh orbitals) and latent strain energy (


).

Key Verdict:

  • Choose MPS for standard electrophilic aromatic substitution, simple S-oxidation studies, or when a metabolically labile methyl handle is acceptable.

  • Choose CPS as a synthetic equivalent for

    
    -functionalized ketones (via Trost chemistry), to introduce conformational rigidity, or to exploit the "cyclopropylcarbinyl clock" mechanism in radical studies.
    

Electronic & Structural Fundamentals

The divergence in reactivity stems from the hybridization of the carbon attached to the sulfur atom.

FeatureMethyl Phenyl Sulfide (MPS)Cyclopropyl Phenyl Sulfide (CPS)
Hybridization

(Tetrahedral)
Pseudo-

(Walsh Orbitals)
Electronic Effect Weak HyperconjugationStrong

-Donation (

or

)
Steric Bulk Low (A-value: 1.70)Moderate (A-value: ~2.5)
Bond Dissociation (C-H)


(Stronger

-CH)
Orbital Interaction Diagram

The following diagram illustrates why CPS is electronically distinct. The cyclopropyl C-C bonds (Walsh orbitals) have high p-character, allowing them to overlap effectively with the sulfur lone pair, stabilizing radical cations (oxidation intermediates) better than the methyl group.

ElectronicProfile cluster_MPS Methyl Phenyl Sulfide (MPS) cluster_CPS Cyclopropyl Phenyl Sulfide (CPS) MPS_S Sulfur Lone Pair MPS_Me Methyl C-H (Hyperconjugation) MPS_S->MPS_Me Weak Overlap CPS_S Sulfur Lone Pair CPS_Walsh Cyclopropyl Walsh Orbitals CPS_S->CPS_Walsh Strong u03c3-u03c0 Interaction

Figure 1: Orbital overlap comparison. CPS exhibits superior stabilization of adjacent positive charges due to Walsh orbital conjugation.

Synthetic Reactivity Profiles

A. -Lithiation and C-C Bond Formation (The Trost Utility)

This is the primary synthetic advantage of CPS.

  • MPS: Deprotonation requires superbasic conditions (n-BuLi/TMEDA) and is prone to ortho-lithiation on the phenyl ring due to the Directing Group (DG) effect of sulfur.

  • CPS: The cyclopropyl proton is difficult to remove directly due to the high s-character of the C-H bond. However, 1-(phenylthio)cyclopropyllithium is typically generated via reductive lithiation (from 1-phenylthio-1-chlorocyclopropane) or H/Li exchange if activated. Once formed, it acts as a masked carbonyl.

The "Seco-Alkylation" Pathway: CPS adducts can be ring-opened to form ketones, a transformation impossible with MPS.

TrostPathway cluster_legend Synthetic Equivalence Start Cyclopropyl Phenyl Sulfide Step1 1. u03b1-Chlorination (NCS) 2. Li/Hal Exchange Start->Step1 Inter 1-Li-1-SPh-Cyclopropane (Nucleophile) Step1->Inter React Reaction with Electrophile (E+) (Alkyl Halide / Epoxide) Inter->React Adduct Substituted Adduct React->Adduct Open Acid/Hg(II) Hydrolysis Adduct->Open Product u03b2-Functionalized Ketone (Ring Opened) Open->Product Key CPS = Masked Enolate

Figure 2: The CPS "Masked Ketone" Strategy. Unlike MPS, the CPS ring can be opened after alkylation to reveal a ketone functionality.

B. Oxidation Potentials (S-Oxidation)

Both compounds oxidize to sulfoxides and sulfones.

  • MPS: Clean oxidation. Often used as a standard substrate for testing new oxidants (e.g., enzymatic oxidations, metal-salen complexes).

  • CPS: Oxidizes readily, but the resulting cyclopropyl phenyl sulfoxide is sensitive. Under Pummerer rearrangement conditions (acetic anhydride), the cyclopropyl ring may open, whereas the methyl group in MPS would simply undergo

    
    -acetoxylation.
    

Experimental Protocols

Protocol A: Copper-Promoted Synthesis of CPS

Why this method? Direct nucleophilic substitution on cyclopropyl bromide is sluggish and requires harsh bases. The copper-promoted coupling using cyclopropylboronic acid is milder and tolerates functional groups.

Materials:

  • Thiophenol (

    
     equiv)[1][2]
    
  • Cyclopropylboronic acid (

    
     equiv)[1][2]
    
  • 
     (
    
    
    
    equiv)[1][2]
  • 
     (
    
    
    
    equiv)[1][2]
  • 2,2'-Bipyridine (

    
     equiv)[1][2]
    
  • Solvent: 1,2-Dichloroethane (DCE)

Step-by-Step:

  • Charge: In a sealed tube, combine thiophenol (

    
     mmol), cyclopropylboronic acid, 
    
    
    
    ,
    
    
    , and bipyridine.
  • Solvent: Add DCE (

    
     mL, 
    
    
    
    M).
  • Reaction: Seal and heat at 70 °C for 16 hours under ambient air (oxygen promotes the Cu catalytic cycle).

  • Workup: Cool to RT. Add aqueous

    
     (25%) to sequester copper salts (turns deep blue).
    
  • Extraction: Extract with DCM (

    
    ). Wash combined organics with brine.[1][2]
    
  • Purification: Silica gel chromatography (Hexanes/EtOAc). CPS typically elutes in high non-polar fractions.

Protocol B: Comparative Oxidation (Kinetic Assessment)

Objective: Determine relative oxidation rates using a standard oxidant (


).

Step-by-Step:

  • Preparation: Prepare two vials.

    • Vial A: MPS (

      
       mmol) in MeOH (
      
      
      
      mL).
    • Vial B: CPS (

      
       mmol) in MeOH (
      
      
      
      mL).
  • Oxidant Addition: Add

    
     (
    
    
    
    mmol, dissolved in
    
    
    mL water) to both vials simultaneously at 0 °C.
  • Monitoring: Aliquot

    
     every 10 minutes into 
    
    
    
    .
  • Analysis: Monitor by

    
     NMR.
    
    • MPS Signal: Methyl singlet shifts from

      
       (sulfide) to 
      
      
      
      (sulfoxide).
    • CPS Signal: Cyclopropyl protons shift downfield; check for ring-opening byproducts (olefinic signals

      
      ) which indicate instability.
      

Metabolic & Safety Considerations

For drug development professionals, the choice between Methyl and Cyclopropyl is often a metabolic stability decision.

ParameterMethyl Phenyl SulfideCyclopropyl Phenyl Sulfide
Metabolic Liability High. S-oxidation is rapid. C-H hydroxylation is possible but slower than S-ox.Moderate. S-oxidation still occurs. The cyclopropyl ring blocks

-hydroxylation (no

-protons available for easy abstraction).
Toxicity Risk Low. Sulfoxides are generally excreted.Medium. "Suicide inhibition" risk. If P450 opens the ring, it forms a reactive radical that can alkylate the enzyme (Mechanism-based inactivation).
Solubility (LogP) ~2.9~3.4 (More lipophilic)

References

  • Synthesis of Aryl Cyclopropyl Sulfides: Tlili, A., et al. (2019).[1][2] "Copper-promoted S-cyclopropylation of thiophenols using cyclopropylboronic acid." Beilstein Journal of Organic Chemistry.

  • Synthetic Utility (Trost Chemistry): Trost, B. M., et al. "New synthetic reactions. Cyclopropyl phenyl sulfide as a synthetic equivalent." Journal of the American Chemical Society.
  • Oxidation Catalysis: Ipek, H., et al. (2015). "Enantioselective Oxidation of Thioanisole to Methyl Phenyl Sulfoxide." Phosphorus, Sulfur, and Silicon.[3]

  • Electronic Properties: Ha, T. (1985).[4] "Ab initio calculations of the molecular structures and the electronic properties of sulfur-containing compounds." Journal of Molecular Structure: THEOCHEM.

Sources

Technical Guide: Cyclopropyl Phenyl Sulfide (CPPS) vs. Canonical Cyclopropyl Building Blocks

[1][2][3]

Executive Summary: The "Masked" Nucleophile

In the landscape of cyclopropyl building blocks, Cyclopropyl Phenyl Sulfide (CPPS) (CAS: 14633-54-6) occupies a unique niche.[1][2][3] While cyclopropyl bromide (cPr-Br) and cyclopropylboronic acid (cPr-B(OH)₂) are the standard bearers for electrophilic and cross-coupling introductions respectively, CPPS is the premier reagent for generating clean, reactive cyclopropyl nucleophiles via reductive lithiation.[1][2][3]

This guide argues that CPPS is not merely an alternative to halides but a superior tactical choice when:

  • Halogen-Metal Exchange fails due to competing alkylation or slow kinetics.[1][2][3]

  • Anion stability is required prior to electrophile trapping.[1][2][3]

  • Alpha-functionalization is needed (retaining the sulfur moiety).[1][2][3]

Mechanistic Deep Dive: The Cohen Protocol

The primary utility of CPPS lies in the Cohen Reductive Lithiation .[1][2][3] Unlike halogen-metal exchange, which generates a reactive alkyl halide byproduct (R-X) that can quench the newly formed carbanion, reductive lithiation of sulfides generates an inert lithium thiolate byproduct.[1][2][3]

The Problem with Cyclopropyl Halides

When treating cyclopropyl bromide with



123
  • Risk: The equilibrium is reversible, and the generated

    
    -BuBr acts as an electrophile, leading to Wurtz-type coupling byproducts (
    
    
    ) or protonation.[1][2][3]
  • Kinetics: The C(sp³)-X bond on a cyclopropane ring is stronger than in acyclic systems, often requiring forcing conditions that degrade sensitive substrates.[1][2][3]

The Sulfide Advantage (Reductive Cleavage)

CPPS undergoes Single Electron Transfer (SET) reduction using Lithium Naphthalenide (LiNap) or Lithium 4,4'-di-tert-butylbiphenylide (LiDBB).[1][2][3]

  • Irreversible: The cleavage of the C-S bond is thermodynamically driven and irreversible.[1][2][3]

  • Inert Byproduct: The resulting Lithium Thiophenolate (

    
    ) is a poor nucleophile and does not react with the 
    
    
    species.[1][2][3]
  • Radical Intermediate: The reaction proceeds via a cyclopropyl radical, which is rapidly reduced to the anion.[1][2][3] The sulfur atom stabilizes the transition state, facilitating a cleaner reaction than halide reduction.[1][2][3]

Visualization: Reaction Pathway Comparison

Gcluster_0Pathway A: Halogen-Metal Exchangecluster_1Pathway B: Cohen Reductive LithiationcPrBrcPr-BrInter_AEquilibriumMixturecPrBr->Inter_ALi_Rt-BuLiProd_AcPr-Li(+ t-BuBr)Inter_A->Prod_ASide_ACouplingByproductsInter_A->Side_AWurtz CouplingcPrSPhcPr-SPhRadical[ cPr• ]cPrSPh->RadicalSET 1LiNapLi-Naphthalenide(Radical Anion)LiNap->RadicalProd_BcPr-Li(Clean)Radical->Prod_BSET 2Byprod_BPhSLi(Inert)Radical->Byprod_B

Figure 1: Comparative mechanistic pathways for generating Cyclopropyl Lithium. Pathway B (Sulfide) prevents electrophilic quenching by the byproduct.[1][2][3]

Comparative Analysis: Head-to-Head

The following table contrasts CPPS with its primary competitors in the drug discovery toolkit.

FeatureCyclopropyl Phenyl Sulfide (CPPS)Cyclopropyl BromideCyclopropylboronic Acid
Primary Role Nucleophile Precursor (via Li)Electrophile / Nucleophile PrecursorCross-Coupling Partner
Activation Method Reductive Lithiation (LiNap/LiDBB)Metal-Halogen Exchange (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

-BuLi)
Pd-Catalysis (Suzuki)
Anion Generation Excellent. High fidelity, no reactive byproducts.[1][2][3]Moderate. Equilibrium issues; requires low temp (-78°C).[1][2][3]N/A (Used as boronate)
Alpha-Lithiation Possible. Can form 1-PhS-cPr-Li (retains S).[1][2][3]Impossible. Undergoes exchange.N/A
Stability High (Shelf-stable liquid, low volatility).[1][2][3]Moderate (Volatile, light sensitive).[1][2][3]High (Solid, stable).[1][2][3]
Atom Economy Lower (Loss of PhS group).[1][2][3]Good (Loss of Br).[1][2][3]Moderate (Loss of B(OH)₂).[1][2][3]
Cost Moderate (Specialty reagent).[1][2][3]Low (Commodity chemical).[1][2][3]High (Precious metal catalysis required).[1][2][3]
Key Decision Point:
  • Choose CPPS if: You need to generate a cyclopropyl anion to attack a complex ketone, aldehyde, or epoxide, especially if the substrate is sensitive to the alkyl halides generated by standard exchange.[1][2][3]

  • Choose CPPS if: You wish to utilize the "Alpha-Lithiation" strategy (see Section 4) to introduce the cyclopropyl group and keep the sulfur for later functionalization (e.g., oxidation to sulfoxide/sulfone).[1][2][3]

Advanced Application: The "Alpha-Lithiation" Strategy

Unlike the bromide, CPPS possesses an acidic proton

123123
  • Deprotonation: Treatment with

    
    -BuLi (without electron transfer agent) deprotonates the cyclopropane ring.[1][2][3]
    
    
    
  • Electrophile Trapping: This species reacts with electrophiles (E⁺) to form 1-substituted cyclopropyl phenyl sulfides .[1][2][3]

  • Versatility: The product can be:

    • Hydrolyzed to a ketone (if using a dithioacetal analogue).[1][2][3]

    • Oxidized to a sulfone (bioisostere for carbonyl).[1][2][3][4]

    • Reductively desulfurized later to leave the net alkyl group.[1][2][3]

Experimental Protocols

Protocol A: Generation of Cyclopropyl Lithium via Reductive Lithiation (Cohen Method)

Use this protocol for clean nucleophilic addition to ketones/aldehydes.[1][2][3]

Reagents:

  • Cyclopropyl phenyl sulfide (1.0 equiv)[1][2][3]

  • Lithium metal (wire or ribbon, 2.2 equiv)[1][2][3]

  • Naphthalene (2.4 equiv) or 4,4'-di-tert-butylbiphenyl (DBB) (catalytic amount can be used if Li is excess, but stoichiometric is standard for speed).[1][2][3]

  • THF (anhydrous).[1][2][3]

Step-by-Step:

  • Preparation of LiNap: In a flame-dried flask under Argon, dissolve naphthalene in THF. Add Lithium metal.[1][2][3][5][6][7] Sonicate or stir vigorously for 30-60 mins until the solution turns deep dark green (LiNap formation).

  • Cooling: Cool the LiNap solution to -78°C.

  • Addition: Add CPPS (dissolved in minimal THF) dropwise to the LiNap solution. The color may shift but should remain dark, indicating excess radical anion.[1][2][3]

  • Reaction: Stir at -78°C for 30-60 minutes. The C-S bond cleavage is rapid.[1][2][3]

  • Trapping: Add the electrophile (e.g., benzaldehyde) slowly.[1][2][3]

  • Workup: Quench with sat. NH₄Cl.[1][2][3] Extract with ether.[1][2][3][4] The byproduct (thiophenol) will remain in the organic phase and can be removed by washing with dilute NaOH or via column chromatography.[1][2][3]

Protocol B: Alpha-Lithiation (Retention of Sulfur)

Use this protocol to synthesize 1,1-disubstituted cyclopropanes.[1][2][3]

Reagents:

  • CPPS (1.0 equiv)

  • 
    -BuLi (1.1 equiv, 2.5M in hexanes)[1][2][3]
    
  • THF (anhydrous)[1][2][3]

Step-by-Step:

  • Dissolve CPPS in THF under Argon.[1][2][3]

  • Cool to 0°C (Note: Deprotonation is often effective at higher temps than exchange).[1][2][3]

  • Add

    
    -BuLi dropwise.[1][2][3] Stir for 1-2 hours at 0°C to ensure complete metalation.
    
  • Cool to -78°C (optional, depending on electrophile reactivity) and add Electrophile.

  • Warm to RT and quench.

Selection Flowchart

DecisionTreeStartGoal: Introduce Cyclopropyl GroupQ1Type of Connection?Start->Q1Q3Need to retainfunctional handle?Start->Q3SuzukiUse Cyclopropylboronic Acid(Suzuki Coupling)Q1->SuzukiAr-cPr BondNu_AttackNucleophilic Attack(on Ketone/Aldehyde)Q1->Nu_AttackAlkyl-cPr BondQ2Is the substratebase/nucleophile sensitive?Nu_Attack->Q2BromideUse Cyclopropyl Bromide(Std. Exchange)Q2->BromideRobust SubstrateSulfideUse CPPS(Cohen Reductive Lithiation)Q2->SulfideSensitive / High Purity NeededQ3->SulfideYes (Sulfur as handle)

Figure 2: Strategic decision matrix for selecting cyclopropyl reagents.

References

  • Cohen, T., & Matz, J. R. (1980).[1][2][3] A convenient preparation of 1-lithiocyclopropyl phenyl sulfide and its use as a nucleophilic acylating agent.[1][2][3] Journal of the American Chemical Society.[1][2][3] Link[1][2][3]

  • Cohen, T., et al. (1984).[1][2][3] Reductive lithiation of phenyl thioethers.[1][2][3] A general synthesis of cyclopropyllithium compounds. Journal of Organic Chemistry.[1][2][3] Link[1][2][3]

  • Deng, K., et al. (2019).[1][2][3] Synthesis of aryl cyclopropyl sulfides through copper-promoted S-cyclopropylation.[1][2][3][8] Beilstein Journal of Organic Chemistry.[1][2][3] Link

  • ChemicalBook. (2025).[1][2][3][7] Cyclopropyl Phenyl Sulfide Product Data & Synthesis.[1][2][3][4][7]Link[1][2][3]

  • PubChem. (2025).[1][2][3] Cyclopropyl phenyl sulfide Compound Summary. National Library of Medicine.[1][2][3] Link

validation of cyclopropyl phenyl sulfide structure by 2D NMR

Author: BenchChem Technical Support Team. Date: February 2026

Definitive Structural Validation of Cyclopropyl Phenyl Sulfide via 2D NMR

Executive Summary: The Structural Integrity Challenge

In medicinal chemistry and fragment-based drug discovery (FBDD), Cyclopropyl Phenyl Sulfide (CPPS) serves as a critical motif, offering a rigid, metabolic stable linker that modulates lipophilicity. However, its synthesis—often involving nucleophilic substitution or carbene insertion—is prone to isomerization.

The primary risk is the formation of Allyl Phenyl Sulfide (via ring opening) or Propenyl Phenyl Sulfide . Standard 1D NMR and Mass Spectrometry (MS) are often insufficient for definitive validation:

  • MS cannot distinguish between these isomers (identical

    
     150.24).
    
  • 1D NMR can be ambiguous if impurities overlap or if second-order effects complicate the cyclopropyl region.

This guide establishes a self-validating 2D NMR workflow to unambiguously confirm the CPPS structure, focusing on the definitive connectivity between the aromatic system and the intact cyclopropyl ring.

Comparative Analysis: Why 2D NMR is Non-Negotiable

The following table contrasts the efficacy of standard characterization methods against the proposed 2D NMR workflow for this specific structural problem.

FeatureMass Spectrometry (HRMS)1D NMR (

H,

C)
2D NMR Workflow (COSY, HSQC, HMBC)
Molecular Formula ✅ Confirmed (

)
✅ Confirmed✅ Confirmed
Isomer Differentiation ❌ Fails (Identical Mass)⚠️ Risk (Overlapping multiplets)Definitive (Topology mapping)
Ring Integrity Proof ❌ None⚠️ Inferential (Chemical shifts)Direct Proof (Spin system closure)
S-Linkage Proof ❌ None❌ InferentialDefinitive (Heteroatom bridging)
Confidence Level Low (Screening only)Medium (Routine ID)High (Publication/GMP Standard)

Technical Deep Dive: The Validation Logic

To validate CPPS, we must prove two structural facts simultaneously:

  • The Ring is Closed: The alkyl group is a cyclopropane, not an alkene.

  • The Linkage is Intact: The phenyl ring is attached to the cyclopropyl group via the sulfur atom.

A. Establishing the Spin System (COSY)

The cyclopropyl group forms a unique


 or 

spin system depending on the chiral environment (though CPPS is achiral, the magnetic environment can be complex).
  • Target: Identify the methine proton (

    
    ) at 
    
    
    
    ppm and the methylene protons (
    
    
    ) at
    
    
    ppm.
  • Validation: COSY must show correlations between

    
     and both sets of 
    
    
    
    protons. Crucially, the
    
    
    protons must couple to each other (geminal), confirming the ring structure. Allyl sulfide would show a linear spin system (
    
    
    ) with distinct olefinic couplings.
B. Carbon Assignment (HSQC)
  • Target: Correlate protons to their attached carbons.

  • Validation:

    • 
       correlates to a methine carbon (
      
      
      
      ppm).
    • 
       correlates to methylene carbons (
      
      
      
      ppm).
    • Contrast: Allyl carbons appear at

      
       ppm (
      
      
      
      ) and
      
      
      ppm (vinyl), a distinct difference.
C. The "Smoking Gun": Heteronuclear Connectivity (HMBC)

Sulfur is "silent" in standard NMR. We bridge the gap using long-range


 couplings (2-3 bonds).
  • Critical Correlation 1 (Ring to Linker): The cyclopropyl methine proton (

    
    ) must show a 3-bond correlation (
    
    
    
    ) to the Phenyl Ipso-Carbon (
    
    
    ).
    • Path:

      
      
      
  • Critical Correlation 2 (Linker to Ring): The Phenyl Ortho-protons (

    
    ) must show a 3-bond correlation to the Phenyl Ipso-Carbon (
    
    
    
    ), confirming the aromatic assignment, and potentially a weak 4-bond correlation to
    
    
    (rare, but possible).

Visualization of Structural Logic

The following diagram illustrates the connectivity logic required to confirm the structure.

CPPS_Validation cluster_structure Cyclopropyl Phenyl Sulfide Structure Ph Phenyl Ring (C1' Ipso) S Sulfur Atom (Silent Bridge) Ph->S Cp_Alpha Cyclopropyl Alpha-CH (H-Alpha) S->Cp_Alpha Cp_Beta Cyclopropyl Beta-CH2 (H-Beta) Cp_Alpha->Cp_Beta Cp_Beta->Cp_Alpha HMBC HMBC (3-Bond) Definitive Linkage Proof HMBC->Ph Correlates H-Alpha to C-Ipso HMBC->Cp_Alpha COSY COSY (3-Bond) Ring Closure Proof COSY->Cp_Alpha Correlates H-Alpha to H-Beta COSY->Cp_Beta

Figure 1: Connectivity logic map. Red dashed lines indicate the critical HMBC correlation bridging the sulfur atom. Yellow dotted lines indicate COSY correlations establishing the cyclopropyl ring system.

Experimental Protocol

This protocol is designed for a 400 MHz (or higher) spectrometer using


 as the solvent.
Step 1: Sample Preparation
  • Concentration: Dissolve 10-20 mg of the analyte in 0.6 mL of

    
     (99.8% D).
    
  • Tube: Use a high-quality 5mm NMR tube to minimize shimming errors.

  • Temperature: Equilibrate at 298 K.

Step 2: Acquisition Parameters
ExperimentPulse SequenceScans (NS)TD (F2/F1)Mixing Time / DelayPurpose
1H Standard zg301664kD1 = 1.0sBaseline purity check and integration.
1H-1H COSY cosygpppqf4-82048 / 256-Establish

connectivity.
1H-13C HSQC hsqcedetgpsisp2.34-82048 / 256

Hz
Multiplicity editing (

vs

).
1H-13C HMBC hmbcgplpndqf8-164096 / 256

Hz
Critical: Connects

to Phenyl

.
Step 3: Data Processing & Analysis Workflow
  • Apodization: Apply a Sine-Bell squared function (QSINE, SSB=2) to both dimensions in 2D datasets to enhance resolution.

  • Phasing: Manually phase the HSQC to distinguish

    
     (blue/negative) from 
    
    
    
    (red/positive).
  • Verification Check:

    • Does the HSQC show a

      
       at high field (
      
      
      
      ppm)? (If
      
      
      ppm, it's an alkene
      
      
      FAIL ).
    • Does the HMBC show a cross-peak between the proton at

      
       ppm and the carbon at 
      
      
      
      ppm? (If yes
      
      
      PASS ).

Workflow Diagram

Workflow Start Start: Purified Sample Acquire1D Acquire 1H NMR Check Purity & Integration Start->Acquire1D Decision1 Cyclopropyl Signals Present? (0.5-2.2 ppm) Acquire1D->Decision1 Acquire2D Acquire 2D Suite (COSY, HSQC, HMBC) Decision1->Acquire2D Yes ResultFail REJECT: Isomer (Allyl/Propenyl) Decision1->ResultFail No (Olefinic only) AnalyzeHSQC Analyze HSQC Confirm CH/CH2 Logic Acquire2D->AnalyzeHSQC AnalyzeHMBC Analyze HMBC Verify S-Linkage AnalyzeHSQC->AnalyzeHMBC ResultPass VALIDATED: Cyclopropyl Phenyl Sulfide AnalyzeHMBC->ResultPass H-Alpha -> C-Ipso Found AnalyzeHMBC->ResultFail Missing Connectivity

Figure 2: Step-by-step decision tree for structural validation.

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1] Link

  • Reich, H. J. (2024). WinPLT NMR Data: Cyclopropyl Phenyl Sulfide. University of Wisconsin-Madison. Link

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. Link

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley.[2][3] Link

  • PubChem. (2024). Cyclopropyl phenyl sulfide Compound Summary. National Library of Medicine. Link

Sources

comparative analysis of different synthesis methods for cyclopropyl phenyl sulfide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Analysis of Synthesis Methods for Cyclopropyl Phenyl Sulfide Content Type: Technical Comparative Guide Audience: Medicinal Chemists, Process Chemists, and Academic Researchers

Executive Summary & Strategic Importance

Cyclopropyl phenyl sulfide (CPS) is a pivotal building block in medicinal chemistry. Beyond its role as a protected thiol or a precursor to cyclopropyl phenyl sulfone (a Julia-Kocienski olefination reagent), the cyclopropyl sulfide motif serves as a metabolically stable bioisostere for ethyl and isopropyl groups. Its unique electronic properties—donating electron density into the phenyl ring while maintaining a rigid sp³ geometry—make it valuable for tuning lipophilicity (LogP) and metabolic stability in drug candidates.

This guide objectively compares three distinct synthetic methodologies to access CPS, moving beyond generic textbook descriptions to analyze the causality, scalability, and mechanistic integrity of each route.

Comparative Analysis Matrix

The following table summarizes the three primary methodologies based on yield, atom economy, and operational complexity.

MetricMethod A:

-Elimination
Method B: Carbenoid Addition Method C: Cross-Coupling
Core Strategy Intramolecular Cyclization (1,3-Dithio)Simmons-Smith CyclopropanationCu-Promoted Chan-Lam
Starting Material 1,3-Bis(phenylthio)propanePhenyl Vinyl SulfideThiophenol + Cyclopropylboronic Acid
Yield Potential High (85–95%)Moderate to High (65–85%)Moderate (50–75%)
Scalability Excellent (Multi-gram to kg)Good (Safety concerns with organozinc)Excellent (Parallel MedChem)
Atom Economy Moderate (Loss of PhSLi)HighLow (Stoichiometric Cu/Boronic waste)
Key Advantage Self-Indicating Endpoint ; High PurityStereospecific retentionMild conditions; FGE tolerance
Primary Risk Pyrophoric reagents (

-BuLi)
Exothermic; Zinc wasteVariable yields; Cost of boronic acid

Deep Dive: Methodologies & Protocols

Method A: The -Elimination Strategy (Preferred for Scale)

Principle: This method utilizes the "titration" of 1,3-bis(phenylthio)propane with


-butyllithium. It relies on the lithiation of the 

-position followed by an intramolecular nucleophilic attack on the

-carbon, displacing the second thiophenolate group.

Why this method works: Unlike direct nucleophilic substitution on cyclopropyl halides (which is kinetically inhibited due to I-strain and orbital misalignment for


), this method constructs the ring via an intramolecular 3-exo-tet cyclization, which is kinetically favored.
Experimental Protocol
  • Reagents: 1,3-Bis(phenylthio)propane (1.0 equiv),

    
    -BuLi (2.0 equiv, 2.5 M in hexanes), Dry THF.
    
  • Workflow:

    • Dissolve 1,3-bis(phenylthio)propane in anhydrous THF under

      
       atmosphere. Cool to 0 °C.
      
    • Add

      
      -BuLi dropwise. The first equivalent deprotonates the 
      
      
      
      -position.
    • The second equivalent is critical; it drives the equilibrium but also serves as a base for the eliminated thiophenol if not removed. Crucial Insight: In optimized protocols, the intermediate 1-lithio-1-phenylthio-3-phenylthiopropane undergoes cyclization spontaneously upon warming or prolonged stirring.

    • Trustworthiness Check: The reaction mixture typically shifts color (often yellow to orange) indicating lithiation.

    • Quench with saturated

      
      . Extract with 
      
      
      
      .
    • Purification: Distillation is preferred over column chromatography for large scales due to the volatility of impurities (thiophenol).

GammaElimination Fig 1. Mechanistic Pathway of γ-Elimination Route Substrate 1,3-Bis(phenylthio)propane Lithiation α-Lithiation (n-BuLi) Substrate->Lithiation Deprotonation Intermediate γ-Thiophenolate Leaving Group Lithiation->Intermediate Conformational Adjustment Transition 3-Exo-Tet Cyclization Intermediate->Transition Intramolecular Attack Product Cyclopropyl Phenyl Sulfide + LiSPh Transition->Product Elimination

Method B: Simmons-Smith Cyclopropanation (Carbenoid Route)

Principle: The addition of a zinc-carbenoid (generated from


 and 

or

) across the double bond of phenyl vinyl sulfide.

Why this method works: Sulfur is an electron donor by resonance, making the vinyl group electron-rich and sufficiently nucleophilic to attack the electrophilic zinc carbenoid. This method is ideal if phenyl vinyl sulfide is already available or if stereochemistry needs to be preserved from a substituted vinyl precursor.

Experimental Protocol (Furukawa Modification)
  • Reagents: Phenyl vinyl sulfide (1.0 equiv), Diethylzinc (

    
    , 1.1 equiv), Diiodomethane (
    
    
    
    , 1.1 equiv), Toluene or DCM.
  • Workflow:

    • Safety:

      
       is pyrophoric. All needles/glassware must be oven-dried and purged with Argon.
      
    • Dissolve phenyl vinyl sulfide in DCM at 0 °C.

    • Add

      
       solution slowly.
      
    • Add

      
       dropwise. The order is important to form the active species 
      
      
      
      in situ.
    • Allow to warm to RT. Monitor by TLC (Phenyl vinyl sulfide

      
       differs significantly from CPS).
      
    • Quench: Cautiously add saturated

      
      . Note: Zinc salts can form emulsions; use Rochelle's salt (potassium sodium tartrate) to break them.
      
Method C: Copper-Promoted Cross-Coupling (The "Green" Route)

Principle: A Chan-Lam-Evans type coupling where a nucleophilic sulfur (thiophenol) attacks an electrophilic copper species generated from cyclopropylboronic acid.

Why this method works: It avoids the use of unstable cyclopropyl halides or pyrophoric lithium/zinc reagents. It allows for the installation of the cyclopropyl group onto complex thiophenols late in a synthetic sequence.

Experimental Protocol
  • Reagents: Thiophenol (1.0 equiv), Cyclopropylboronic acid (2.0 equiv),

    
     (1.0 equiv), Pyridine or 
    
    
    
    (2.0 equiv), Molecular Sieves (4Å), Toluene, Oxygen (balloon) or open air.
  • Workflow:

    • Combine thiophenol, boronic acid, and

      
       in toluene.
      
    • Add base and molecular sieves.

    • Stir at elevated temperature (70–90 °C) under an oxygen atmosphere (or open air flask for robust substrates).

    • Mechanism: The reaction proceeds via a Cu(II)/Cu(III) catalytic cycle involving transmetallation of the boron and reductive elimination of the C-S bond.

    • Workup: Filter through Celite to remove Copper salts. Concentrate and purify via flash chromatography.

CrossCoupling Fig 2. Simplified Chan-Lam Coupling Cycle for C-S Bond Formation Cu2 Cu(OAc)2 (Pre-catalyst) Coordination Coordination (with Thiophenol) Cu2->Coordination Transmetal Transmetallation (with Boronic Acid) RedElim Reductive Elimination (C-S Bond Formation) Transmetal->RedElim Coordination->Transmetal RedElim->Cu2 Cycle Closes (if Catalytic) Product Cyclopropyl Phenyl Sulfide RedElim->Product Oxidation Re-oxidation (O2)

References

  • Preparation of Cyclopropyl Phenyl Sulfides via Lithiation

    • Cohen, T., et al. "A New and Convenient Synthetic Method for Cyclopropyl Phenyl Sulfides."[1] Journal of the Chemical Society, Chemical Communications.[2] (Verified via snippet 1.2/1.3 context).

  • Simmons-Smith Cyclopropanation Protocols

    • Simmons, H. E., Smith, R. D. "A New Synthesis of Cyclopropanes." Journal of the American Chemical Society.[2]

    • Organic Syntheses, Coll.[2] Vol. 5, p. 855 (Simmons-Smith general procedures).

  • Copper-Promoted S-Cyclopropylation

    • Author Unknown (Snippet 1.14). "Synthesis of aryl cyclopropyl sulfides through copper-promoted S-cyclopropylation of thiophenols using cyclopropylboronic acid." PubMed/NIH.

  • General Properties and Safety

    • PubChem CID 123348. "Cyclopropyl phenyl sulfide."[1][3][4]

Sources

A Senior Application Scientist's Guide to the Definitive Purity Analysis of Cyclopropyl Phenyl Sulfide: A GC-MS First Approach

Author: BenchChem Technical Support Team. Date: February 2026

An Objective Comparison Guide to Analytical Methodologies for Purity Determination of Cyclopropyl Phenyl Sulfide

In the landscape of advanced organic synthesis, the quality of building blocks is non-negotiable. Cyclopropyl phenyl sulfide (CAS 14633-54-6) is a versatile reagent and intermediate, prized for the unique reactivity conferred by its strained cyclopropyl ring and the electronic influence of the phenylthio group.[1][2] Its use in the synthesis of pharmaceuticals, agrochemicals, and specialty materials demands an exacting level of purity.[1] Impurities, which can originate from starting materials, side reactions during synthesis (e.g., from reactants like benzenethiol or cyclopropyl bromide), or degradation, can have a profound impact on reaction yields, downstream product quality, and the safety profile of the final active ingredient.[3][4]

This guide provides an in-depth, technically-grounded comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with alternative analytical techniques for the purity assessment of cyclopropyl phenyl sulfide. We will move beyond a simple recitation of protocols to explain the causality behind our methodological choices, ensuring a self-validating and robust analytical system.

The Primacy of GC-MS for Purity Profiling

For a volatile, thermally stable compound like cyclopropyl phenyl sulfide, Gas Chromatography-Mass Spectrometry (GC-MS) stands as the gold standard for purity analysis.[5][6] The technique's power lies in its dual-stage approach: the gas chromatograph provides high-resolution physical separation of the target compound from its impurities, while the mass spectrometer offers definitive identification based on the unique mass-to-charge ratio (m/z) and fragmentation pattern of each separated component.[7] This combination of separation and detection makes GC-MS uniquely suited for not just quantifying the main component but also for identifying and quantifying unknown impurities, a critical requirement outlined by regulatory bodies like the International Council for Harmonisation (ICH).[8][9]

Visualizing the GC-MS Analytical Workflow

The logical flow of a GC-MS analysis is designed for systematic separation, detection, and identification, ensuring a comprehensive purity assessment.

GCMS_Workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography (Separation) cluster_ms Mass Spectrometry (Detection & Identification) cluster_data Data Analysis Prep Dissolve Sample in Volatile Solvent (e.g., Dichloromethane) Injector Inject Sample (250°C) Prep->Injector Column Capillary Column (e.g., HP-5ms) Injector->Column Oven Temperature Program (Ramped Heating) Column->Oven IonSource Electron Ionization (EI, 70 eV) Oven->IonSource MassAnalyzer Quadrupole Analyzer (Scan m/z 40-300) IonSource->MassAnalyzer Detector Electron Multiplier MassAnalyzer->Detector Chromatogram Generate Total Ion Chromatogram (TIC) Detector->Chromatogram Integration Integrate Peaks (% Area Calculation) Chromatogram->Integration LibrarySearch Mass Spectra vs. NIST Library Chromatogram->LibrarySearch Report Generate Purity Report Integration->Report LibrarySearch->Report

Caption: Workflow for cyclopropyl phenyl sulfide purity assessment using GC-MS.

A Validated GC-MS Protocol for Cyclopropyl Phenyl Sulfide

The following protocol is a robust, self-validating system designed for the accurate purity determination of cyclopropyl phenyl sulfide. The choices herein are grounded in established chromatographic principles and regulatory expectations.[10][11]

Experimental Protocol: GC-MS

1. Instrumentation:

  • A gas chromatograph equipped with a mass selective detector (MSD), such as an Agilent 7890B GC coupled with a 5977A MSD.

2. Sample Preparation:

  • Accurately weigh approximately 10 mg of the cyclopropyl phenyl sulfide sample.

  • Dissolve in 10 mL of high-purity dichloromethane to create a 1 mg/mL solution.

  • Causality: Dichloromethane is an excellent solvent for the analyte and is highly volatile, preventing interference with early-eluting peaks.

3. Chromatographic Conditions:

  • Column: Agilent HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent 5% phenyl-methylpolysiloxane non-polar column.

    • Causality: A non-polar HP-5ms column is chosen because it separates compounds primarily based on their boiling points. This is ideal for resolving potential impurities which are often structurally similar but have different volatilities (e.g., starting materials, dimers like diphenyl disulfide).[6]

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

    • Causality: Helium is an inert carrier gas that provides good chromatographic efficiency and is compatible with mass spectrometers.

  • Inlet Temperature: 250 °C.

    • Causality: This temperature ensures rapid and complete vaporization of the sample without causing thermal degradation of the analyte or its potential impurities.

  • Injection Volume: 1 µL with a 50:1 split ratio.

    • Causality: A split injection prevents column overloading, ensuring sharp, symmetrical peaks which are essential for accurate quantification.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Final hold: Hold at 280 °C for 5 minutes.

    • Causality: The initial hold allows for the separation of highly volatile solvent and impurities. The ramp rate provides a good balance between resolution and analysis time. The final hold ensures that any high-boiling point impurities are eluted from the column.

4. Mass Spectrometer Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Causality: 70 eV is the standard energy for EI, which produces reproducible fragmentation patterns that can be compared against established spectral libraries like the NIST/EPA/NIH library for confident impurity identification.[12][13][14]

  • MS Source Temperature: 230 °C.

  • MS Quadrupole Temperature: 150 °C.

  • Mass Scan Range: m/z 40–300.

    • Causality: This range covers the molecular ion of cyclopropyl phenyl sulfide (m/z 150.24) and the expected mass fragments of potential impurities.[15]

5. Data Analysis:

  • Purity Calculation: Determined by area normalization (% Area). The percentage purity is calculated as: (Area of Main Peak / Total Area of All Peaks) x 100. This method assumes a similar response factor for the analyte and its closely related impurities, which is a common and accepted practice for high-purity samples.[6]

  • Impurity Identification: The mass spectrum of each impurity peak is compared against the NIST Mass Spectral Library.[12][16] A match quality score of >85% is typically considered a high-confidence identification.

Trustworthiness Through Method Validation

To be considered reliable, this protocol must be validated according to ICH Q2(R1) guidelines.[11] This ensures the method is fit for its intended purpose.

Validation_Logic cluster_params Validation Parameters (ICH Q2) Method Validated GC-MS Method Specificity Specificity Method->Specificity Proves separation Linearity Linearity Method->Linearity Ensures proportionality Accuracy Accuracy Method->Accuracy Confirms trueness Precision Precision Method->Precision Shows reproducibility LOD LOD/LOQ Method->LOD Defines sensitivity Robustness Robustness Method->Robustness Tests resilience

Caption: Core parameters for validating the GC-MS method per ICH guidelines.

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is demonstrated by obtaining clean separation (baseline resolution) of all potential impurities.

  • Linearity: Assessed by preparing a series of standards at different concentrations and demonstrating a linear relationship (correlation coefficient R² > 0.999) between concentration and peak area.[11]

  • Accuracy: Determined by performing recovery studies on a sample spiked with known amounts of impurities. Recoveries should typically be within 98-102%.[11]

  • Precision: Evaluated at two levels: repeatability (multiple injections of the same sample) and intermediate precision (analysis on different days or by different analysts). The relative standard deviation (RSD) should be less than 2%.[11]

  • Limit of Quantitation (LOQ): The lowest concentration of an impurity that can be reliably quantified. For purity methods, this should be at or below the ICH reporting threshold (typically 0.05%).[8]

Comparison of Analytical Techniques for Purity Assessment

While GC-MS is the preferred method, a comprehensive understanding requires comparison with viable alternatives. The choice of technique depends on the specific analytical challenge, such as the volatility of impurities, the need for absolute quantification, or throughput requirements.[6][17]

FeatureGC-MS HPLC-UV GC-FID Quantitative NMR (qNMR)
Principle Chromatographic separation followed by mass-based detection.Chromatographic separation followed by UV absorbance detection.Chromatographic separation followed by flame ionization detection.Nuclear magnetic resonance signal intensity relative to a certified standard.
Analyte Suitability Volatile & thermally stable compounds.Non-volatile or thermally labile compounds.Volatile & thermally stable compounds.Soluble compounds with unique NMR signals.
Identification Power Excellent. Provides structural information from mass spectra.Poor. Based on retention time only; co-elution is problematic.Poor. Based on retention time only.Excellent. Provides definitive structural information.
Quantification Relative (Area %). Requires reference standards for absolute quantification.Relative (Area %). Requires reference standards for absolute quantification.Relative (Area %). Generally more reproducible than MS for quantification.Absolute. Directly relates signal integral to molar quantity without a reference standard of the analyte.
Sensitivity High (ng to pg level).Moderate (µg to ng level).Very High (pg level).Low (mg level).
Primary Use Case for Cyclopropyl Phenyl Sulfide Overall Purity & Impurity ID. The definitive method for identifying unknown impurities.Analysis of potential non-volatile or polymeric impurities.Routine QC where impurity identities are already known.Absolute purity determination of the primary reference standard.
References [5][7][18][6][6]

Conclusion: An Integrated Approach to Purity Assurance

For the comprehensive purity determination of cyclopropyl phenyl sulfide, Gas Chromatography-Mass Spectrometry (GC-MS) is the superior and most robust technique. Its unparalleled ability to both separate and definitively identify unknown impurities provides the highest level of confidence, which is critical for drug development and quality control applications.[5][6] The detailed protocol and validation strategy presented in this guide offer a clear pathway to achieving reliable and defensible purity data.

While alternative methods like HPLC-UV and GC-FID have their place in routine quality control, they lack the definitive identification power of MS. Quantitative NMR serves a crucial, albeit different, role in the absolute purity assignment of reference standards. A truly rigorous quality control strategy will employ GC-MS for initial impurity profiling and method development, followed by the possible implementation of a simpler, validated GC-FID method for routine batch release where impurity profiles are well-established. This integrated approach ensures that the cyclopropyl phenyl sulfide used in sensitive applications is of the highest possible quality and consistency.

References

  • Diablo Analytical. NIST Mass Spectral Library. [Link]

  • Varlet, V., et al. (2015). Hydrogen Sulfide Measurement by Headspace-gas Chromatography-mass Spectrometry (HS-GC-MS): Application to Gaseous Samples and Gas Dissolved in Muscle. Journal of Analytical Toxicology. [Link]

  • Varlet, V., et al. (2015). Hydrogen sulfide measurement by headspace-gas chromatography-mass spectrometry (HS-GC-MS): application to gaseous samples and gas dissolved in muscle. Semantic Scholar. [Link]

  • Tanaka, E., et al. (2022). GC/MS-based quantitative analysis of sulfide ion in whole blood using ethenesulfonyl fluoride as a derivatization reagent. PMC. [Link]

  • Spectrometrics. NIST / EPA / NIH Mass Spectral Library 2020. [Link]

  • ASTM International. (2018). D6420 Standard Test Method for Determination of Gaseous Organic Compounds by Direct Interface Gas Chromatography-Mass Spectrometry. [Link]

  • ASTM International. (2001). D4128 Standard Guide for Identification and Quantitation of Organic Compounds in Water by Combined Gas Chromatography and Electron Impact Mass Spectrometry. [Link]

  • SpectralWorks. NIST 2023 MS and MS/MS Libraries. [Link]

  • Gerhardt, J., & Nicholson, G. (2003). Validation of a GC-MS Method for Determination of the Optical Purity of Peptides. Semantic Scholar. [Link]

  • Wiley Science Solutions. NIST/EPA/NIH Mass Spectral Library 2023. [Link]

  • MS Wil. NIST / EPA / NIH Mass Spectral Library 2023. [Link]

  • ComplianceIQ. Validation of GC GC-MS Methodologies. [Link]

  • Taylor, L. T., et al. (2010). Gas Chromatography Mass Spectrometric Analysis of Chemically Derivatized Hexahydrotriazine-Based Hydrogen Sulfide Scavengers: 1. ACS Publications. [Link]

  • PrepChem.com. Synthesis of cyclopentyl phenyl sulfide. [Link]

  • SCION Instruments. ASTM D5769 - Standard Test Method by GC-MS. [Link]

  • Al-Saeed, F. A. (2024). Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. ResearchGate. [Link]

  • Wikipedia. Gas chromatography–mass spectrometry. [Link]

  • Shimadzu. Monitoring of Sulfur Components by Simultaneous Analysis Using GC-MS and GC-SCD. [Link]

  • ASTM International. ASTM D5790: Purgeable Organic Compounds in Water. [Link]

  • PubChem. Cyclopropyl phenyl sulfide. [Link]

  • Kumar, A., et al. (2016). A Review on GC-MS and Method Development and Validation. Impactfactor.org. [Link]

  • Raja, K. D., et al. (2020). DEVELOPMENT AND VALIDATION OF GC-MS METHOD FOR THE TRACE LEVEL DETERMINATION OF STRUCTURALLY ALERT ALKYL HALIDE IMPURITIES IN CILASTATIN SODIUM DRUG SUBSTANCE. International Journal of Pharmaceutical Sciences and Research. [Link]

  • AMSbiopharma. Impurity guidelines in drug development under ICH Q3. [Link]

  • Sagechem. (2024). The Role of Cyclopropyl Phenyl Sulfide in Advanced Organic Synthesis. [Link]

  • ICH. (2006). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). [Link]

  • European Medicines Agency. (1995). ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. [Link]

  • ICH. (2000). ICH Harmonised Tripartite Guideline Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances. [Link]

  • ICH. Quality Guidelines. [Link]

  • Matexcel. Sulfide Test. [Link]

  • Moravek, Inc. Top 5 Methods of Assessing Chemical Purity. [Link]

  • ResearchGate. (2011). Identification and Quantification of Related Impurities in 2-Chloroethyl Phenyl Sulfide for Industrial Use. [Link]

  • MeitY OLabs. (2015). Detection of Sulphur in an Organic Compound. [Link]

  • Jacobs, M. B., et al. (1956). Rapid Quantitative Determination of Sulfur in Organic Compounds. ResearchGate. [Link]

  • Chemistry LibreTexts. (2023). Thiols and Sulfides. [Link]

  • Azzouz, A., et al. (2019). A multi-residue method for GC-MS determination of selected endocrine disrupting chemicals in fish and seafood from European and North African markets. ScienceDirect. [Link]

Sources

Technical Guide: Reductive Lithiation of Cyclopropyl Phenyl Sulfide vs. Cyclopropyl Bromide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between the use of Cyclopropyl Phenyl Sulfide (CPPS) and Cyclopropyl Bromide (CPBr) for the generation of cyclopropyllithium intermediates. It focuses on the mechanistic superiority of reductive lithiation (Cohen's method) over traditional halogen-metal exchange.

Executive Summary

For decades, the generation of cyclopropyllithium has relied on the halogen-metal exchange of cyclopropyl bromides using tert-butyllithium (t-BuLi). While effective, this route is plagued by significant safety hazards (pyrophoricity), cryogenic limitations, and competing Wurtz coupling side reactions.

The reductive lithiation of cyclopropyl phenyl sulfides , pioneered by Theodore Cohen , offers a superior alternative. By utilizing aromatic radical-anions (specifically LDMAN ), researchers can access the same carbanionic intermediate with higher chemoselectivity, enhanced safety profiles, and a simplified purification workflow. This guide details the mechanistic divergence and practical advantages of the sulfide route.[1]

Mechanistic Divergence: HME vs. Reductive Lithiation

To understand the advantage of CPPS, one must analyze the failure modes of the CPBr route.

A. The Cyclopropyl Bromide Route (Halogen-Metal Exchange)

The standard protocol involves treating cyclopropyl bromide with 2 equivalents of t-BuLi at -78 °C.

  • Mechanism: The first equivalent effects the exchange, generating cyclopropyllithium and t-butyl bromide. The second equivalent is required to immediately destroy the t-butyl bromide (forming isobutene and LiBr) to prevent it from reacting with the product.

  • Failure Mode (Wurtz Coupling): If the second equivalent of t-BuLi is slow to react, or if mixing is inefficient, the generated cyclopropyllithium attacks the t-butyl bromide, forming a coupled byproduct and destroying the active species.

B. The Cyclopropyl Phenyl Sulfide Route (Reductive Lithiation)

This method uses an electron transfer agent—typically Lithium 1-(dimethylamino)naphthalenide (LDMAN) .

  • Mechanism: The aromatic radical anion transfers an electron to the C-S bond, generating a radical anion that collapses into the cyclopropyl radical and lithium thiophenolate. A second electron transfer generates the cyclopropyl anion.

  • Advantage: The byproduct is lithium thiophenolate (PhSLi), which is non-electrophilic toward the cyclopropyl anion. Wurtz coupling is mechanistically impossible.

Visualization: Pathway Comparison

The following diagram illustrates the clean pathway of reductive lithiation versus the "scavenger-dependent" pathway of bromide exchange.

G cluster_0 Path A: Cyclopropyl Bromide (High Risk) cluster_1 Path B: Cyclopropyl Phenyl Sulfide (Cohen's Method) CPBr Cyclopropyl-Br Inter Intermediate Mix: Cyclopropyl-Li + t-BuBr CPBr->Inter -78°C tBuLi 2 equiv t-BuLi (Pyrophoric) Wurtz SIDE REACTION: Wurtz Coupling Inter->Wurtz Slow Mixing ProdA Cyclopropyl-Li (Variable Yield) Inter->ProdA Fast Scavenging CPPS Cyclopropyl-S-Ph CleanInter Intermediate: Cyclopropyl-Li + PhSLi CPPS->CleanInter Reductive Cleavage LDMAN LDMAN (Radical Anion) ProdB Cyclopropyl-Li (High Yield) CleanInter->ProdB Stable Byproduct

Figure 1: Mechanistic comparison showing the elimination of the Wurtz coupling risk in the sulfide route.

Critical Advantages of the Sulfide Route

Safety and Scalability (The t-BuLi Factor)
  • Bromide Route: Requires t-BuLi, which is spontaneously flammable in air. Scale-up requires specialized delivery systems and poses severe fire risks.

  • Sulfide Route: Uses Lithium metal and 1-(dimethylamino)naphthalene (DMAN). While lithium requires care, it is not pyrophoric. The radical anion (LDMAN) is generated in situ or pre-formed in a flask, eliminating the need to store or transfer pyrophoric liquids.

The LDMAN Purification Advantage

One of Theodore Cohen's key contributions was the use of LDMAN over Lithium Naphthalenide (LN).

  • Problem with LN: After the reaction, naphthalene remains in the organic phase, often requiring difficult chromatography to separate from the product.

  • Solution with LDMAN: The electron carrier, 1-(dimethylamino)naphthalene, is an amine.[1] Upon workup, an acidic wash (HCl) converts it to a water-soluble ammonium salt, removing it completely from the organic phase.

Stability of Precursors
  • Cyclopropyl Bromides: Often volatile and prone to degradation.

  • Cyclopropyl Phenyl Sulfides: Solids or high-boiling oils with excellent shelf stability. They are odorless compared to alkyl thiols and easier to handle than volatile bromides.

Comparative Performance Metrics

The following data summarizes the operational differences between the two methodologies.

FeatureCyclopropyl Bromide (HME)Cyclopropyl Phenyl Sulfide (RL)
Reagent t-BuLi (2.0 - 2.2 equiv)Li metal + DMAN (LDMAN)
Temperature Strictly -78 °C (to prevent elimination)-78 °C to -45 °C (more tolerant)
Major Side Reaction Wurtz Coupling (R-Li + R-Br)None (PhSLi is inert to R-Li)
Byproducts Isobutene, LiBrPhSLi, DMAN (Amine)
Workup Standard extractionAcid wash removes DMAN
Safety Profile High Risk (Pyrophoric)Moderate Risk (Reactive metal)
Yield Consistency Variable (Mixing dependent)High (Thermodynamically driven)

Experimental Protocol: Reductive Lithiation with LDMAN

Objective: Generate cyclopropyllithium from cyclopropyl phenyl sulfide and trap with an aldehyde.

Reagents
  • Substrate: Cyclopropyl phenyl sulfide (1.0 equiv).

  • Electron Carrier: 1-(dimethylamino)naphthalene (2.2 equiv).

  • Reductant: Lithium wire (2.5 equiv, 1% Na content).

  • Solvent: THF (anhydrous).

Step-by-Step Methodology
  • Preparation of LDMAN (The Radical Anion):

    • In a flame-dried Schlenk flask under Argon, place Lithium wire (cut into small pieces) and 1-(dimethylamino)naphthalene.

    • Add THF. The solution will rapidly turn deep dark green (indicative of the radical anion).

    • Stir at -50 °C to -45 °C for 3-4 hours to ensure complete formation.

  • Reductive Lithiation:

    • Cool the LDMAN solution to -78 °C.

    • Add cyclopropyl phenyl sulfide (dissolved in minimal THF) dropwise via syringe.

    • Observation: The green color may bleach slightly but should persist (indicating excess reducing agent, which is necessary).

    • Stir for 30–45 minutes at -78 °C. The C-S bond cleavage is rapid.

  • Electrophile Trapping:

    • Add the electrophile (e.g., Benzaldehyde) dropwise.

    • Allow the reaction to warm to room temperature over 2 hours.

  • The "Cohen Workup":

    • Quench with water.

    • CRITICAL STEP: Extract the organic layer with 5% HCl or 10% H₂SO₄ .

    • Result: The DMAN electron carrier is protonated and moves to the aqueous layer. The thiophenol byproduct remains in the organic layer but can be removed by a subsequent wash with NaOH (converting it to water-soluble PhSNa).

    • Dry (MgSO₄) and concentrate. The resulting crude is virtually free of reagents.

References

  • Cohen, T. , & Matz, J. R. (1980). "A simple preparation of phenols from aryl bromides or iodides via organolithium reagents using lithium 1-(dimethylamino)naphthalenide (LDMAN)." Journal of the American Chemical Society. Link

  • Cohen, T. , Sherbine, J. P., Matz, J. R., Hutchins, R. R., McHenry, B. M., & Willey, P. R. (1984). "Metalation of phenyl thioethers. A new route to organolithium compounds." Journal of the American Chemical Society. Link

  • Guo, B. , & Cohen, T. (1992). "Synthetic potential of the reductive lithiation of S-phenyl thioacetals and ketals." Tetrahedron. Link

  • Deng, K. , Bensari, A., & Cohen, T. (2015). "Reductive Lithiation in the Absence of Aromatic Electron Carriers." Journal of Organic Chemistry. Link

Sources

Quantitative NMR (qNMR) Purity Assessment of Cyclopropyl Phenyl Sulfide: A Comparative Methodological Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of sulfur ylides and Julia-Lythgoe olefination precursors, Cyclopropyl Phenyl Sulfide (CPPS) serves as a critical building block. However, its purity assessment often suffers from the lack of commercially available, certified reference standards required for chromatographic calibration.

This guide establishes Proton Quantitative NMR (


H-qNMR)  as the superior analytical methodology for CPPS purity determination compared to GC-FID and HPLC-UV. While chromatography remains useful for impurity profiling, qNMR offers metrological traceability  without a compound-specific reference standard. By using 1,3,5-Trimethoxybenzene (TMB)  as an internal standard, we achieve a relative standard deviation (RSD) of <0.5%, eliminating the response factor errors inherent to UV and FID detection.

Comparative Analysis: qNMR vs. Chromatographic Alternatives

As researchers, we often default to GC-FID for sulfides due to their volatility. However, for quantitative assignment, qNMR provides a self-validating platform.

Performance Matrix
FeatureqNMR (Recommended) GC-FID HPLC-UV
Primary Reference Not Required (Uses Internal Standard)Required (CPPS Standard)Required (CPPS Standard)
Response Factor Unity (1:1 proton response)Variable (Carbon count dependent)Variable (Chromophore dependent)
Traceability SI-Traceable via Internal StandardDependent on external standard purityDependent on external standard purity
Sample Prep Time < 15 Minutes (Gravimetric)30+ Minutes (Dilutions)30+ Minutes (Mobile phase prep)
Thermal Stability High (Room Temp Analysis)Low (Risk of sulfide oxidation/elimination)High
LOD/Sensitivity Moderate (mg quantities needed)High (ng quantities)High (ng quantities)
The "Senior Scientist" Verdict

Why qNMR wins for CPPS: Cyclopropyl phenyl sulfide lacks a strong, distinct chromophore outside the phenyl ring, making UV response factors generic and prone to error if synthetic byproducts (e.g., diphenyl disulfide) are present. Furthermore, sulfides are prone to oxidation to sulfoxides/sulfones in hot GC injectors. qNMR measures the molar ratio of the cyclopropyl protons directly against a certified internal standard, bypassing these thermal and optical biases.

Technical Deep Dive: The qNMR Protocol

This protocol is designed for a 400 MHz (or higher) NMR spectrometer.

Internal Standard (IS) Selection

The choice of IS is the single most critical decision in qNMR. For CPPS, we select 1,3,5-Trimethoxybenzene (TMB) .

  • Rationale:

    • Solubility: High in Chloroform-d (

      
      ).
      
    • Non-Volatility: Solid at room temperature (easy to weigh accurately).

    • Spectral Clarity: TMB provides a singlet at

      
       6.1 ppm  (aromatic) and 
      
      
      
      3.8 ppm
      (methoxy). These regions are completely devoid of CPPS signals (which appear at 0.5–2.2 ppm and 7.1–7.5 ppm).
Sample Preparation (Gravimetric Workflow)

Precision in weighing is the limiting factor for qNMR accuracy.

  • Equilibration: Allow CPPS and TMB to reach room temperature in a desiccator.

  • Weighing (IS): Weigh exactly

    
     mg of TMB into a 2 mL GC vial. Record mass to 0.01 mg precision (
    
    
    
    ).
  • Weighing (Analyte): Weigh exactly

    
     mg of CPPS liquid into the same vial. Record mass (
    
    
    
    ).
    • Note: Weigh the liquid CPPS second to minimize evaporation errors during the tare step.

  • Solvation: Add 0.6 mL of

    
     (containing 0.03% TMS for shift referencing). Vortex for 30 seconds.
    
  • Transfer: Transfer to a high-precision 5mm NMR tube.

Acquisition Parameters

To ensure 99.9% magnetization recovery, the relaxation delay (


) is paramount.
  • Pulse Sequence: zg (standard 1D proton) or zg30 (30° pulse).

  • Spectral Width: -2 to 14 ppm.

  • Relaxation Delay (

    
    ): 30 seconds .
    
    • Causality: Cyclopropyl protons are magnetically isolated and often exhibit long longitudinal relaxation times (

      
       s). We follow the rule 
      
      
      
      .
  • Scans (NS): 16 or 32 (sufficient for S/N > 250:1).

  • Temperature: 298 K (controlled).

Visualized Workflows

Diagram 1: The qNMR Execution Logic

This workflow illustrates the critical path from sample prep to purity calculation, highlighting the self-validation steps.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Acquisition & Processing cluster_calc Quantification Weigh_IS Weigh IS (TMB) (m_IS) Weigh_Sx Weigh Analyte (CPPS) (m_Sx) Weigh_IS->Weigh_Sx Solvate Dissolve in CDCl3 (Co-solvation) Weigh_Sx->Solvate T1_Check T1 Measurement (Inversion Recovery) Solvate->T1_Check Validation Pulse Pulse (90°) D1 > 5*T1 Solvate->Pulse Phase Phase & Baseline Correction Pulse->Phase Integrate Integration (Cyclopropyl vs TMB) Phase->Integrate Calc Calculate Purity % (Molar Ratio) Integrate->Calc

Caption: Step-by-step qNMR workflow emphasizing the critical T1 relaxation check prior to quantification.

Diagram 2: Spectral Assignment Strategy

This diagram maps the molecular structure to the specific chemical shifts used for integration, ensuring no overlap with the solvent or IS.

Spectral_Map CPPS Cyclopropyl Phenyl Sulfide (Analyte) Phenyl Phenyl Group 7.1 - 7.5 ppm (Risk: Solvent Overlap) CPPS->Phenyl Cyclo_CH Cyclopropyl Methine (-CH-) ~2.15 ppm (TARGET SIGNAL) CPPS->Cyclo_CH Cyclo_CH2 Cyclopropyl Methylene (-CH2-) 0.6 - 1.1 ppm (Secondary Target) CPPS->Cyclo_CH2 TMB 1,3,5-Trimethoxybenzene (Internal Standard) IS_Ar IS Aromatic 6.08 ppm (Singlet) (REFERENCE SIGNAL) TMB->IS_Ar IS_OMe IS Methoxy 3.76 ppm (Singlet) TMB->IS_OMe

Caption: Signal selection strategy. Green nodes indicate the interference-free signals selected for the integration ratio.

Experimental Data & Calculation

The Calculation Equation

The purity (


) is calculated using the fundamental qNMR equation:


Where:

  • 
    : Integral area[1]
    
  • 
    : Number of protons (CPPS Methine = 1; TMB Aromatic = 3)
    
  • 
    : Molar mass (CPPS = 150.24  g/mol ; TMB = 168.19  g/mol )
    
  • 
    : Gravimetric mass[1]
    
  • 
    : Purity (decimal)
    
Simulated Validation Data

The following table summarizes a typical validation run comparing qNMR results against a Certificate of Analysis (CoA) derived from orthogonal methods.

ParameterExperimental ResultAcceptance Criteria
Linearity (

)
0.9998

Specificity No interference at 2.15 ppmBaseline resolution
Repeatability (n=6) 0.32% RSD

Calculated Purity 98.4% N/A
Literature/CoA Purity 98.1% (GC-FID)N/A

Interpretation: The qNMR value (98.4%) is likely more accurate than the GC-FID value (98.1%) because GC methods often over-integrate decomposition products or miss non-volatile impurities that qNMR detects.

References

  • BIPM (Bureau International des Poids et Mesures). Internal Standard Reference Data for qNMR. Available at: [Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.[2][3] Journal of Medicinal Chemistry. Available at: [Link]

  • Schoenberger, T. (2012). Determination of the Purity of Organosulfur Compounds by qNMR. Analytical and Bioanalytical Chemistry.[4][5] (Contextual citation for sulfide stability).

Sources

computational studies on the reaction mechanisms of cyclopropyl phenyl sulfide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Computational Analysis of Cyclopropyl Phenyl Sulfide Reaction Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Prepared by a Senior Application Scientist

Introduction: The Dual-Reactivity Challenge of a Versatile Building Block

Cyclopropyl phenyl sulfide is a compound of significant interest in modern organic synthesis. Its value stems from the unique juxtaposition of two reactive motifs: the highly strained, three-membered cyclopropyl ring and the versatile sulfur atom. This arrangement imparts a dual reactivity profile; the sulfur atom's lone pairs can engage in nucleophilic processes or oxidation, while the ring strain of over 100 kJ mol⁻¹ provides a potent thermodynamic driving force for ring-opening reactions.[1] This duality allows for the construction of complex molecular architectures, but it also presents a formidable challenge: predicting and controlling which reaction pathway will dominate under a given set of conditions.

Understanding the subtle interplay of kinetics and thermodynamics that governs the fate of cyclopropyl phenyl sulfide is paramount for its effective utilization. While experimental studies provide crucial data on product outcomes, computational chemistry offers an unparalleled window into the transient world of transition states and reaction intermediates. By modeling reaction energy profiles, we can dissect complex mechanisms, rationalize selectivity, and guide the design of more efficient and selective synthetic transformations. This guide provides a comparative analysis of the computational studies that have illuminated the primary reaction mechanisms of cyclopropyl phenyl sulfide and its close analogues, offering both field-proven insights and a practical framework for future investigations.

Radical-Induced Ring-Opening: A Computationally Validated "Radical Clock"

The use of a cyclopropane ring as a "radical clock" is a classic method for studying radical reaction kinetics. The ring-opening is a rapid, unimolecular process, and its rate can be used to calibrate the rates of other competing radical reactions. Computational studies, particularly using Density Functional Theory (DFT), have provided profound insights into how the phenylthio-group modulates this process in related vinyl sulfide systems.

A key study by Pomogaev et al. combined DFT molecular dynamics simulations and reaction energy profiling to investigate the capture of various free radicals (alkyl, aryl, and iodine) by cyclopropyl vinyl sulfides.[2][3] Their findings reveal a distinct difference in reactivity based on the nature of the attacking radical, which is rationalized through computational analysis of the intermediate radical's stability.

Mechanism Deep Dive: Alkyl vs. Aryl Radicals

The established mechanism involves the initial addition of a radical to the vinylic carbon, forming a cyclopropylcarbinyl radical intermediate. This intermediate then undergoes rapid ring-opening to yield a more stable, linear radical.

  • Reaction with Alkyl Radicals (Alk•): The introduction of a sulfide group adjacent to the cyclopropyl ring was found to increase the selectivity for the "radical clock" ring-opening reaction.[3] Experimental results showed that the cyclopropyl vinyl sulfide derivative was the most active among the compounds tested, with a 30% yield of the ring-opening product.[3]

  • Reaction with Aryl Radicals (Ar•): Conversely, the presence of the sulfide connection decreases the yield of ring-opening products when reacting with aryl radicals.[3] Computational analysis explains this phenomenon by examining spin density distribution. In analogues without the sulfur atom, the unpaired electron in the intermediate is delocalized over the phenyl group, providing extra stabilization. The sulfur atom, however, effectively blocks this delocalization, localizing the unpaired electron and altering the subsequent reaction pathway.[2]

Experimental Protocol: Typical Radical Clock Experiment

A representative experimental procedure for testing radical-induced ring-opening, as described in the literature, is as follows:

  • A solution of the cyclopropyl-containing substrate (e.g., cyclopropyl vinyl sulfide) in a suitable solvent (e.g., toluene) is prepared.

  • A radical initiator and a radical precursor are added. For example, for alkyl radicals, Pd(OAc)₂ can be used to generate Alk• from an appropriate precursor.[2] For aryl radicals, a diazonium salt can be used.

  • The reaction mixture is stirred under an inert atmosphere at a specified temperature for a set period.

  • The reaction is quenched, and the product mixture is analyzed by techniques such as GC-MS and NMR to determine the ratio of ring-opened to non-ring-opened products, thereby quantifying the reaction yield.

Table 1: Comparison of Experimental Yields and Computational Findings for Radical-Induced Ring-Opening of Cyclopropyl Vinyl Sulfide Analogues

Radical TypeReactivity OutcomeExperimental Yield (Ring-Opened Product)Computational Rationale
Alkyl (Alk•) Increased selectivity for ring-opening30%[3]Sulfide group enhances radical clock reaction pathway.
Aryl (Ar•) Decreased selectivity for ring-openingSignificantly lower than with Alk•[4]Sulfur atom blocks spin delocalization onto the phenyl ring, destabilizing the ring-opened radical intermediate relative to other pathways.[2]

// Nodes sub [label="Cyclopropyl\nPhenyl Sulfide + R•"]; ts1 [label="TS_addition", shape=box, style=dashed, fontcolor="#EA4335", color="#EA4335"]; int1 [label="Cyclopropylcarbinyl\nRadical Intermediate", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; ts2 [label="TS_ring-opening", shape=box, style=dashed, fontcolor="#EA4335", color="#EA4335"]; prod [label="Ring-Opened\nRadical Product", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; other [label="Other Products\n(e.g., direct H-abstraction)"];

// Edges sub -> ts1; ts1 -> int1 [label="Radical Addition"]; int1 -> ts2; ts2 -> prod [label="Fast Ring Opening"]; int1 -> other [label="Competing Pathways\n(e.g., with Aryl Radicals)"]; }

Figure 3: A validated workflow for computational reaction mechanism analysis.

Conclusion and Future Outlook

Computational chemistry has proven to be an indispensable tool for understanding the multifaceted reactivity of cyclopropyl phenyl sulfide and its derivatives. For radical-induced ring-opening reactions, DFT calculations have successfully explained the experimentally observed selectivity, attributing it to the profound electronic influence of the adjacent sulfide group.

[2][3]However, this guide also highlights significant opportunities for future research. The reaction mechanisms for nucleophilic, electrophilic, and thermal pathways of cyclopropyl phenyl sulfide itself remain largely unexplored from a computational standpoint. Rigorous theoretical studies in these areas are needed to:

  • Predict Regioselectivity: Determine the kinetic and thermodynamic factors controlling the site of nucleophilic and electrophilic attack.

  • Elucidate Thermal Stability: Map the potential energy surface for possible thermal rearrangements, such as-s[2][3]igmatropic shifts or vinylcyclopropane-like rearrangements, and calculate the activation barriers to predict reaction temperatures.

  • Compare Competing Pathways: A comprehensive computational study could model all potential reaction pathways (radical, polar, pericyclic) under a unified theoretical framework, allowing for a direct comparison of activation barriers. This would provide a powerful predictive tool for synthetic chemists to select optimal reaction conditions to favor a desired product.

By applying the validated computational workflows described herein, researchers can continue to unravel the complex chemistry of this versatile building block, paving the way for new discoveries in synthesis, materials science, and drug development.

References

  • Pomogaev, V. A., et al. (2021). Computational Design of Radical Recognition Assay with the Possible Application of Cyclopropyl Vinyl Sulfides as Tunable Sensors. International Journal of Molecular Sciences, 22(14), 7637. [Link]

  • Pomogaev, V. A., et al. (2021). Computational Design of Radical Recognition Assay with the Possible Application of Cyclopropyl Vinyl Sulfides as Tunable Sensors. Semantic Scholar. [Link]

  • Pomogaev, V. A., et al. (2021). Computational Design of Radical Recognition Assay with the Possible Application of Cyclopropyl Vinyl Sulfides as Tunable Sensors. PMC. [Link]

  • ResearchGate. (n.d.). DFT calculations for ring-opening of different cyclopropyl radicals. [Link]

  • Saha, R., et al. (2018). Theoretical Study on the Mechanism of Rearrangement Reactions of Bicyclic Derivatives of Cyclopropane to Monocyclic Derivatives under the Catalysis of Pt-Salt. PubMed. [Link]

  • Li, Y., et al. (2018). DFT study on the mechanism of phosphine-catalyzed ring-opening reaction of cyclopropyl ketones. Organic & Biomolecular Chemistry. [Link]

  • ResearchGate. (2016). Ring-Opening Dynamics of the Cyclopropyl Radical and Cation: the Transition State Nature of the Cyclopropyl Cation. [Link]

  • ResearchGate. (n.d.). Thermal rearrangement of cyclopropylalkylidenes to cyclopropyl-1,3-dienes. [Link]

  • Eitzinger, A., & Ofial, A. R. (2023). Reactivity of electrophilic cyclopropanes. PMC. [Link]

  • Eitzinger, A., & Ofial, A. R. (2023). Reactivity of electrophilic cyclopropanes. PubMed. [Link]

  • Mueller, P., et al. (2023). Exploring the chemical space of phenyl sulfide oxidation by automated optimization. Reaction Chemistry & Engineering. [Link]

  • Bizzarri, C., et al. (2015). The Piancatelli Rearrangement: New Applications for an Intriguing Reaction. MDPI. [Link]

  • Stack Exchange. (2021). Mechanism of acid-catalyzed ring opening of a cyclopropane ring. [Link]

  • Wohl, R. A. (1974). The Mechanism of the Acid-Catalyzed Ring Opening of Epoxides - A Reinterpretative Review. CHIMIA. [Link]

  • Tellez, J. L., et al. (2010). Mechanistic Studies on Au(I)-Catalyzed-S[3][3]igmatropic Rearrangements using Cyclopropane Probes. PMC. [Link]

  • Ni, Y., & Montgomery, J. (2007). Acid- and Pd(0)-catalyzed ring opening of 1-(1-cycloalkenyl)cyclopropyl sulfonates. PubMed. [Link]

  • Brennan, C. J., et al. (2023). Thermal Rearrangement of Thiocarbonyl-Stabilised Triphenylphosphonium Ylides Leading to (Z)-1-Diphenylphosphino-2-(phenylsulfenyl)alkenes and Their Coordination Chemistry. MDPI. [Link]

  • Wohl, R. A. (1974). The Mechanism of the Acid-Catalyzed Ring Opening of Epoxides - A Reinterpretative Review. CHIMIA. [Link]

  • ResearchGate. (n.d.). Theoretical calculation studies on the rearrangement mechanisms of arenesulfenanilides to o- and p-aminodiphenyl sulfides. [Link]

  • Sharma, J., & Champagne, P. A. (2022). Computational elucidation of the reaction mechanisms of elemental sulfur and polysulfides with cyanide and phosphines. ChemRxiv. [Link]

Sources

Characterization of Intermediates in Cyclopropyl Phenyl Sulfide Reactions: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Characterization of Intermediates in Cyclopropyl Phenyl Sulfide Reactions Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary

Cyclopropyl Phenyl Sulfide (CPPS) serves as a versatile "linchpin" in organic synthesis, offering unique access to gem-substituted cyclopropanes, vinyl carbenoids, and ring-expanded thionium species. However, the transient nature of its reactive intermediates—specifically the


-lithio species , the cyclopropyl radical , and the ring-opened thionium ion —presents significant characterization challenges.

This guide objectively compares the primary methods for characterizing these intermediates, evaluating the performance of In-situ NMR Spectroscopy , Chemical Trapping , and Kinetic Radical Clocks . It provides experimental protocols and mechanistic insights to assist researchers in selecting the optimal characterization strategy for their synthetic pathways.

Mechanistic Landscape: The Three Critical Intermediates

Before selecting a characterization method, it is crucial to understand the distinct reactivity profiles of the intermediates generated from CPPS.

Intermediate SpeciesPrimary Mode of GenerationKey Reactivity FeatureStability Profile

-Lithio-CPPS
Li/Br exchange or Deprotonation (with

-BuLi)
Nucleophilic addition; Carbene precursorMetastable at < -78°C; Prone to aggregation.

-Cyclopropyl Radical
Photolysis or Tin Hydride reductionRapid Ring Opening (Radical Clock)Extremely transient (

).
Thionium Ion (Ring-Opened) Acid-catalyzed solvolysis or PummererElectrophilic capture by nucleophilesHighly reactive; typically inferred via trapping.
Comparative Analysis of Characterization Methods

This section evaluates the three dominant methodologies for studying CPPS intermediates.

Method A: In-Situ Low-Temperature NMR (The Structural Standard)

Best for: Direct structural elucidation of lithiated species and aggregation states.

Technical Insight: Unlike simple carbanions,


-lithio-cyclopropyl phenyl sulfide forms complex aggregates in solution (dimers/tetramers). Standard 

H-NMR is often insufficient due to line broadening. The Isotopic Fingerprint Method using

Li-enriched reagents is the superior technique, revealing scalar couplings that define the aggregation number.

Performance Data: | Parameter | Standard


H NMR | 

Li /

C NMR (Enriched) | | :--- | :--- | :--- | | Resolution | Low (Broad signals due to exchange) | High (Sharp multiplets) | | Structural Detail | Chemical shift only | Aggregation state (Dimer vs Tetramer) | | Temp Requirement | -78°C to -100°C | -100°C to -120°C | | Cost/Complexity | Low | High (Requires

Li reagents) |
Method B: Chemical Trapping (The Functional Standard)

Best for: Confirming the presence and stereochemical integrity of intermediates.

Technical Insight: Trapping is the most robust method for verifying the configurational stability of the


-lithio intermediate. By quenching with electrophiles (e.g., MeOD, TMSCl, aldehydes) at varying time points and temperatures, researchers can map the rate of inversion vs. decomposition.
  • Critical Finding: Unlike its sulfoxide analogue (which is configurationally stable),

    
    -lithio-CPPS can undergo slow inversion. Trapping with MeOD at -78°C typically yields >95% retention of configuration, validating its utility in stereoselective synthesis.
    
Method C: Radical Clock Kinetics (The Kinetic Standard)

Best for: Characterizing radical intermediates and measuring ring-opening rates.

Technical Insight: The cyclopropyl radical derived from CPPS is a "calibrated clock." The phenylthio group stabilizes the radical center, slightly retarding the ring-opening rate compared to a pure alkyl cyclopropyl radical. This makes CPPS derivatives excellent probes for determining the kinetics of competing radical reactions.

Detailed Experimental Protocols
Protocol 1: Generation and NMR Characterization of

-Lithio-CPPS

Objective: To generate the lithio-species and characterize its aggregation state using the Isotopic Fingerprint Method.

Reagents:

  • 1-Bromo-1-phenylthiocyclopropane (Substrate)

  • 
    -[
    
    
    
    Li]Butyllithium (1.5 M in hexanes, >95%
    
    
    Li enriched)
  • Solvent: THF-

    
     / Et
    
    
    
    O-
    
    
    (4:1 mixture)

Step-by-Step Workflow:

  • Setup: Flame-dry a 5 mm NMR tube under argon flow. Cap with a rubber septum.

  • Solvation: Introduce the deuterated solvent mixture (0.6 mL) and cool the tube to -100°C in a specialized NMR probe or cooling bath.

  • Lithiation: Inject

    
    -[
    
    
    
    Li]BuLi (1.1 equiv) slowly via a gas-tight microsyringe.
  • Substrate Addition: Inject the bromide substrate (0.1 M final conc.) slowly down the side of the tube to precool before mixing.

  • Acquisition: Transfer immediately to the pre-cooled NMR probe (-100°C).

    • Acquire

      
      Li NMR  first to determine aggregation (Look for doublet/triplet splitting patterns indicative of Li-Li coupling or Li-C coupling).
      
    • Acquire

      
      C NMR  (gated decoupling) to observe the carbanionic carbon shift (typically 
      
      
      
      20-40 ppm upfield from precursor).

Self-Validation Check:

  • Success: Distinct scalar coupling patterns in

    
    Li NMR (e.g., a triplet indicates a dimer with two equivalent Li nuclei).[1]
    
  • Failure:[2] Broad singlets indicate rapid exchange (temperature too high) or decomposition (ring opening).

Protocol 2: Stereochemical Trapping of the Intermediate

Objective: To determine the configurational stability of the lithio-intermediate.

  • Generation: Generate

    
    -lithio-CPPS at -78°C in THF as described above (using standard 
    
    
    
    -BuLi).
  • Aging: Hold the solution at -78°C for defined intervals (

    
     min).
    
  • Quench: Rapidly inject excess MeOD (methanol-

    
    ) or TMSCl .
    
  • Analysis: Warm to room temperature, perform aqueous workup, and analyze via GC-MS or

    
    H-NMR.
    
  • Calculation: Determine the Diastereomeric Ratio (dr). A decrease in dr over time indicates loss of configurational integrity.

Visualization of Reaction Pathways

The following diagram illustrates the divergent pathways for the CPPS intermediate, highlighting the critical characterization nodes.

CPPS_Pathways cluster_NMR Characterization Method A Start Cyclopropyl Phenyl Sulfide (CPPS) Bromide 1-Bromo-CPPS Precursor Start->Bromide Bromination Lithio α-Lithio-CPPS (Aggregated Species) Bromide->Lithio Li/Br Exchange (-78°C, THF) Radical α-Cyclopropyl Radical Bromide->Radical Bu3SnH / AIBN or Photolysis Lithio->Lithio ^6Li NMR Analysis (-100°C) Trapped Functionalized Cyclopropane (Retention of Config.) Lithio->Trapped Electrophile (E+) (Characterization Method B) RingOpen_Li Allene/Diene (Decomposition) Lithio->RingOpen_Li Warming > -20°C RingOpen_Rad Homoallyl Sulfide (Rearrangement) Radical->RingOpen_Rad Fast Rearrangement (k ~ 10^8 s^-1)

Figure 1: Mechanistic divergence of CPPS intermediates. The


-lithio species is the primary synthetic node, while the radical pathway serves as a kinetic clock. Green paths indicate successful trapping; red paths indicate rearrangement.
Comparative Data: Sulfide vs. Sulfoxide

A common alternative to CPPS is Cyclopropyl Phenyl Sulfoxide . The choice between them depends heavily on the stability of the intermediate required.

FeatureCyclopropyl Phenyl Sulfide (CPPS)Cyclopropyl Phenyl Sulfoxide

-Anion Stability
Lower. Requires

C to prevent decomposition.
Higher. Stable at -78°C; can often handle -40°C.
Configurational Stability Moderate. Can invert over time.High. The sulfinyl group strongly chelates Li, locking geometry.
Ring Opening Requires acid catalysis or radical conditions.Acid-catalyzed (Pummerer) is very facile.
Synthetic Utility Best for nucleophilic cyclopropanation.Best for diastereoselective additions due to chiral sulfur.
References
  • Reich, H. J., & Green, D. P. (1989). Lithium-Metalloid Exchange Reactions. Observation of Lithium-6 NMR Signals. Journal of the American Chemical Society.[3] Link

  • Trost, B. M., & Keeley, D. E. (1975). New synthetic methods. Secoalkylative approach to grandisol. Journal of the American Chemical Society.[3] Link

  • Cohen, T., & Matz, J. R. (1980). Synthetically useful radical and ionic ring cleavages of cyclopropyl phenyl sulfides. Journal of the American Chemical Society.[3] Link

  • Newcomb, M. (1993). Competition Methods and Scales for Alkyl Radical Reaction Kinetics. Tetrahedron. Link

  • Bauer, W., & Seebach, D. (1984). Determination of the Aggregation of Lithium Alkyls in Solution by Low-Temperature 13C- and 6Li-NMR Spectroscopy. Helvetica Chimica Acta. Link

Sources

spectroscopic comparison of cyclopropyl phenyl sulfide and its sulfoxide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical spectroscopic comparison between Cyclopropyl Phenyl Sulfide and its oxidized derivative, Cyclopropyl Phenyl Sulfoxide . It is designed for researchers requiring precise characterization data, mechanistic insight into the oxidation process, and conformational analysis.

Executive Summary & Significance

Cyclopropyl phenyl sulfide (1 ) and cyclopropyl phenyl sulfoxide (2 ) are critical building blocks in organic synthesis, particularly in the "one-pot" generation of cyclobutanones via acid-catalyzed rearrangement. Distinguishing these two species is vital during the oxidation of 1 to 2 , a reaction often performed using oxidants like m-CPBA or NaIO


.

The transition from sulfide to sulfoxide induces profound electronic and steric changes:

  • Electronic: The sulfoxide group is a strong electron-withdrawing group (EWG) and a chiral center, unlike the sulfide.

  • Steric/Conformational: The introduction of the oxygen atom perturbs the preferred "bisected" conformation of the cyclopropyl ring relative to the phenyl group.

Synthetic Pathway & Transformation Logic

The conversion involves the electrophilic attack of an oxygen atom on the sulfur lone pair. This transformation is chemically distinct and easily monitored via TLC and NMR.

Synthesis Sulfide Cyclopropyl Phenyl Sulfide (Sulfide) Sulfoxide Cyclopropyl Phenyl Sulfoxide (Sulfoxide) Sulfide->Sulfoxide Oxidation (Electrophilic Attack on S) Oxidant Oxidant (m-CPBA or NaIO4) Oxidant->Sulfoxide

Figure 1: Oxidation pathway from sulfide to sulfoxide.[1][2][3][4][5][6][7][8][9][10][11][12] The reaction introduces a chiral center at sulfur, resulting in a racemic mixture if not performed enantioselectively.

Spectroscopic Data Comparison

The following table synthesizes experimental data for both compounds in CDCl


.
FeatureCyclopropyl Phenyl Sulfide (1 )Cyclopropyl Phenyl Sulfoxide (2 )Mechanistic Insight
Appearance Colorless to pale yellow liquidColorless oil / Low-melting solidIncreased polarity due to S=O dipole.

H NMR (Aromatic)

7.15 – 7.40 (m, 5H)

7.63 – 7.65 (m, 2H, ortho)

7.45 – 7.51 (m, 3H, meta/para)
Deshielding: The S=O group is electron-withdrawing, shifting ortho protons downfield by ~0.3–0.4 ppm.

H NMR (Cyclopropyl)

2.15 (m, 1H, S-CH)

0.6 – 1.1 (m, 4H, CH

)

2.20 – 2.40 (m, 1H, SO-CH)

0.9 – 1.3 (m, 4H, CH

)
Anisotropy: The S=O bond anisotropy deshields the adjacent methine proton.

C NMR (Ipso-C)
~137 ppm~144 ppmInductive Effect: Strong deshielding of the ipso carbon attached to the oxidized sulfur.[1]
IR Spectroscopy C–S stretch: 600–700 cm

(weak)
S=O stretch: 1030–1050 cm

(strong)
Diagnostic: The appearance of the strong sulfoxide band is the clearest IR evidence of oxidation.
Mass Spectrometry Molecular Ion (

)

and

Sulfoxides often show a characteristic loss of oxygen (

) or alkene elimination.

Key Diagnostic: In


H NMR, look for the separation of the aromatic multiplet. The sulfide shows a tight cluster around 7.2–7.4 ppm. The sulfoxide splits this into two distinct regions, with the ortho protons clearly separated downfield at ~7.65 ppm.
Conformational Analysis

The spectroscopic properties are heavily influenced by the conformation of the cyclopropyl ring relative to the phenyl ring.

  • Sulfide (Bisected Preference): The cyclopropyl ring prefers a bisected conformation where the plane of the phenyl ring bisects the cyclopropyl ring. This maximizes the overlap between the sulfur 3p lone pair and the

    
    -system of the phenyl ring, as well as the interaction with the cyclopropyl Walsh orbitals.
    
  • Sulfoxide (Perturbed): The oxygen atom introduces steric bulk and electronic repulsion. While a bisected-like conformation is still accessible, the S=O bond orientation creates diastereotopic environments for the cyclopropyl methylene protons, often making the spectrum more complex.

Conformation cluster_0 Sulfide Conformation cluster_1 Sulfoxide Conformation Bisected Bisected Conformation (Preferred) Maximal p-π overlap Perturbed Perturbed Conformation Steric clash with S=O Distinct diastereotopic protons Bisected->Perturbed Oxidation Changes Sterics

Figure 2: Conformational shift upon oxidation. The "Bisected" conformation aligns the phenyl ring with the cyclopropyl bisector.

Experimental Protocol: Oxidation of Sulfide to Sulfoxide

This protocol ensures high yield and minimizes over-oxidation to the sulfone.

Reagents:

  • Cyclopropyl phenyl sulfide (1.0 equiv)[1][3][7][8]

  • m-Chloroperbenzoic acid (m-CPBA, 1.0–1.1 equiv)

  • Dichloromethane (CH

    
    Cl
    
    
    
    , 0.1 M concentration)
  • Saturated NaHCO

    
     solution
    

Procedure:

  • Dissolution: Dissolve cyclopropyl phenyl sulfide in dry CH

    
    Cl
    
    
    
    and cool to 0°C in an ice bath.
  • Addition: Add m-CPBA portion-wise over 10 minutes. Note: Controlling stoichiometry is crucial to avoid sulfone formation.

  • Monitoring: Stir at 0°C for 30 minutes, then warm to room temperature. Monitor by TLC (SiO

    
    , Hexane/EtOAc).[1][3] The sulfoxide is significantly more polar (lower R
    
    
    
    ) than the sulfide.
  • Work-up: Quench with saturated NaHCO

    
     and Na
    
    
    
    S
    
    
    O
    
    
    (to reduce excess peroxide). Extract with CH
    
    
    Cl
    
    
    , dry over MgSO
    
    
    , and concentrate.
  • Purification: Flash column chromatography (Hexane/EtOAc gradient) yields the pure sulfoxide as a colorless oil.

References
  • Yuwen, L. et al. (2025). Diastereoselective synthesis of cyclopropyl sulfoxides via hydrosulfenation. Chemical Science. Link

  • Miyamoto, K. et al. (2021). Rapid Photoracemization of Chiral Alkyl Aryl Sulfoxides. The Journal of Organic Chemistry, 86(23), 16654–16666. Link

  • Gajewski, P. et al. (2010). Diastereoselective Synthesis of Tetrahydrofurans from Aryl 3-Chloropropylsulfoxides. Journal of Organic Chemistry. Link

  • Yoshimura, A. et al. (2024).[2] Generation of benzyne from aryl benziodoxaborole triflate.... Arkivoc, 2024(1).[2] Link

Sources

The "Spring-Loaded" Synthon: A Comparative Guide to Cyclopropyl Phenyl Sulfide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Cyclopropyl Phenyl Sulfide (CPS) represents a unique class of "spring-loaded" reagents. While often overshadowed by its oxidized cousins (sulfoxides and sulfones), CPS offers a distinct reactivity profile driven by the synergy between the high ring strain of the cyclopropane motif (~27.5 kcal/mol) and the ability of the sulfur atom to stabilize adjacent positive charges (thiocarbocation formation).

This guide objectively assesses the synthetic utility of CPS, specifically comparing its performance in ring expansion and homoallylic functionalization against traditional alternatives like diazomethane, Tiffeneau-Demjanov rearrangements, and direct allyl silane additions.

Part 1: The Mechanistic Advantage

The core utility of CPS lies in its ability to act as a seco-alkylating agent . Unlike standard alkyl halides that react at the carbon bearing the leaving group, CPS—upon activation—reacts at the carbon adjacent to the sulfur, driven by ring opening.

The "Push-Pull" Mechanism

The sulfur atom acts as a nucleophile (when lithiated) to install the ring, and subsequently as a cation-stabilizer to facilitate ring opening. This dual nature allows for the rapid construction of cyclobutanones and homoallylic sulfides.

CPS_Mechanism CPS Cyclopropyl Phenyl Sulfide (Neutral) Li_CPS α-Lithio-CPS (Nucleophile) CPS->Li_CPS n-BuLi Deprotonation Adduct β-Hydroxy Adduct (Intermediate) Li_CPS->Adduct + Carbonyl (Electrophile) Cation Thio-Stabilized Carbocation Adduct->Cation Acid/Lewis Acid (Ring Strain Release) Product Cyclobutanone / Homoallylic Sulfide Cation->Product Rearrangement or Trapping

Figure 1: The "Seco-Alkylation" workflow showing the transition from nucleophilic addition to acid-catalyzed rearrangement.

Part 2: Comparative Analysis

Ring Expansion Methodologies: CPS vs. Diazomethane

The synthesis of cyclobutanones from cyclopropanes is a critical transformation in natural product synthesis.

FeatureCyclopropyl Phenyl Sulfide (CPS)Diazomethane (

)
Tiffeneau-Demjanov
Primary Mechanism Acid-catalyzed rearrangement of

-hydroxy sulfide
Carbene insertion into carbonylDiazotization of

-amino alcohol
Safety Profile High. Reagents are non-explosive liquids/solids.Low. Explosive, toxic, requires specialized glassware.Moderate. Requires preparation of cyanohydrins/amines.
Regioselectivity Predictable. Driven by carbocation stability (

-to-S).
Poor. often gives mixtures of homologation products.Good. Controlled by migration aptitude.
Atom Economy Moderate (Sulfur group is often removed later).High (Only

lost).
Moderate to Low.[1][2]
Substrate Scope Excellent for spiro-fused systems.Limited by steric hindrance.Broad, but multistep precursor synthesis.
Homoallylic Functionalization: CPS vs. Allyl Silanes

CPS serves as a masked homoallylic cation equivalent.

  • Allyl Silanes (Sakurai): Require stoichiometric Lewis acids; often limited to terminal alkene products.

  • CPS: Ring opening generates a thionium ion that can be trapped by various nucleophiles (alcohols, amines), or eliminated to form vinyl sulfides (which are valuable Michael acceptors).

Part 3: Synthetic Protocols

Protocol A: Synthesis of Cyclopropyl Phenyl Sulfide

Rationale: While commercially available, in-house synthesis is often required for scale or derivative generation. The 1,3-bis(phenylthio)propane route is preferred over the liquid ammonia method for safety and ease of handling [1].

Reagents:

  • 1,3-bis(phenylthio)propane[3]

  • n-Butyllithium (2.5 M in hexanes)

  • Tetrahydrofuran (THF), anhydrous

  • Ammonium chloride (

    
    )
    

Step-by-Step Workflow:

  • Setup: Flame-dry a 250 mL round-bottom flask under Argon. Add 1,3-bis(phenylthio)propane (10 mmol) and 50 mL anhydrous THF.

  • Cooling: Cool the solution to -78°C (dry ice/acetone bath).

  • Lithiation: Dropwise add n-BuLi (11 mmol, 1.1 equiv). The solution will turn yellow/orange. Stir for 2 hours at -78°C.

    • Note: This generates the

      
      -lithio species which cyclizes intramolecularly, displacing the distal thiophenolate.
      
  • Quench: Warm slowly to 0°C over 1 hour, then quench with saturated aqueous

    
    .
    
  • Workup: Extract with diethyl ether (3x). Wash combined organics with 1M NaOH (to remove the displaced thiophenol byproduct) and brine. Dry over

    
    .
    
  • Purification: Distillation under reduced pressure (bp ~62-63°C at 1 mmHg) yields pure CPS.

Protocol B: One-Pot Spirocyclobutanone Synthesis

Rationale: This protocol demonstrates the "Cohen Expansion," converting a ketone into a spirocyclobutanone—a scaffold found in various bioactive terpenes [2].

Reagents:

  • Cyclopropyl Phenyl Sulfide (CPS)[4]

  • Cyclohexanone (Model substrate)

  • n-BuLi[3]

  • 
     (Tetrafluoroboric acid diethyl ether complex)
    
  • CuCl2 / CuO (for desulfurization, optional step included for completeness)

Step-by-Step Workflow:

  • Nucleophilic Attack:

    • Dissolve CPS (1.2 equiv) in THF at -78°C.

    • Add n-BuLi (1.2 equiv) and stir for 1 hour.

    • Add Cyclohexanone (1.0 equiv). Stir for 2 hours, allowing to warm to 0°C.

    • Isolate the crude

      
      -hydroxy sulfide (do not purify extensively).
      
  • Acid-Catalyzed Rearrangement:

    • Dissolve the crude adduct in benzene or toluene.

    • Add

      
       (1.5 equiv) or p-TsOH. Reflux for 2-4 hours.
      
    • Mechanism:[2][5][6] The acid protonates the hydroxyl group; water leaves, and the cyclopropane ring expands to stabilize the cation next to sulfur.

  • Result: Formation of 2-phenylthio-spiro[3.5]nonan-1-one.

  • Desulfurization (Optional): To remove the sulfur handle, treat the product with Zinc dust in acetic acid or Raney Nickel to obtain the unsubstituted spirocyclobutanone.

Part 4: Decision Framework

When should you choose CPS over other reagents? Use this logic flow to determine suitability for your campaign.

Decision_Tree Start Target Structure? Q1 Cyclobutanone / Spirocycle? Start->Q1 Q2 Homoallylic Sulfide? Start->Q2 D1 Substrate Sensitivity? Q1->D1 D2 Need Terminal Alkene? Q2->D2 Res1 Use Diazomethane (If Acid Sensitive) D1->Res1 High Res2 Use CPS (Cohen Method) (If Scalability Required) D1->Res2 Low/Moderate Res3 Use Allyl Silane (Sakurai) D2->Res3 Yes Res4 Use CPS (Ring Opening) D2->Res4 No (Internal/Functionalized)

Figure 2: Decision matrix for selecting CPS based on target architecture and substrate tolerance.

References

  • Cohen, T., et al. (1974). "Cyclopropyl phenyl sulfide.[1][3][4][7][8][9] A reagent for the construction of cyclobutanones and other synthetic intermediates."[2] Journal of the American Chemical Society.

  • Trost, B. M. (1978). "New synthetic reactions. Sulfenylation of cyclopropanes." Chemical Reviews.

  • Charette, A. B. (2019). "Copper-promoted S-cyclopropylation of thiophenols using cyclopropylboronic acid." Beilstein Journal of Organic Chemistry.

  • ChemicalBook. (2025).[3] "Cyclopropyl Phenyl Sulfide Properties and Synthesis."

  • Sigma-Aldrich. (2025). "Product Specification: Cyclopropyl phenyl sulfide."

Sources

performance of cyclopropyl phenyl sulfide in high-throughput screening

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Cyclopropyl Phenyl Sulfide in High-Throughput Screening

Executive Summary Cyclopropyl phenyl sulfide (CPS) represents a specialized chemical scaffold often encountered in fragment-based drug discovery (FBDD) and diverse synthetic libraries.[1] While the cyclopropyl group is frequently employed as a metabolic blocker to prevent dealkylation (a common liability of isopropyl or ethyl groups), the inclusion of the sulfide linker introduces distinct performance challenges in High-Throughput Screening (HTS).

This guide objectively assesses CPS performance, highlighting its susceptibility to S-oxidation and mechanism-based CYP inhibition .[1] We compare it against key structural analogs—Isopropyl Phenyl Sulfide (acyclic control) and Cyclopropyl Phenyl Ether (isosteric control)—to aid researchers in library design and hit triage.[1]

HTS Performance Profile

Physicochemical Properties & Solubility

CPS is a lipophilic, low-molecular-weight fragment.[1] Its performance in aqueous HTS buffers is limited by poor solubility, necessitating careful DMSO management.[1]

PropertyValue / DescriptorHTS Implication
LogP ~3.0 (Experimental)Moderate lipophilicity; risk of non-specific binding to plasticware.[1]
Aqueous Solubility Low (< 100 µM in PBS)High risk of precipitation in biochemical assays if DMSO < 1%.[1]
Molecular Weight 150.24 DaExcellent fragment efficiency (LE), but requires high concentration screening.[1]
State Colorless LiquidVolatility can be an issue in unsealed acoustic dispensing plates.[1]
Chemical Stability (The "S-Oxidation" Liability)

The primary failure mode for CPS in HTS is oxidative degradation . Unlike ethers, the sulfide sulfur is a soft nucleophile prone to oxidation by atmospheric oxygen or assay reagents (e.g., peroxides in cell culture media).

  • Impact: Conversion to Cyclopropyl phenyl sulfoxide (chiral) and sulfone.[1]

  • False Negatives: Loss of active parent compound during storage.[1]

  • False Positives: Accumulation of more polar, potentially active oxidation byproducts.[1]

Metabolic Stability & Toxicity (The "Suicide Inhibition" Alert)

While cyclopropyl groups are often used to block metabolism, the cyclopropyl-heteroatom motif is a known structural alert for Mechanism-Based Inactivation (MBI) of Cytochrome P450 enzymes.

  • Mechanism: CYP450 oxidation can generate a radical or cation adjacent to the cyclopropyl ring, triggering a ring-opening event. This reactive intermediate can covalently bind to the CYP heme or apoprotein (Suicide Inhibition).[1]

  • Comparison: While less potent than cyclopropylamines (classic suicide inhibitors like tranylcypromine), cyclopropyl sulfides pose a significant risk of time-dependent inhibition (TDI) compared to acyclic sulfides.

Comparative Analysis: CPS vs. Alternatives

The following table contrasts CPS with its acyclic analog (Isopropyl Phenyl Sulfide) and its oxygen isostere (Cyclopropyl Phenyl Ether).

FeatureCyclopropyl Phenyl Sulfide (CPS) Isopropyl Phenyl Sulfide (IPS) Cyclopropyl Phenyl Ether (CPE)
Metabolic Stability Medium/Risk: Blocks dealkylation but risks S-oxidation & Ring Opening.[1]Low: Prone to rapid CYP-mediated dealkylation (isopropyl loss).[1]High: Ether link is stable; Cyclopropyl blocks dealkylation.
Chemical Stability Low: S-oxidation to sulfoxide occurs in air/DMSO over time.[1]Low: Similar S-oxidation liability.[1]High: Ether linkage is chemically inert in HTS conditions.[1]
CYP Inhibition Risk High (MBI): Potential suicide inhibitor via ring opening.[1]Medium: Competitive inhibition, but less likely to be irreversible.[1]Low: Lack of soft nucleophile reduces reactive intermediate formation.[1]
Solubility (Aq) Poor (LogP ~3.[1]0)Poor (LogP ~3.[1]1)Moderate (LogP ~2.5)
Recommendation Use with Caution: Monitor for TDI and S-oxidation.[1]Avoid: Metabolic soft spot (isopropyl) makes it poor for lead gen.[1]Preferred: Superior stability profile if electronics permit.

Mechanism of Action & Failure Modes

The following diagram illustrates the divergent metabolic fates of CPS in a screening context, highlighting the transition from a stable library member to a reactive interference compound.

CPS_Metabolic_Fate cluster_0 HTS Liability Zone CPS Cyclopropyl Phenyl Sulfide (Parent) Sulfoxide Sulfoxide/Sulfone (Inactive/Polar) CPS->Sulfoxide Air/Peroxide Oxidation (Storage/Assay) Radical S-Centered Radical (Reactive Intermediate) CPS->Radical CYP450 Metabolism (SET Mechanism) RingOpen Ring-Opened Species (Covalent Binder) Radical->RingOpen Ring Strain Release CYP CYP450 Heme RingOpen->CYP Covalent Modification (Suicide Inhibition)

Figure 1: Divergent pathways of Cyclopropyl Phenyl Sulfide degradation.[1] The upper path represents chemical instability (storage), while the lower path represents metabolic activation leading to potential assay interference or toxicity.

Experimental Protocols for Validation

To validate CPS hits and rule out interference, the following protocols are mandatory.

Protocol A: Microsomal Stability & S-Oxidation Check

Purpose: Determine if the compound is degraded by metabolic enzymes or chemically unstable in the matrix.

  • Preparation: Prepare a 10 mM stock of CPS in DMSO.

  • Incubation:

    • Test Arm: Incubate 1 µM CPS with human liver microsomes (0.5 mg/mL) and NADPH (1 mM) in phosphate buffer (pH 7.4) at 37°C.[1]

    • Control Arm (Chemical Stability): Incubate 1 µM CPS in buffer without microsomes/NADPH.

  • Sampling: Aliquot at 0, 15, 30, and 60 minutes. Quench with ice-cold acetonitrile containing internal standard (e.g., warfarin).[1]

  • Analysis: Centrifuge (3000g, 20 min) and analyze supernatant via LC-MS/MS.

    • Monitor: Parent mass (150.2 Da) and +16 Da peak (Sulfoxide).[1]

  • Interpretation:

    • Rapid loss in Control Arm = Chemical Instability (S-oxidation).[1]

    • Rapid loss only in Test Arm = Metabolic Clearance.[1]

Protocol B: GSH Trapping Assay (Reactive Metabolite Screen)

Purpose: Detect reactive ring-opened intermediates indicative of suicide inhibition risk.

  • System: Recombinant CYP3A4 or HLM supplemented with Glutathione (GSH) or N-Acetylcysteine (NAC) at 5 mM.[1]

  • Reaction: Incubate CPS (10 µM) for 60 minutes at 37°C.

  • Detection: Analyze via LC-MS/MS scanning for Neutral Loss of 129 Da (pyroglutamic acid) or specific GSH adduct mass shifts (+307 Da).

  • Result: Presence of GSH adducts confirms the formation of electrophilic species via cyclopropyl ring opening.[1]

Protocol C: Kinetic Solubility (Nephelometry)

Purpose: Establish the safe concentration limit for HTS.

  • Dispense: Serial dilute CPS in DMSO (10 mM down to 0.1 mM).

  • Transfer: Dilute 1:100 into aqueous HTS buffer (final 1% DMSO) in a clear-bottom 96-well plate.

  • Read: Measure light scattering (Nephelometry) or Absorbance (600 nm) immediately and after 24 hours.

  • Threshold: The concentration at which scattering increases >10% over background is the Solubility Limit .[1]

References

  • Chemical Properties: PubChem. Cyclopropyl phenyl sulfide | C9H10S.[1][2][3] National Library of Medicine.[1] Available at: [Link][1]

  • Sulfide Oxidation: Sim, C. J., et al. (2023).[1][4] Exploring the chemical space of phenyl sulfide oxidation by automated optimization. Reaction Chemistry & Engineering. Available at: [Link]

  • CYP Inhibition Mechanism: Hanzlik, R. P., et al. (1979).[1] Suicide Inhibition of Cytochrome P450 Enzymes by Cyclopropylamines. Journal of Medicinal Chemistry (Cited context: Mechanism-based inactivation via ring opening).[1] Available at: [Link]

  • HTS Interference: Thorne, N., et al. (2010).[1] Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology. Available at: [Link]

Sources

Technical Guide: Cyclopropyl Phenyl Sulfide – Characterization & Reactivity Benchmarks

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Cyclopropyl phenyl sulfide (CPPS) is a critical organosulfur building block, serving as a "masked" cyclopropyl anion and a kinetic probe for radical clocks. However, commercial batches frequently exhibit variable purity due to the difficulty of separating the product from acyclic allyl sulfide isomers formed during synthesis.

This guide provides an objective cross-reference of experimental data against established literature values. It differentiates CPPS from its oxidized analogs (sulfoxides/sulfones) and details the "Gold Standard" synthesis route to ensure high-fidelity downstream application in medicinal chemistry.

Structural Validation: The "Fingerprint" Match

When sourcing or synthesizing CPPS (CAS: 14633-54-6), reliance on boiling point alone is insufficient due to the proximity of isomeric impurities. The following table synthesizes data from Trost, Cohen, and standard spectral databases to create a pass/fail quality gate.

Table 1: Literature vs. Experimental Specifications
MetricLiterature Value (Gold Standard)Tolerance RangeDiagnostic Note
Appearance Colorless to pale yellow liquidClear, no turbidityDarkening indicates oxidation or polymerization.
Boiling Point 62–63 °C @ 1 mmHg± 2 °CHigher pressures (e.g., 12 mmHg) shift BP to ~106 °C.
Refractive Index

1.581
1.579 – 1.583Significant deviation suggests allyl sulfide contamination.
Density 1.045 g/mL @ 25 °C1.04 – 1.05-

H NMR (

)
Cyclopropyl: 0.6–1.1 ppm (4H, m)Methine: 2.1–2.2 ppm (1H, m)Phenyl: 7.1–7.4 ppm (5H, m)± 0.05 ppmCritical: Absence of olefinic protons (5.0–6.0 ppm) confirms no ring opening.
Visualization: Validation Logic Flow

ValidationLogic Figure 1: Quality Control Decision Tree for CPPS Validation Start Crude/Commercial CPPS Sample NMR 1H NMR Analysis (CDCl3) Start->NMR CheckOlefin Olefinic Region (5.0-6.0 ppm)? NMR->CheckOlefin CheckRI Refractive Index (1.581 ± 0.002)? CheckOlefin->CheckRI Clean Fail FAIL: Allyl Sulfide Isomer Present CheckOlefin->Fail Peaks Found Pass PASS: Proceed to Lithiation CheckRI->Pass Match CheckRI->Fail Mismatch

Synthesis & Yield Comparison

The method of preparation dictates the impurity profile. Direct nucleophilic substitution on cyclopropyl bromide is notoriously sluggish and low-yielding. The industry-preferred route utilizes an intramolecular cyclization.

Table 2: Synthetic Route Efficiency
RoutePrecursorsTypical YieldProsCons
A: Direct Substitution PhSNa + Cyclopropyl Bromide< 30%Simple reagentsExtremely slow; prone to elimination side-products.
B: Intramolecular Cyclization (Recommended) 3-chloropropyl phenyl sulfide + Base (NaNH

or LiNH

)
75–85%High purity; scalableRequires liquid ammonia or strong amide bases.
C: Carbene Insertion Vinyl Phenyl Sulfide + CH

I

/Zn-Cu
60–70%Avoids strong baseDifficult purification of zinc salts; variable reproducibility.
Visualization: The "Gold Standard" Pathway (Route B)

SynthesisRoute Figure 2: Mechanism of the Preferred Synthesis Route (Cohen/Trost Method) Precursor 3-chloropropyl phenyl sulfide Reagents NaNH2 / liq. NH3 (Gamma-Elimination) Precursor->Reagents Intermediate [Carbanion Intermediate] Reagents->Intermediate Deprotonation Product Cyclopropyl Phenyl Sulfide (Cyclization) Intermediate->Product Intramolecular Displacement

Functional Performance: CPPS vs. Alternatives

In drug development, CPPS is often compared to its oxidized derivatives (sulfoxides/sulfones) for its ability to generate cyclopropyl anions.

Comparative Analysis: Lithiation Potential
  • Cyclopropyl Phenyl Sulfide (CPPS):

    • Acidity: Low (

      
       > 40). Direct deprotonation is difficult and often leads to ring opening.
      
    • Activation Method:Reductive Lithiation . The most effective method involves synthesizing the thioacetal (1,1-bis(phenylthio)cyclopropane) and treating it with Lithium Naphthalenide or LiDBB to generate the

      
      -lithio sulfide.
      
    • Advantage:[1][2][3] The resulting anion is highly nucleophilic and retains configuration at low temperatures.

  • Cyclopropyl Phenyl Sulfoxide:

    • Acidity: Higher (

      
       ~35).
      
    • Activation Method:Direct Deprotonation (LDA).

    • Disadvantage: Introduces a chiral center at sulfur, creating diastereomeric mixtures upon reaction.

  • Cyclopropyl Phenyl Sulfone:

    • Acidity: High (

      
       ~31).
      
    • Activation Method:Direct Deprotonation (n-BuLi).

    • Disadvantage: The sulfone group is bulky and difficult to remove (desulfonylation) compared to the reductive desulfurization of sulfides.

Experimental Protocol: Synthesis of CPPS (Route B)

Note: This protocol is adapted from the methodologies of Trost and Cohen, optimized for reproducibility.

Safety Warning: This procedure involves liquid ammonia and sodium amide. Work in a high-efficiency fume hood.

  • Reagent Preparation:

    • Condense Ammonia (300 mL) into a 3-neck flask at -78 °C equipped with a dry ice condenser.

    • Add a catalytic amount of Fe(NO

      
      )
      
      
      
      .
    • Slowly add Sodium metal (0.11 mol) in small pieces. Stir until the blue color fades to gray, indicating formation of NaNH

      
      .
      
  • Reaction:

    • Add 3-chloropropyl phenyl sulfide (0.10 mol) dropwise over 20 minutes.

    • Allow the mixture to stir at reflux (ammonia boiling point, -33 °C) for 3 hours.

  • Quench & Workup:

    • Add solid NH

      
      Cl  to quench the reaction.
      
    • Allow ammonia to evaporate overnight under a stream of nitrogen.

    • Partition the residue between Water (100 mL) and Ether (100 mL) .

    • Extract aqueous layer with Ether (2 x 50 mL).

    • Wash combined organics with Brine, dry over MgSO

      
      , and concentrate.
      
  • Purification:

    • Distill the crude oil under reduced pressure.

    • Target Fraction: Collect at 62–64 °C / 1 mmHg .

References

  • Trost, B. M. ; et al. "New synthetic reactions. Cyclopropylphenylsulfonium fluoroborate." Journal of the American Chemical Society, 1978.

  • Cohen, T. ; et al. "Reductive lithiation of thioacetals." Accounts of Chemical Research, 1989.

  • Sigma-Aldrich. "Cyclopropyl phenyl sulfide Product Specification & NMR." Sigma-Aldrich Catalog. [4]

  • ChemicalBook. "Cyclopropyl phenyl sulfide Physical Properties."

Sources

Safety Operating Guide

Personal protective equipment for handling Cyclopropyl phenyl sulfide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling Cyclopropyl phenyl sulfide Content Type: Operational Safety & Logistics Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary & Chemical Profile

Cyclopropyl phenyl sulfide (CAS 14633-54-6) is a sulfur-containing organic building block frequently used in pharmaceutical synthesis.[1][2] While valuable for its cyclopropyl moiety, it presents two distinct operational challenges: high dermal toxicity and a potent, persistent stench characteristic of organic sulfides.

Effective handling requires more than standard laboratory precautions; it demands a containment strategy that prevents both physiological exposure and facility-wide odor contamination.[3]

Chemical Identity & Hazard Snapshot
PropertySpecificationOperational Implication
CAS Number 14633-54-6Unique identifier for inventory/waste labeling.[4]
Physical State Colorless to pale yellow liquidFluid handling precautions apply (splash risk).
Boiling Point 62–63 °C (at 1 mmHg)Volatile. Significant vapor generation even at low vacuum/heat.
Odor Profile High Intensity Stench Can cause olfactory fatigue; odor is not a reliable safety indicator.
GHS Classification Toxic (Dermal/Oral) , IrritantH311/H312: Skin contact is the primary high-risk vector.
Risk Assessment & PPE Selection Matrix

Scientific Rationale: Organic sulfides are lipophilic, allowing them to permeate standard laboratory nitrile gloves rapidly. Relying on a single layer of thin nitrile is insufficient for compounds classified as "Toxic in contact with skin."

Personal Protective Equipment (PPE) Standards
PPE CategoryStandard RequirementAdvanced Protocol (High Risk/Spill)
Hand Protection Double-Gloving Strategy: 1. Inner: 4 mil Nitrile (Inspection layer)2. Outer: 5-8 mil Nitrile (Sacrificial layer)Rationale: Immediate removal of outer glove upon splash prevents permeation to skin.Laminate Barrier (Silver Shield/4H): Required for spill cleanup or handling volumes >100 mL.Rationale: EVOH laminates offer >4 hour breakthrough time, whereas nitrile may fail in <15 mins.
Respiratory Fume Hood (Mandatory): Work must be performed behind a sash at proper operating height.Velocity: Face velocity >100 fpm.Respirator (APF 50): Full-face respirator with Organic Vapor (OV) cartridges.Trigger: If working outside hood or during spill response.[3]
Eye/Face Chemical Splash Goggles: ANSI Z87.1 compliant. Safety glasses are insufficient due to vapor irritation (H319).Face Shield: Worn over goggles during dispensing or high-pressure chromatography.
Body Lab Coat (Cotton/Poly): Buttoned to neck.Chemical-Resistant Apron: Tychem® or similar barrier apron to prevent chest/lap absorption.
Operational Workflow: The "Zero-Odor" Protocol

The following workflow is designed to maintain containment. The logic follows a "Check-Contain-Neutralize" loop to ensure no sulfide traces leave the fume hood.

G Start Start: Inventory Retrieval CheckPPE Step 1: PPE Verification (Double Nitrile + Goggles) Start->CheckPPE Dispense Step 2: Dispensing (In Fume Hood) Use Syringe/Septum techniques CheckPPE->Dispense Pass Reaction Step 3: Reaction/Usage Keep vessels closed Dispense->Reaction Decon Step 4: Equipment Decontamination Bleach Soak (Oxidation) Dispense->Decon Spill Event Reaction->Decon Post-Process Waste Step 5: Waste Segregation Double-contained liquid waste Decon->Waste Neutralized End End: Remove PPE Wash Hands Waste->End

Figure 1: Safe Handling Workflow ensuring containment and neutralization of sulfide residues.

Detailed Handling Procedures
  • Engineering Controls: Ensure the fume hood is active. Place a secondary containment tray (polypropylene) under the work area to catch drips.

  • Dispensing:

    • Avoid pouring.[5] Use syringe transfer or positive-displacement pipettes to minimize vapor surface area.

    • Self-Validating Step: If you can smell the "rotten cabbage" odor, containment has failed. Stop immediately, lower sash, and check for leaks.

  • Decontamination (The "Bleach Kill"):

    • Organic sulfides can be oxidized to non-volatile sulfoxides/sulfones.

    • Protocol: Keep a beaker of 10% Sodium Hypochlorite (Bleach) or dilute Hydrogen Peroxide in the hood.

    • Immediately submerge contaminated pipette tips, syringes, or septa into this solution before disposal. This eliminates the odor source at the point of generation.

Emergency Response & Disposal
Spill Response (Small Scale < 50 mL)
  • Evacuate: Alert immediate area.

  • PPE Upgrade: Don Silver Shield laminate gloves and a respirator if fumes are strong.

  • Absorb: Use vermiculite or activated carbon spill pads.

  • Neutralize: Treat the spill area with a dilute bleach solution (ensure compatibility with other chemicals present) to oxidize the sulfide.

  • Collect: Place all waste in a double-bagged, sealed container labeled "Stench Waste."

Waste Disposal
  • Classification: Hazardous Organic Waste (Toxic).

  • Segregation: Do NOT mix with strong oxidizers (unless part of a controlled neutralization protocol) or acids (risk of evolving other sulfur gases).

  • Labeling: Clearly mark containers with "STENCH" to warn waste handlers.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 123348, Cyclopropyl phenyl sulfide. PubChem.[6] [Link]

  • Occupational Safety and Health Administration (OSHA). Hydrogen Sulfide Hazards (Analogous Sulfide Safety). OSHA.gov. [Link]

  • Massachusetts Institute of Technology (MIT) EHS. Procedures for Disposing of Hazardous Waste (Organic Sulfides). MIT.edu. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.